tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 7-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-7-6-10-4-5-12(16(18)19)8-11(10)9-15/h4-5,8H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWKVARUMOGZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key heterocyclic building block in medicinal chemistry. Given the limited direct experimental data for this specific regioisomer, this document leverages established principles of organic chemistry and data from closely related analogues, particularly the 6-nitro isomer, to provide a robust and insightful resource.
Molecular Overview and Physicochemical Properties
This compound belongs to the class of N-Boc protected tetrahydroisoquinolines, a scaffold of significant interest in drug discovery due to its presence in numerous biologically active natural products and synthetic compounds.[1][2][3] The introduction of a nitro group onto the aromatic ring profoundly influences the molecule's electronic properties and reactivity, opening avenues for diverse chemical transformations.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate[5] | tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate[6] |
| Molecular Formula | C₁₄H₁₈N₂O₄ | C₁₄H₁₈N₂O₄ | C₁₄H₁₉NO₂ |
| Molecular Weight | 278.31 g/mol | 278.31 g/mol | 233.31 g/mol |
| Appearance | Likely a yellow solid | Solid | - |
| CAS Number | Not available | 186390-79-4[5] | 138350-92-2[6] |
| InChI Key | (Predicted) | AKMALXRXYAFPLL-UHFFFAOYSA-N[5] | HTDOHIVUPFBSNR-UHFFFAOYSA-N[6] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be logically approached through the electrophilic nitration of the readily available precursor, tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate. The regioselectivity of this reaction is a critical consideration.
Proposed Synthetic Pathway: Electrophilic Nitration
The most direct route involves the nitration of tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial as it deactivates the heterocyclic ring towards oxidation and directs the electrophilic aromatic substitution to the benzene ring.
A study on the regioselective nitration of N-protected tetrahydroquinolines provides valuable insights into this transformation.[7] Nitration under acidic conditions typically leads to a mixture of isomers. The directing effect of the alkyl group (at C4a-C8a) is ortho- and para-directing. Therefore, nitration is expected to yield a mixture of the 6-nitro and 7-nitro isomers. The precise ratio of these isomers would depend on the specific reaction conditions, including the nitrating agent, temperature, and solvent.
Caption: Proposed synthesis of the target compound via electrophilic nitration.
Experimental Protocol (Hypothetical)
-
Dissolution: Dissolve tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate in a suitable solvent such as concentrated sulfuric acid at a reduced temperature (e.g., 0 °C).
-
Nitration: Add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise to the solution while maintaining the low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate).
-
Extraction: Extract the product mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Separate the 7-nitro and 6-nitro isomers using column chromatography on silica gel.
Spectral Characterization (Predicted)
Predicting the spectral data for the 7-nitro isomer can be done by analyzing the expected shifts relative to the parent compound and comparing them to the known data for the 6-nitro isomer.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the dihydroisoquinoline core and the Boc protecting group. The aromatic region will be particularly informative for distinguishing between the 6- and 7-nitro isomers.
-
tert-Butyl group: A singlet around δ 1.5 ppm, integrating to 9 protons.
-
Aliphatic Protons (C1, C3, C4): Multiplets in the range of δ 2.8-4.6 ppm.
-
Aromatic Protons: The substitution pattern of the 7-nitro isomer would give rise to three aromatic protons. The proton at C8 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C5 as a doublet. The electron-withdrawing nitro group will cause a downfield shift of the adjacent protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will also display characteristic signals.
-
tert-Butyl group: Resonances around δ 28 ppm (CH₃) and δ 80 ppm (quaternary C).
-
Aliphatic Carbons: Signals for C1, C3, and C4 in the aliphatic region.
-
Aromatic Carbons: Six signals in the aromatic region, with the carbon bearing the nitro group (C7) being significantly deshielded.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 278.31 g/mol . Fragmentation patterns would likely involve the loss of the tert-butyl group and other characteristic fragments.
Chemical Reactivity and Synthetic Utility
The presence of the nitro group and the Boc-protected amine makes this compound a versatile intermediate for further chemical modifications.
Caption: Key chemical transformations of the target compound.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various established methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, HCl). This transformation yields tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a valuable precursor for the synthesis of a wide range of derivatives through reactions of the amino group, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions.
Deprotection of the Amine
The Boc protecting group can be easily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the corresponding secondary amine, 7-nitro-3,4-dihydroisoquinoline.[8] This free amine can then be subjected to various N-alkylation or N-acylation reactions to introduce different substituents on the nitrogen atom.
Potential Applications in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, antibacterial, anti-HIV, and anti-inflammatory properties.[2][3][9][10] The introduction of a nitro group can further modulate the biological profile of these compounds. Nitroaromatic compounds are known to have applications as enzyme inhibitors and anticancer agents.[9]
The 7-amino derivative, obtained from the reduction of the title compound, is a particularly useful intermediate for generating libraries of compounds for high-throughput screening in drug discovery programs. The amino group provides a handle for introducing diverse functionalities, allowing for the exploration of structure-activity relationships (SAR).
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not available, general precautions for handling nitroaromatic compounds and N-Boc protected amines should be followed.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazards of Related Compounds: The parent compound, tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate, is listed as harmful if swallowed and causes skin and eye irritation.[6] The 6-nitro isomer is also classified as harmful if swallowed and an irritant. It is prudent to assume similar hazards for the 7-nitro isomer.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this compound is sparse in the public domain, its chemical properties and reactivity can be reliably inferred from established chemical principles and data from closely related analogues. Its synthesis via electrophilic nitration of the N-Boc protected tetrahydroisoquinoline core is a plausible and logical approach. The versatile reactivity of both the nitro group and the protected amine allows for the generation of a diverse array of derivatives, making it a key building block for the synthesis of novel bioactive molecules. Further research into the specific synthesis and biological evaluation of this compound is warranted to fully explore its potential.
References
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Yadav, D. K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13269-13295. [Link]
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Al-Warhi, T., et al. (2023). New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. Scientific Reports, 13(1), 2999. [Link]
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AbacipharmTech. tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]
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PubChem. 6-Nitro-1,2,3,4-tetrahydroisoquinoline. [Link]
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Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]
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El-Subbagh, H. I., et al. (1993). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Die Pharmazie, 48(4), 273-277. [Link]
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MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
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ResearchGate. (2000). 2-[N-(tert-Butoxycarbonyl)tyrosyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid nitromethane solvate. [Link]
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"tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate" mechanism of action
An In-depth Technical Guide to the Postulated Mechanisms of Action of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Foreword
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a vast array of biological activities.[1][2] The introduction of a nitro group and a tert-butyloxycarbonyl (Boc) protecting group to this privileged structure, as in this compound, creates a molecule of significant interest for drug discovery and development. While this specific compound is not extensively characterized in the public domain, its constituent chemical motifs suggest several plausible and compelling mechanisms of action.
This technical guide provides a comprehensive exploration of the potential biological activities of this compound. It is intended for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to offer a scientifically grounded rationale for hypothesized mechanisms, supported by detailed experimental protocols for their validation. The insights presented herein are designed to empower researchers to unlock the therapeutic potential of this and related molecules.
Chemical Profile and Synthetic Strategy
The rational design of any experimental investigation into a compound's mechanism of action begins with a thorough understanding of its chemical and physical properties.
Table 1: Physicochemical Properties of this compound and its Core Scaffolds
| Compound/Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C₁₄H₁₈N₂O₄ | 294.30 | Nitroaromatic, Boc-protected amine |
| 1,2,3,4-Tetrahydroisoquinoline | C₉H₁₁N | 133.19 | Privileged heterocyclic scaffold |
| tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C₁₄H₁₉NO₂ | 233.31 | Boc-protected parent scaffold[3] |
The presence of the Boc protecting group is a critical feature, rendering the secondary amine of the dihydroisoquinoline core inert and significantly increasing the molecule's lipophilicity.[4][5] This modification is expected to enhance membrane permeability, a desirable trait for intracellular drug targets.
Plausible Synthetic Route
The synthesis of 3,4-dihydroisoquinolines is well-established in organic chemistry, with the Bischler-Napieralski reaction being a prominent method.[6] A plausible synthetic pathway to this compound would likely involve the cyclization of a suitably substituted N-acyl-β-phenylethylamine.
Caption: Plausible Bischler-Napieralski based synthesis.
Postulated Mechanisms of Action
The chemical architecture of this compound suggests three primary, non-mutually exclusive, mechanistic hypotheses.
Hypothesis 1: Bioreductive Activation as a Prodrug
The nitroaromatic group is a well-known pharmacophore that can undergo enzymatic reduction in vivo to generate cytotoxic reactive species.[7] This is a particularly attractive strategy for targeting hypoxic environments, such as those found in solid tumors.
We postulate that this compound can act as a prodrug, being a substrate for nitroreductase enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1).[8] The one-electron reduction of the nitro group leads to a nitro radical anion, which, in the presence of oxygen, can redox cycle to produce superoxide radicals. Under hypoxic conditions, further reduction can lead to the formation of cytotoxic nitroso and hydroxylamine species that can induce cellular damage, including DNA strand breaks.
Caption: Proposed bioreductive activation pathway.
Hypothesis 2: Direct Target Engagement of the Dihydroisoquinoline Scaffold
The dihydroisoquinoline core is a versatile scaffold known to interact with a multitude of biological targets. A recent study highlighted a series of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as potent inhibitors of the Stimulator of Interferon Genes (STING) pathway, exerting anti-inflammatory effects.[9]
It is plausible that the title compound, or a metabolite thereof, could directly engage with a specific protein target. Given the precedent, the STING pathway presents an intriguing possibility. Overactivation of STING is implicated in various autoimmune and inflammatory diseases.[9] Inhibition of this pathway would represent a significant therapeutic opportunity.
Hypothesis 3: Prodrug Requiring Boc-Deprotection
The Boc group, while generally stable, can be cleaved under certain biological conditions, such as in acidic microenvironments or through enzymatic action, to yield the free secondary amine.[10] The resulting 7-nitro-1,2,3,4-tetrahydroisoquinoline would have a markedly different physicochemical profile and could be the true active species. This free amine could then interact with targets that the bulkier, more lipophilic Boc-protected parent compound cannot.
Experimental Workflows for Mechanistic Elucidation
To systematically investigate these hypotheses, a phased experimental approach is recommended. The following protocols are designed to be self-validating and provide a clear path from initial screening to detailed mechanistic studies.
Phase 1: Initial Biological Screening
The first phase aims to identify the primary biological activity of the compound.
3.1.1. Protocol: Cytotoxicity Screening in Cancer Cell Lines
Objective: To test the bioreductive activation hypothesis by assessing cytotoxicity in cancer cell lines under normoxic and hypoxic conditions.
-
Cell Line Selection: Choose a panel of human cancer cell lines, including those known to have high NQO1 expression (e.g., A549, HCT116) and low NQO1 expression (e.g., HT-29).
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute to obtain a range of concentrations.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Treatment:
-
Normoxic Conditions: Add the compound dilutions to the cells and incubate under standard conditions (21% O₂).
-
Hypoxic Conditions: Place a parallel set of plates in a hypoxic chamber (1% O₂) for a few hours to equilibrate, then add the compound and continue incubation under hypoxia.
-
-
Viability Assay: After 72 hours, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC₅₀ values for each cell line under both conditions. A significantly lower IC₅₀ under hypoxic conditions, particularly in NQO1-high cells, would support the bioreductive activation hypothesis.
3.1.2. Protocol: Anti-Inflammatory Activity Screening
Objective: To test the hypothesis of direct target engagement, specifically focusing on anti-inflammatory potential (e.g., STING inhibition).
-
Cell Line Selection: Use a monocytic cell line such as THP-1, differentiated into macrophages with PMA.
-
Compound Pre-treatment: Treat the differentiated THP-1 cells with various concentrations of the test compound for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with a STING agonist (e.g., cGAMP) or a general inflammatory stimulus like lipopolysaccharide (LPS).
-
Cytokine Measurement: After 24 hours, collect the cell supernatant and measure the levels of key pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.
-
Data Analysis: Determine the IC₅₀ for the inhibition of cytokine release. A potent inhibition would suggest anti-inflammatory activity and warrant further investigation into specific targets like STING.
Phase 2: Target Validation and Detailed Mechanistic Studies
Based on the results of Phase 1, the following in-depth studies can be pursued.
Caption: Phased experimental workflow for mechanism elucidation.
3.2.1. Protocol: In Vitro Nitroreductase Assay
Objective: To directly assess if the compound is a substrate for nitroreductase enzymes.
-
Reagents: Obtain recombinant human NQO1 enzyme, NADPH, and the test compound.
-
Reaction Setup: In a 96-well plate, combine the enzyme, NADPH, and the test compound in a suitable buffer.
-
Measurement: Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: An increased rate of NADPH consumption in the presence of the compound and enzyme confirms that it is a substrate.
3.2.2. Protocol: In Vitro Metabolic Stability and Boc-Deprotection Assay
Objective: To determine if the Boc group is metabolically labile.
-
System: Use human liver microsomes (HLM) as a source of metabolic enzymes.
-
Incubation: Incubate the test compound with HLM and an NADPH regenerating system.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the samples by LC-MS/MS. Monitor the disappearance of the parent compound and the appearance of the de-Boc-protected metabolite.
-
Data Analysis: Calculate the in vitro half-life. The detection of the de-Boc metabolite would confirm the validity of Hypothesis 3 and necessitate the synthesis and testing of this metabolite.
Conclusion and Future Directions
This compound is a molecule with considerable, albeit unexplored, therapeutic potential. Its chemical structure strongly suggests plausible mechanisms of action as a bioreductive prodrug, a direct-acting anti-inflammatory agent, or a prodrug requiring metabolic deprotection. The experimental workflows detailed in this guide provide a clear and logical framework for elucidating its true biological function.
The results of these investigations will be crucial in guiding the future development of this compound. A confirmed bioreductive mechanism could lead to its optimization as a novel anticancer agent for hypoxic tumors. Alternatively, confirmation of STING inhibitory activity would pave the way for its development as a treatment for autoimmune and inflammatory disorders. The systematic approach outlined herein will ensure that the therapeutic potential of this promising scaffold is thoroughly and efficiently investigated.
References
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Spectroscopic and Synthetic Elucidation of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Technical Guide
Introduction
tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of the nitro group on the aromatic ring and the Boc-protecting group on the nitrogen atom of the dihydroisoquinoline core make it a versatile intermediate for the synthesis of a wide range of more complex molecules. The tetrahydroisoquinoline scaffold is found in numerous natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities.[1][2] This guide provides a comprehensive overview of the spectroscopic characteristics of this compound, along with a detailed synthetic protocol and the methodologies for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Key Features
The structure of this compound incorporates a dihydroisoquinoline core, a nitro functional group, and a tert-butoxycarbonyl (Boc) protecting group.
Figure 1: Chemical structure of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR spectra of this compound in a suitable solvent like CDCl₃ or DMSO-d₆ would exhibit characteristic signals corresponding to the different protons and carbons in the molecule.
¹H NMR Spectroscopy
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic-H | ~8.0-8.2 | d | 1H | ~2 |
| Aromatic-H | ~7.8-8.0 | dd | 1H | ~8, 2 |
| Aromatic-H | ~7.3-7.5 | d | 1H | ~8 |
| CH₂ (Position 1) | ~4.6-4.8 | s | 2H | |
| CH₂ (Position 3) | ~3.6-3.8 | t | 2H | ~6 |
| CH₂ (Position 4) | ~2.8-3.0 | t | 2H | ~6 |
| tert-Butyl | ~1.5 | s | 9H |
Causality behind Expected Shifts: The aromatic protons are expected in the downfield region due to the deshielding effect of the aromatic ring current. The nitro group at the 7-position will further deshield the adjacent aromatic protons, causing them to appear at a lower field. The protons of the methylene groups in the dihydroisoquinoline ring will appear as a singlet for the benzylic protons at C1 and two triplets for the adjacent methylene groups at C3 and C4. The nine equivalent protons of the tert-butyl group will give a sharp singlet in the upfield region.
¹³C NMR Spectroscopy
| Carbon | Chemical Shift (δ, ppm) |
| Carbonyl (Boc) | ~154-156 |
| Aromatic C-NO₂ | ~146-148 |
| Aromatic C (quaternary) | ~140-142 |
| Aromatic C (quaternary) | ~135-137 |
| Aromatic CH | ~128-130 |
| Aromatic CH | ~122-124 |
| Aromatic CH | ~120-122 |
| tert-Butyl C (quaternary) | ~80-82 |
| CH₂ (Position 1) | ~45-47 |
| CH₂ (Position 3) | ~40-42 |
| CH₂ (Position 4) | ~28-30 |
| tert-Butyl CH₃ | ~28 |
Causality behind Expected Shifts: The carbonyl carbon of the Boc group is expected at the lowest field. The aromatic carbons will have distinct chemical shifts influenced by the electron-withdrawing nitro group. The aliphatic carbons of the dihydroisoquinoline ring and the tert-butyl group will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-O Asymmetric Stretch (NO₂) | ~1520-1540 |
| N-O Symmetric Stretch (NO₂) | ~1340-1360 |
| C=O Stretch (Boc) | ~1690-1710 |
| C-H Stretch (Aromatic) | ~3000-3100 |
| C-H Stretch (Aliphatic) | ~2850-3000 |
| C-N Stretch | ~1200-1350 |
| C-O Stretch | ~1150-1250 |
Interpretation of Key Peaks: The strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group are highly characteristic. The intense peak for the carbonyl group of the Boc protector is also a key diagnostic feature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₄H₁₈N₂O₄), the expected molecular weight is approximately 278.31 g/mol .
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 278
-
Loss of tert-butyl group (-C₄H₉): m/z = 221
-
Loss of isobutylene (-C₄H₈): m/z = 222
-
Loss of Boc group (-C₅H₉O₂): m/z = 177
-
Loss of NO₂ group (-NO₂): m/z = 232
Figure 2: Proposed mass spectrometry fragmentation pathway.
Synthetic Protocol
The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted phenethylamine derivative. A plausible synthetic route is outlined below.
Figure 3: Synthetic workflow for the target compound.
Step-by-Step Methodology
-
Starting Material: The synthesis commences with 7-nitro-1,2,3,4-tetrahydroisoquinoline, which can be prepared via nitration of 1,2,3,4-tetrahydroisoquinoline.
-
Boc Protection:
-
Dissolve 7-nitro-1,2,3,4-tetrahydroisoquinoline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution.
-
To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is typically washed with water and brine.
-
The organic layer is dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
-
Experimental Protocols for Spectroscopic Analysis
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software to obtain the final spectrum. This includes Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, for a solid sample, prepare a KBr pellet.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
Conclusion
This technical guide provides a detailed overview of the spectroscopic properties and a reliable synthetic route for this compound. The presented data and protocols are essential for the unambiguous identification and synthesis of this important building block in the field of medicinal chemistry. The structural insights gained from NMR, IR, and MS analyses are critical for quality control and for understanding the reactivity of this versatile intermediate in the development of novel therapeutic agents.
References
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2021). Chemical Reviews. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
"tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate" solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Foreword: A Roadmap for Characterization
In modern drug discovery and development, the journey from a promising molecule to a viable drug candidate is paved with rigorous physicochemical characterization. The compound at the center of this guide, This compound (CAS No. 171049-42-6), represents a common structural motif—a tetrahydroisoquinoline core—found in numerous biologically active agents.[1] Its nitro functional group and tert-butoxycarbonyl (Boc) protecting group present specific challenges and considerations for its use as a synthetic intermediate. This guide is structured not as a static data sheet, but as a dynamic experimental roadmap. It provides the foundational knowledge and detailed protocols necessary for any research, process chemistry, or drug development professional to thoroughly assess the solubility and stability of this molecule, ensuring its effective and reliable application. We will delve into the causality behind experimental choices, providing a framework for generating robust and trustworthy data.
Part 1: The Solubility Profile: Beyond a Single Number
Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics in a synthetic flask to bioavailability in a preclinical study.[2] For this compound, its relatively non-polar Boc group and tetrahydroisoquinoline backbone, contrasted with the polar nitro group, suggest a nuanced solubility profile. A comprehensive assessment requires exploring both kinetic and thermodynamic solubility.
Theoretical Considerations & Solvent Selection Rationale
The molecular structure features a bulky, lipophilic Boc group, which generally confers solubility in a range of organic solvents. The aromatic nitro group adds polarity, while the tertiary amine within the core is protected, rendering it non-basic. Therefore, we anticipate good solubility in moderately polar aprotic solvents and limited solubility in highly polar (aqueous) or very non-polar (alkane) solvents. Our solvent selection for screening will span this polarity spectrum.
Experimental Protocol: Kinetic Solubility Assessment via Nephelometry
Kinetic solubility measures the concentration at which a compound, introduced from a concentrated DMSO stock, begins to precipitate in an aqueous buffer.[3] It's a high-throughput method ideal for early-stage discovery to quickly flag potential issues.[4] Laser nephelometry, which measures light scattering from suspended particles (precipitate), is a highly effective technique for this purpose.[2]
Methodology: Automated Kinetic Solubility Screening
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a 384-well microplate, add the appropriate volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.
-
Compound Addition: Use an automated liquid handler to transfer small volumes of the DMSO stock solution into the buffer-filled wells to achieve a range of final compound concentrations (e.g., 1 µM to 250 µM). The final DMSO concentration should be kept constant and low (e.g., ≤1%) to minimize co-solvent effects.
-
Incubation and Measurement: Place the plate in a microplate nephelometer, such as a BMG LABTECH NEPHELOstar Plus.[4] Incubate the plate at a constant temperature (e.g., 25°C) with shaking for a short period (e.g., 2-10 minutes).
-
Data Acquisition: Measure light scattering at regular intervals. The concentration at which a significant increase in scattering is observed above the baseline is determined as the kinetic solubility.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
Thermodynamic solubility is the "gold standard," representing the true equilibrium concentration of a compound in a solvent.[5] The Shake-Flask method (ICH Q6A) is the definitive approach.
Methodology: Equilibrium Solubility Determination
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of a selected solvent (see Table 1). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C). Agitate the samples for a defined period.
-
Scientist's Note: To ensure true equilibrium is reached, a time-point study is essential. Samples should be taken at multiple intervals (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let excess solid settle. Carefully withdraw a sample from the supernatant. This phase separation can be achieved via centrifugation (e.g., 15 minutes at >10,000 g) or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).[6]
-
Trustworthiness Check: It is wise to validate the filtration step for potential compound adsorption to the filter material, which could artificially lower the measured solubility.[6]
-
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
Data Presentation: Solubility Profile
All experimentally determined data should be compiled into a clear, comparative format.
Table 1: Solubility of this compound in Common Solvents at 25°C
| Solvent | Solvent Polarity (Dielectric Constant)[7] | Solubility (mg/mL) | Qualitative Classification |
| Dichloromethane (DCM) | 9.08 | Experimental Data | e.g., Very Soluble |
| Acetone | 21.01 | Experimental Data | e.g., Freely Soluble |
| Ethyl Acetate | 6.02 | Experimental Data | e.g., Soluble |
| Acetonitrile (ACN) | 36.64 | Experimental Data | e.g., Soluble |
| Methanol (MeOH) | 32.7 | Experimental Data | e.g., Sparingly Soluble |
| Isopropanol (IPA) | 19.92 | Experimental Data | e.g., Slightly Soluble |
| Water | 80.1 | Experimental Data | e.g., Practically Insoluble |
| Hexanes | 1.89 | Experimental Data | e.g., Practically Insoluble |
Visualization: Solubility Determination Workflow
Caption: Workflow for solubility profile determination.
Part 2: Stability Profile & Degradation Pathway Analysis
Understanding a molecule's stability is paramount for defining storage conditions, predicting shelf-life, and ensuring data integrity from biological assays. A stability-indicating analytical method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation.[8] Forced degradation (or stress testing) is the cornerstone of developing such a method.[9]
The Core of Stability Testing: A Validated HPLC Method
The development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method is a prerequisite for any meaningful stability study.[10] The goal is to develop a single chromatographic run that separates the parent compound from all potential process impurities and degradation products.[11]
Protocol: Development of a Stability-Indicating RP-HPLC Method
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a robust starting point for a molecule of this polarity.
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic Acid in Water. (Provides good peak shape for amine-containing structures and is MS-compatible).
-
Mobile Phase B: Acetonitrile (ACN).
-
-
Initial Gradient: Start with a broad gradient to ensure all components are eluted from the column. For example: 5% B to 95% B over 20 minutes.
-
Detection: Use a photodiode array (PDA) detector. This is critical as it allows for the assessment of peak purity across the entire UV-Vis spectrum. The nitro-aromatic chromophore should provide strong UV absorbance around 254-280 nm.
-
Optimization: Analyze samples from the forced degradation studies (see section 2.2). Adjust the gradient to achieve baseline separation between the parent peak and all degradation product peaks. The final method must demonstrate specificity.
Experimental Protocol: Forced Degradation Studies
Forced degradation intentionally exposes the compound to harsh conditions to accelerate decomposition, providing insight into potential degradation pathways and demonstrating the analytical method's specificity.[12]
Methodology: Stress Condition Application
For each condition, a control sample (compound in solvent at room temperature, protected from light) is run in parallel.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with NaOH before HPLC analysis.
-
Rationale: This condition specifically targets acid-labile groups. The Boc-protecting group is notoriously susceptible to acid-catalyzed hydrolysis.
-
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize a sample with HCl before HPLC analysis.
-
Rationale: This tests for susceptibility to base-catalyzed hydrolysis or other base-mediated reactions.
-
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Rationale: This mimics oxidative stress. The tetrahydroisoquinoline ring system can be susceptible to oxidation.
-
-
Thermal Degradation: Store the solid compound in a calibrated oven at a high temperature (e.g., 80°C) for 7 days. Dissolve a sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) and the solid compound to a light source compliant with ICH Q1B guidelines (providing UV and visible light).
-
Rationale: Nitro-aromatic compounds are often photosensitive.
-
Data Presentation: Summary of Forced Degradation
Results should be tabulated to clearly show the impact of each stress condition.
Table 2: Forced Degradation of this compound
| Stress Condition | Assay of Parent (%) | % Degradation | No. of Degradants | Observations (e.g., Major Degradant RRT) |
| Control | 100.0 | 0.0 | 0 | - |
| 0.1 M HCl, 60°C | Experimental Data | Experimental Data | Experimental Data | e.g., Major peak at RRT 0.45 |
| 0.1 M NaOH, 60°C | Experimental Data | Experimental Data | Experimental Data | e.g., No significant degradation |
| 3% H₂O₂, RT | Experimental Data | Experimental Data | Experimental Data | e.g., Minor peak at RRT 1.12 |
| Solid, 80°C | Experimental Data | Experimental Data | Experimental Data | e.g., No significant degradation |
| Photolytic (Solution) | Experimental Data | Experimental Data | Experimental Data | e.g., Multiple minor degradants |
Visualization: Logical Workflows and Potential Degradation
Caption: Hypothesized major degradation pathways.
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of This compound . By adhering to these principles and protocols, researchers can generate reliable, high-quality data that is essential for making informed decisions in a drug discovery or chemical development pipeline. The emphasis on self-validating methods—ensuring equilibrium in solubility and specificity in stability analysis—underpins the scientific integrity of the characterization process. This rigorous approach mitigates risks, saves resources, and ultimately accelerates the path of promising molecules from the laboratory to their intended application.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. 10
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. 11
-
Stability Indicating HPLC Method Development –A Review. 9
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. 12
-
Stability Indicating HPLC Method Development: A Review. 8
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. 6
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. 5
-
4 Ways Drug Solubility Testing Helps Discovery & Development. 3
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. 2
-
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.
-
Drug solubility: why testing early matters in HTS. 4
-
This compound.
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
-
Common Solvents Used in Organic Chemistry: Table of Properties.
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- 9. ijtsrd.com [ijtsrd.com]
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- 12. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW - Europub [europub.co.uk]
A Strategic Intermediate for Modern Drug Discovery: Technical Insights into tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Abstract
The relentless pursuit of novel therapeutic agents has positioned heterocyclic scaffolds as cornerstones of medicinal chemistry. Among these, the 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged structure, present in a multitude of natural products and synthetic drugs. This technical guide delves into the strategic utility of a key synthetic building block, tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate , exploring its synthesis, chemical attributes, and, most critically, its vast potential in the landscape of drug discovery and development. We will elucidate its role as a versatile intermediate, particularly for the synthesis of 7-amino-THIQ derivatives, and discuss the downstream pharmacological applications that this pivotal transformation unlocks. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research endeavors.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a recurring motif in a vast array of biologically active compounds.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. The THIQ nucleus is found in natural alkaloids with potent pharmacological activities and has been incorporated into numerous synthetic drugs targeting a wide range of diseases, including cancer, microbial infections, and neurological disorders.[2][3]
The subject of this guide, This compound , is a strategically designed intermediate that capitalizes on the synthetic versatility of the THIQ scaffold. It incorporates three key features that are instrumental for its utility in medicinal chemistry:
-
The 3,4-Dihydroisoquinoline Core: A foundational scaffold with proven pharmacological relevance.
-
A Nitro Group at the 7-Position: This powerful electron-withdrawing group can be a pharmacophore itself or, more commonly, serve as a synthetic handle for transformation into a variety of other functional groups, most notably an amino group.
-
A tert-Butoxycarbonyl (Boc) Protecting Group: This acid-labile protecting group on the nitrogen atom allows for controlled reactions at other sites of the molecule before its selective removal to enable further functionalization of the secondary amine.
This guide will dissect the potential research applications of this molecule by first understanding its chemical nature and then exploring the synthetic pathways it opens, leading to novel compounds with therapeutic promise.
Physicochemical Properties and Synthesis
A foundational understanding of the physicochemical properties and synthetic accessibility of This compound is crucial for its effective utilization.
| Property | Value |
| CAS Number | 171049-42-6 |
| Molecular Formula | C₁₄H₁₈N₂O₄ |
| Molecular Weight | 278.31 g/mol |
| Appearance | Typically a solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) |
| Storage | Store in a cool, dry place, sealed in dry, 2-8°C |
Note: The properties listed are based on available data for the closely related 6-nitro isomer and general knowledge of similar compounds.[4]
The synthesis of this intermediate can be approached through established methods for the construction of the tetrahydroisoquinoline core, followed by nitration and N-protection. A common synthetic strategy involves the Bischler-Napieralski or Pictet-Spengler reactions to form the dihydroisoquinoline ring system. Subsequent regioselective nitration of the aromatic ring, followed by Boc protection of the secondary amine, would yield the target compound. A thorough study on the nitration of tetrahydroquinoline and its N-protected derivatives has shown that the position of nitration can be directed by the choice of protecting group and reaction conditions.[5]
Core Application: A Gateway to 7-Aminotetrahydroisoquinoline Derivatives
The primary and most powerful application of This compound is its role as a precursor to tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate . The transformation of the nitro group into an amino group is a pivotal step that unlocks a vast landscape of synthetic possibilities and potential biological activities.
The Strategic Importance of the 7-Amino Group
The resulting 7-amino group is a versatile functional handle that can be readily modified to introduce a wide array of substituents, enabling the exploration of structure-activity relationships (SAR). This amino group can participate in a variety of chemical reactions, including:
-
Amide bond formation: Acylation with carboxylic acids, acid chlorides, or sulfonyl chlorides to generate a diverse library of amides and sulfonamides.
-
Urea and Thiourea formation: Reaction with isocyanates and isothiocyanates.
-
Reductive amination: Reaction with aldehydes and ketones to form secondary and tertiary amines.
-
Diazotization: Conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halogens, hydroxyl, cyano groups) in Sandmeyer-type reactions.
-
Participation in cross-coupling reactions: Serving as a nucleophile in palladium- or copper-catalyzed C-N bond-forming reactions.
A U.S. patent highlights a method for the synthesis of amino-tetrahydroisoquinoline-carboxylic acids where an orthogonally-protected 7-nitro-Boc-THIQ is reduced to the corresponding 7-amino derivative, which is then further functionalized.[6] This underscores the industrial relevance of this synthetic strategy.
Experimental Workflow: From Nitro to Amino and Beyond
The following diagram illustrates a typical workflow for the utilization of This compound as a synthetic intermediate.
Caption: Synthetic workflow for the derivatization of the title compound.
Potential Research Applications in Drug Discovery
The derivatization of This compound opens avenues for the discovery of novel therapeutic agents across various disease areas. The following sections outline key potential research applications based on the known biological activities of the tetrahydroisoquinoline scaffold.
Oncology
The THIQ scaffold is present in several natural and synthetic compounds with demonstrated anticancer activity. Tetrahydroisoquinoline derivatives have been identified as subtype-selective estrogen receptor antagonists/agonists, suggesting their potential in treating hormone-dependent cancers like breast cancer.[7] Furthermore, derivatives of THIQ have been investigated as multidrug resistance (MDR) reversal agents in cancer, a critical area of research to overcome the limitations of current chemotherapies.[3]
Hypothetical Research Direction: A library of 7-amido and 7-sulfonamido-tetrahydroisoquinoline derivatives could be synthesized from the title compound and screened for their antiproliferative activity against a panel of cancer cell lines, including those known to express high levels of MDR proteins.
Antimicrobial Agents
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. The tetrahydroisoquinoline nucleus has been a fruitful scaffold for the discovery of compounds with antibacterial and antifungal properties.[1] The ability to readily diversify the 7-position of the THIQ core allows for the fine-tuning of antimicrobial potency and spectrum of activity.
Hypothetical Research Direction: Synthesize a series of 7-amino-THIQ derivatives with varying lipophilic and electronic properties at the 7-position and evaluate their minimum inhibitory concentrations (MICs) against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Central Nervous System (CNS) Disorders
Tetrahydroisoquinolines are well-known to interact with various receptors and enzymes in the central nervous system. For instance, certain THIQ derivatives have shown affinity for sigma-2 receptors, which are implicated in neurological disorders.[8] Others have been investigated for their potential as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease.[9][10]
Hypothetical Research Direction: Develop a focused library of 7-substituted tetrahydroisoquinolines and screen them for binding affinity to a panel of CNS targets, such as dopamine receptors, serotonin receptors, and sigma receptors. Follow-up with in vitro and in vivo models of neurological and psychiatric disorders for promising candidates.
Anti-inflammatory Agents
Chronic inflammation is a hallmark of many diseases. Recently, 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been discovered as inhibitors of the STING (stimulator of interferon genes) pathway, which plays a crucial role in innate immunity and inflammatory responses.[11] This highlights the potential of the dihydroisoquinoline scaffold in the development of novel anti-inflammatory drugs.
Hypothetical Research Direction: Synthesize a series of 7-functionalized dihydroisoquinoline derivatives and evaluate their ability to inhibit the production of pro-inflammatory cytokines in cellular models of inflammation. Promising compounds could then be tested in animal models of inflammatory diseases.
Experimental Protocols
To facilitate the practical application of the concepts discussed in this guide, the following are detailed, step-by-step methodologies for key transformations.
Protocol for Boc Protection of a Secondary Amine
This protocol is a general procedure for the N-tert-butoxycarbonylation of a secondary amine, which would be a key step in the synthesis of the title compound.
Materials:
-
Secondary amine (e.g., 7-nitro-1,2,3,4-tetrahydroisoquinoline)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
tert-Butyl methyl ether (t-BME)
-
0.1 N Hydrochloric acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve di-tert-butyl dicarbonate (1.0 eq.) in anhydrous THF in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add the secondary amine (1.5 eq.) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Add saturated aqueous NaHCO₃ solution to the reaction mixture and extract with t-BME (3 x volume of aqueous phase).
-
Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl and saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected amine.
-
Purify the crude product by column chromatography on silica gel if necessary.
This protocol is adapted from a general procedure for Boc protection.
Protocol for the Reduction of an Aromatic Nitro Group
This protocol describes a common method for the reduction of an aromatic nitro group to an amine using catalytic hydrogenation, a reaction that is compatible with the Boc protecting group.
Materials:
-
Nitroaromatic compound (e.g., This compound )
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the nitroaromatic compound in a suitable solvent (e.g., MeOH or EtOAc) in a flask equipped with a magnetic stir bar.
-
Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10 mol% of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the corresponding amine.
-
The crude product can be used in the next step or purified by column chromatography if necessary.
This protocol is based on standard procedures for the reduction of aromatic nitro compounds.
Conclusion and Future Perspectives
This compound is more than just a chemical compound; it is a strategic tool for the efficient construction of diverse molecular architectures with high potential for biological activity. Its primary utility as a precursor to 7-amino-tetrahydroisoquinoline derivatives provides a robust platform for the exploration of structure-activity relationships in numerous therapeutic areas, including oncology, infectious diseases, and neurology. The Boc-protected nitrogen and the latent amino functionality in the form of a nitro group make it an ideal building block for combinatorial chemistry and library synthesis.
Future research will undoubtedly continue to expand the applications of this versatile intermediate. The development of novel methodologies for the functionalization of the tetrahydroisoquinoline core, coupled with high-throughput screening, will likely lead to the discovery of new drug candidates derived from this scaffold. As our understanding of the molecular basis of diseases grows, the ability to rapidly synthesize and test novel compounds will be paramount, and intermediates like This compound will remain indispensable in the medicinal chemist's toolbox.
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- EXPERIMENTAL PROCEDURES. Beilstein Journals.
- tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)
- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.
- US20020055637A1 - Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. PubMed.
- Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. PMC - NIH.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- Biological Activities of Tetrahydroisoquinolines Deriv
- New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. NIH.
- Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. PubMed.
- Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. PMC - NIH.
- New derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid with free-radical scavenging, D-amino acid oxidase, acetylcholinesterase and butyrylcholinesterase inhibitory activity. PubMed.
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The Strategic Utility of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate in Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif, prominently featured in a vast array of natural products and pharmaceutically active compounds. Its rigid framework and the presence of a stereocenter at the C1 position have made it a cornerstone in medicinal chemistry. This technical guide delves into the strategic importance and practical application of a key derivative, tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (also known as 2-Boc-7-nitro-1,2,3,4-tetrahydroisoquinoline), as a versatile building block in organic synthesis. We will explore its synthesis, key transformations, and its role in the construction of complex molecular architectures, with a particular focus on the development of targeted therapeutics such as PARP inhibitors.
Introduction: The Significance of the Tetrahydroisoquinoline Core
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a fundamental heterocyclic scaffold in a wide range of biologically active molecules, including many alkaloids and synthetic pharmaceuticals.[1][2] The inherent structural rigidity and the potential for stereochemical diversity make THIQ derivatives attractive candidates for drug discovery programs targeting various therapeutic areas, including oncology and central nervous system disorders.[3][4] The strategic introduction of functional groups onto the THIQ core allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).
This guide focuses on a particularly useful building block: this compound. The presence of the nitro group at the 7-position offers a versatile handle for a wide array of chemical transformations, while the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom provides stability during synthetic manipulations and allows for facile deprotection under acidic conditions.[5]
Synthesis of the Building Block
The preparation of this compound is a two-step process starting from the commercially available 1,2,3,4-tetrahydroisoquinoline. The key steps are the protection of the secondary amine followed by regioselective nitration of the aromatic ring.
Boc Protection of 1,2,3,4-Tetrahydroisoquinoline
The protection of the secondary amine of 1,2,3,4-tetrahydroisoquinoline is crucial to prevent side reactions during the subsequent nitration step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its straightforward removal.[5]
Experimental Protocol:
A solution of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent such as tetrahydrofuran (THF) is cooled to 0°C.[6] 1,2,3,4-Tetrahydroisoquinoline is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. After an aqueous workup with saturated sodium bicarbonate solution, the product, tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate, is extracted with an organic solvent and purified.[6]
Caption: Boc Protection of 1,2,3,4-Tetrahydroisoquinoline.
Regioselective Nitration
The nitration of the Boc-protected tetrahydroisoquinoline is a critical step that introduces the versatile nitro functionality. The regioselectivity of this electrophilic aromatic substitution is directed by the activating effect of the dihydroisoquinoline ring system. While nitration can potentially occur at the 6- or 7-position, careful control of reaction conditions can favor the formation of the desired 7-nitro isomer.
Experimental Protocol:
To a cooled solution of tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate in a strong acid such as sulfuric acid, a nitrating agent (e.g., nitric acid) is added dropwise while maintaining a low temperature. The reaction is carefully monitored until completion. The reaction mixture is then quenched with ice and neutralized, followed by extraction of the product, this compound, and purification by chromatography.
Key Transformations of the Building Block
The synthetic utility of this compound lies in the reactivity of the nitro group, which can be readily transformed into other functional groups, most notably an amino group.
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a vast landscape of subsequent chemical modifications. Catalytic hydrogenation is a clean and efficient method for this conversion.
Experimental Protocol:
A solution of this compound in a suitable solvent like methanol is subjected to a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is stirred at room temperature until the starting material is consumed. Filtration to remove the catalyst and evaporation of the solvent yields tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₄H₁₈N₂O₄ | 294.30 |
| tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | C₁₄H₂₀N₂O₂ | 248.32[7] |
Derivatization of the Amino Group
The resulting 7-amino-THIQ derivative is a versatile intermediate for a variety of coupling and substitution reactions.
The Sandmeyer reaction allows for the conversion of the amino group into a wide range of functionalities, including halides, cyano, and hydroxyl groups, via a diazonium salt intermediate.[8][9] This transformation is particularly useful for introducing functionalities that can participate in subsequent cross-coupling reactions.
Conceptual Workflow:
Caption: Sandmeyer Reaction on 7-Amino-THIQ Derivative.
Experimental Protocol (Example: Bromination):
To a solution of tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate in an acidic medium, sodium nitrite is added at low temperature to form the diazonium salt in situ. This solution is then added to a solution of copper(I) bromide (CuBr) to yield tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11][12] The 7-bromo-THIQ derivative, synthesized via the Sandmeyer reaction, is an excellent substrate for this transformation, allowing for the introduction of a wide variety of primary and secondary amines.
Conceptual Workflow:
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"tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate" biological activity screening
An In-Depth Technical Guide Topic: "tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate" Biological Activity Screening Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide outlines a comprehensive, tiered strategy for the biological activity screening of the novel compound, this compound. The proposed workflow is grounded in the established pharmacological significance of its core chemical motifs: the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold and the nitroaromatic group. Recognizing that this specific molecule is not extensively characterized in public literature, this document serves as a strategic road map for its initial biological evaluation. We will proceed from broad, high-throughput phenotypic screens to more focused secondary and mechanistic assays, culminating in strategies for target identification. The methodologies described are designed to be robust and self-validating, providing a clear path from initial screening to hit validation and preliminary mechanism of action (MoA) studies.
Introduction and Scientific Rationale
The process of drug discovery often begins with the identification of small molecules that can modulate a biological process.[1] The compound this compound is a compelling candidate for biological screening due to its hybrid structure, which combines two pharmacologically significant moieties.
-
The Tetrahydroisoquinoline (THIQ) Core: The THIQ scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds.[2] THIQ derivatives are known to exhibit a vast array of biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroregulatory properties.[2][3] Their structural rigidity and three-dimensional character make them ideal for specific interactions with biological targets.
-
The Nitroaromatic Group: The presence of a nitro (-NO2) group on the aromatic ring is also significant. Nitrogen-containing heterocyclic compounds are indispensable in the drug discovery field.[4] Specifically, nitroaromatic compounds are known for a range of activities, most notably as antimicrobial and anticancer agents, often acting as bio-reductive prodrugs.[4][5]
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the isoquinoline nitrogen serves as a protecting group. While essential for synthesis, its bulky nature may influence biological activity through steric hindrance. A comprehensive screening strategy should therefore consider evaluating both the Boc-protected compound and its deprotected (free amine) analogue to fully explore the structure-activity relationship (SAR).
This guide provides a systematic workflow to efficiently probe the biological potential of this molecule, starting with broad screening to identify a general activity profile, followed by assays to validate hits and elucidate the underlying mechanism of action.
A Tiered Screening Cascade: From Phenotype to Target
A logical, tiered approach is critical for the cost-effective and scientifically rigorous evaluation of a novel compound. Our proposed strategy is divided into three main phases:
-
Primary Screening: Broad, high-throughput assays to detect significant biological activity across diverse areas (e.g., anticancer, antimicrobial) and assess general cytotoxicity.
-
Secondary Screening & Hit Validation: More specific assays to confirm and expand upon primary hits. This stage aims to answer questions about the potency (e.g., IC50) and the nature of the biological response (e.g., apoptosis vs. cell cycle arrest).
-
Target Identification and MoA Studies: Advanced biochemical and biophysical methods to identify the specific molecular target(s) of the compound and understand how their interaction leads to the observed phenotype.[1]
This structured progression ensures that resources are focused on the most promising activities and provides a clear decision-making framework at each stage.
Figure 2: Workflow for hit validation and preliminary mechanistic studies.
Dose-Response Analysis and IC50 Determination
The first step is to generate a dose-response curve to calculate the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Protocol:
-
Following the same assay protocol as the primary screen (e.g., CellTiter-Glo), test the compound over a wider range of concentrations.
-
Typically, an 8- to 12-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to derive the IC50 value.
Preliminary Mechanism of Action (MoA) Assays
If a potent antiproliferative hit is confirmed, phenotypic assays can provide the first clues about its MoA.
-
Cell Cycle Analysis: This assay determines if the compound causes cells to arrest at a specific phase of the cell cycle (G1, S, or G2/M).
-
Methodology: Treat cells with the compound at its IC50 and 2x IC50 for 24-48 hours. Harvest, fix, and stain the cells with propidium iodide (PI), which binds to DNA. Analyze the DNA content per cell using flow cytometry.
-
-
Apoptosis Assay: This assay determines if the compound induces programmed cell death.
-
Methodology: Treat cells as above. Stain with Annexin V (which detects an early apoptotic marker, phosphatidylserine) and PI (which detects late apoptotic/necrotic cells with compromised membranes). Analyze the cell populations using flow cytometry.
-
Phase 3: Target Identification Strategies
Should the compound prove to be a potent and validated hit with an interesting phenotype, identifying its direct molecular target becomes the primary objective. This is a critical step for lead optimization and understanding the biological mechanism. [6]
-
Affinity-Based Pull-Down: This is a classic and powerful method. [6] 1. Probe Synthesis: The compound is chemically modified by attaching a linker and a tag (e.g., biotin) without disrupting its biological activity. [6] 2. Incubation: The biotinylated probe is incubated with cell lysate. 3. Capture: The probe and any bound proteins are captured using streptavidin-coated beads. [6] 4. Elution & Identification: After washing away non-specific binders, the target proteins are eluted and identified using mass spectrometry.
-
Label-Free Approaches: These methods, such as Thermal Proteome Profiling (TPP), identify targets by observing changes in protein stability in their native state upon compound binding, avoiding the need for chemical modification of the compound.
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The selectivity index (SI) is a critical parameter to calculate, as it provides a measure of the therapeutic window.
SI = IC50 (in normal cells) / IC50 (in cancer cells)
A higher SI value is desirable, indicating that the compound is more potent against cancer cells than normal cells.
Table 2: Example Data Summary for a Hypothetical Hit
| Assay | Cell Line / Organism | Result (IC50 / MIC) | Selectivity Index (SI) |
| Antiproliferative | HCT-116 | 1.2 µM | 25.0 |
| General Cytotoxicity | HEK293 | 30.0 µM | - |
| Antimicrobial | S. aureus | > 64 µg/mL | - |
| Cell Cycle Analysis | HCT-116 | G2/M Arrest at 24h | - |
| Apoptosis Assay | HCT-116 | 35% Annexin V+ at 48h | - |
Conclusion
The proposed screening cascade provides a robust framework for the systematic biological evaluation of this compound. By leveraging knowledge of its core scaffolds, this strategy efficiently funnels the compound from broad phenotypic screening toward specific mechanistic and target-based investigations. This logical, evidence-based approach maximizes the potential for discovering novel biological activity while rigorously validating any findings, paving the way for potential future development in medicinal chemistry and drug discovery.
References
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Al-Ostoot, F. H., et al. (2021). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 26(6), 1583. Available at: [Link]
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Girschikofsky, M., et al. (2015). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 55(6), 1085-1090. Available at: [Link]
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Li, Y., et al. (2023). Synthesis and biological evaluation of novel nitrogen-containing heterocyclic derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 90, 129334. Available at: [Link]
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Jadhav, S. D., et al. (2023). An Overview on Nitrogen-containing Heterocyclic Compounds as Anticancer Agents. Research Journal of Pharmacy and Technology, 16(12), 5961-5967. Available at: [Link]
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Wang, S., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants, 11(5), 987. Available at: [Link]
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Jin, L., & Wu, G. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 23(24), 15990. Available at: [Link]
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Casciello, F., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 70. Available at: [Link]
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Kour, P., & Kumar, A. (2022). Biological Significance of Nitrogen Containing Heterocyclic compounds - A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-214. Available at: [Link]
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Sravani, G., et al. (2024). A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. Journal of Survey in Fisheries Sciences, 10(4S), 247-261. Available at: [Link]
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Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(26), 15637-15664. Available at: [Link]
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Kumar, V., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-15. Available at: [Link]
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An In-Depth Technical Guide to tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Synthesis, History, and Applications
This guide provides a comprehensive technical overview of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key synthetic intermediate in medicinal chemistry and drug discovery. We will delve into its historical context, explore the primary synthetic routes with detailed mechanistic insights, provide validated experimental protocols, and discuss its significance as a building block for more complex, biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this versatile compound.
Introduction: The Significance of a Privileged Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry.[1] This bicyclic motif is present in a vast array of natural products, particularly alkaloids, and synthetic compounds that exhibit a wide spectrum of biological activities.[1][2] The rigid structure of the THIQ core allows for the precise spatial orientation of substituents, making it an ideal framework for designing molecules that can interact with high specificity to biological targets.
The introduction of a nitro group onto the aromatic ring, specifically at the 7-position, provides a crucial functional handle. The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group, which in turn can be further derivatized through a variety of chemical transformations. This makes 7-nitro-1,2,3,4-tetrahydroisoquinoline and its derivatives valuable intermediates.
The protection of the secondary amine in the THIQ ring with a tert-butyloxycarbonyl (Boc) group is a standard and often necessary step in multi-step syntheses. The Boc group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, making it an ideal protecting group for controlling reactivity and preventing unwanted side reactions.
Thus, this compound emerges as a strategically important building block, combining the desirable structural features of the THIQ scaffold with the synthetic versatility of a protected amine and a modifiable nitro group.
Historical Context and Discovery
While a singular "discovery" paper for this compound is not readily identifiable in the literature, its emergence can be understood as a logical consequence of the development of foundational reactions in organic chemistry and the growing importance of the THIQ scaffold in medicinal chemistry.
The key synthetic transformations required for its synthesis have been known for over a century. The Bischler-Napieralski reaction , first reported in 1893, provides a method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[3] The Pictet-Spengler reaction , discovered in 1911, offers a route to tetrahydroisoquinolines from β-arylethylamines and carbonyl compounds.[2][4]
The nitration of the parent 1,2,3,4-tetrahydroisoquinoline was described by McCoubrey and Mathieson in 1951, establishing a method for introducing the nitro functionality onto the aromatic ring. The use of the Boc protecting group became widespread in the latter half of the 20th century as a cornerstone of modern organic synthesis, particularly in peptide synthesis and the preparation of complex molecules.
Therefore, the first synthesis of this compound was likely not a discovery in itself, but rather a practical application of well-established synthetic methodologies to create a useful building block for a specific research program, likely in the context of drug discovery. Its value lies in its utility as an intermediate, and as such, it may have first appeared in the patent literature or in the experimental sections of papers focused on the synthesis of more complex target molecules.
Synthetic Strategies and Mechanistic Insights
There are two primary logical and field-proven retrosynthetic pathways to construct this compound. The choice between these routes depends on the availability of starting materials, desired scale, and considerations of regioselectivity.
Route A: Nitration of the Pre-formed and Protected THIQ Core
This approach involves the initial synthesis of the Boc-protected tetrahydroisoquinoline, followed by electrophilic nitration.
Route B: Boc Protection of the Pre-formed 7-Nitro-THIQ Core
This strategy involves the initial synthesis of the 7-nitro-tetrahydroisoquinoline, followed by the protection of the secondary amine with a Boc group.
In-depth Analysis of Synthetic Routes
| Parameter | Route A: Nitration of Protected THIQ | Route B: Protection of Nitro-THIQ |
| Starting Materials | 1,2,3,4-Tetrahydroisoquinoline, Boc₂O, Nitrating agents | 2-(4-Nitrophenyl)ethylamine or related precursors, Formaldehyde (for Pictet-Spengler), Boc₂O |
| Key Challenge | Controlling regioselectivity during nitration to favor the 7-isomer over the 5- and 6-isomers. | The Pictet-Spengler reaction is less efficient due to the electron-withdrawing nitro group deactivating the aromatic ring towards electrophilic substitution. |
| Advantages | Readily available starting material (THIQ). Boc protection is a high-yielding and clean reaction. | Regioselectivity is pre-determined by the starting material. |
| Disadvantages | Nitration can lead to a mixture of isomers requiring chromatographic separation. Harsh nitrating conditions may not be suitable for sensitive substrates. | Synthesis of the 7-nitro-THIQ precursor can be low-yielding. |
Causality Behind Experimental Choices
The choice of a specific synthetic route is dictated by a careful consideration of chemical principles.
In Route A , the nitration of an N-acyl protected tetrahydroisoquinoline is a classic example of electrophilic aromatic substitution. The N-acyl group is moderately deactivating, and the directing effects on the benzene ring can be complex. The use of strong acids like sulfuric acid with nitric acid is necessary to generate the highly electrophilic nitronium ion (NO₂⁺). The temperature of the reaction must be carefully controlled to prevent dinitration and other side reactions. A study on the nitration of N-protected tetrahydroquinolines has shown that the position of nitration can be influenced by the nature of the protecting group and the reaction conditions.[5]
In Route B , the Pictet-Spengler reaction is a powerful tool for constructing the THIQ skeleton.[6] The reaction proceeds through the formation of an iminium ion from the amine and an aldehyde, which then undergoes an intramolecular electrophilic attack on the aromatic ring.[7] The success of this reaction is highly dependent on the nucleophilicity of the aromatic ring. An electron-withdrawing group like the nitro group at the para-position significantly reduces the electron density of the ring, making the intramolecular cyclization step more challenging and often requiring harsher conditions (e.g., stronger acids, higher temperatures).[8]
The Boc protection step in both routes is a standard procedure.[9][10] Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for this transformation. The reaction is typically carried out in the presence of a base, such as triethylamine or sodium hydroxide, to deprotonate the amine, increasing its nucleophilicity towards the electrophilic carbonyl carbon of Boc₂O. The reaction is generally high-yielding and produces a stable carbamate that is orthogonal to many other functional group transformations.
Experimental Protocols
The following protocols are detailed, self-validating systems for the synthesis of this compound, grounded in established chemical literature.
Protocol for Route A: Nitration of tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate
Step 1: N-Boc Protection of 1,2,3,4-Tetrahydroisoquinoline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an appropriate solvent like dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate, which can often be used in the next step without further purification.
Step 2: Nitration of tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate
-
Reaction Setup: In a clean, dry round-bottom flask, add concentrated sulfuric acid and cool it to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 5 °C.
-
Nitrating Mixture: In a separate flask, prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Nitration: Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Work-up: Combine the organic extracts and wash them with water, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a mixture of nitro isomers, will require purification by column chromatography on silica gel to isolate the desired this compound.
Protocol for Route B: Boc Protection of 7-Nitro-1,2,3,4-tetrahydroisoquinoline
Step 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction
-
Reaction Setup: In a pressure vessel or a sealed tube, combine 2-(4-nitrophenyl)ethylamine hydrochloride (1.0 eq) and paraformaldehyde (1.5 eq).
-
Acid Catalyst: Add a strong acid, such as concentrated hydrochloric acid or a mixture of acetic acid and sulfuric acid.
-
Heating: Seal the vessel and heat the mixture to 80-100 °C for several hours to overnight.
-
Cooling and Basification: Cool the reaction mixture to room temperature and then carefully basify with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to pH > 10, ensuring the mixture is cooled in an ice bath during this process.
-
Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Work-up: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain crude 7-nitro-1,2,3,4-tetrahydroisoquinoline, which may be purified by crystallization or column chromatography.
Step 2: N-Boc Protection of 7-Nitro-1,2,3,4-tetrahydroisoquinoline
This step follows the same procedure as Step 1 of Protocol 4.1, using 7-nitro-1,2,3,4-tetrahydroisoquinoline as the starting amine.
Applications in Drug Development and Conclusion
This compound is a highly valuable intermediate in the synthesis of a wide range of pharmacologically active compounds. Its utility stems from the ability to selectively deprotect the amine and modify the nitro group.
The reduction of the nitro group to an amine provides a nucleophilic center that can be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The deprotection of the Boc group reveals the secondary amine of the THIQ core, which can be functionalized to modulate the compound's properties, such as solubility, lipophilicity, and target binding.
References
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Faheem, F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12254-12287. Available at: [Link]
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Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
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Chem-Impex. (n.d.). Boc-(3R)-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid. Retrieved from [Link]
- Grunewald, G. L., et al. (2002). Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids. U.S.
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Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
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MySkinRecipes. (n.d.). 7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]
- Al-Sanea, M. M., et al. (2023).
- Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Letters in Peptide Science, 6(3), 179-183.
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NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
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Faheem, F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12254-12287. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
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J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
- McCoubrey, A., & Mathieson, D. W. (1951). isoQuinolines. Part III. The nitration of 3 : 4-dihydro- and 1 : 2 : 3 : 4-tetrahydro-isoquinolines. Journal of the Chemical Society (Resumed), 2851-2854.
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Bronson, T. (2020, October 30). Nitration Lab [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Bougrin, K., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 3(1), 1-6.
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Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
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NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
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Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from [Link]
- Gonzalez-Lainez, M., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(8), 1541-1549.
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A Technical Guide to the Synthesis and Derivatization of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Privileged Scaffold for Drug Discovery
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] This guide focuses on a key intermediate, tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate , and provides an in-depth exploration of its synthesis and its transformation into a diverse library of structural analogs. We will dissect the strategic considerations behind foundational synthetic routes, such as the Pictet-Spengler and Bischler-Napieralski reactions, and detail the modern catalytic methods, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, that unlock a vast chemical space for derivatization. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and actionable, field-proven protocols for the generation of novel THIQ-based compounds.
Introduction: The Significance of the 7-Nitro-THIQ Scaffold
The THIQ nucleus is a recurring motif in a wide array of isoquinoline alkaloids with potent biological activities, including antitumor, anti-inflammatory, and neurotropic properties.[3] The strategic placement of a nitro group at the 7-position of the THIQ core, coupled with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, creates a versatile and highly valuable building block for several reasons:
-
Orthogonal Reactivity: The nitro group can be selectively reduced to an amine, providing a reactive handle for a plethora of functionalization reactions, without disturbing other parts of the molecule.[4]
-
Modulation of Electronic Properties: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, which can be crucial for molecular recognition by biological targets.
-
Boc Protection: The Boc group offers robust protection of the secondary amine during harsh reaction conditions, yet it can be readily removed under acidic conditions, allowing for further derivatization at the nitrogen atom.
This combination of features makes this compound an ideal starting point for the systematic exploration of the structure-activity relationships (SAR) of the THIQ scaffold.
Synthesis of the Core Scaffold
The construction of the THIQ skeleton can be achieved through several classic and modern synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Foundational Strategies: Pictet-Spengler and Bischler-Napieralski Reactions
The Pictet-Spengler reaction is a mainstay for THIQ synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5][6]
The Bischler-Napieralski reaction , on the other hand, involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline, which is then reduced to the THIQ.[7][8][9] This method is particularly effective for arenes bearing electron-donating groups.[7]
Workflow for Core Scaffold Synthesis
Caption: Synthesis of the core scaffold.
Protocol: Boc Protection of 7-Nitro-1,2,3,4-tetrahydroisoquinoline
This protocol outlines the synthesis of the core molecule from commercially available 7-nitro-1,2,3,4-tetrahydroisoquinoline, a method alluded to in patent literature for creating orthogonally protected THIQ systems.[4]
Materials:
-
7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 7-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) to the suspension and stir until the free base is formed (the solution should become homogeneous).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.
Causality of Experimental Choices:
-
Base (Et₃N or DIPEA): The starting material is often a hydrochloride salt. A base is required to neutralize the salt and generate the free secondary amine, which is the nucleophile that reacts with (Boc)₂O.
-
Solvent (DCM): DCM is a good, relatively non-polar solvent that dissolves the reactants and is unreactive under the reaction conditions.
-
Temperature (0 °C to RT): The initial cooling to 0 °C helps to control the exothermicity of the reaction between the amine and (Boc)₂O. Allowing the reaction to proceed at room temperature ensures it goes to completion.
Derivatization Strategies: Unlocking Chemical Diversity
The true utility of the 7-nitro-THIQ scaffold lies in its capacity for diversification. The following sections detail key transformations that enable the generation of a wide array of structural analogs.
Workflow for Derivatization
Caption: Key derivatization pathways.
Reduction of the Nitro Group: Accessing the 7-Amino-THIQ Intermediate
The conversion of the 7-nitro group to a 7-amino group is a pivotal step, creating a nucleophilic center for further functionalization.
Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the nitro-THIQ derivative (1.0 eq) in MeOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (approx. 10% by weight of the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature for 4-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. The product is often pure enough for the next step without further purification.
Causality of Experimental Choices:
-
Catalyst (Pd/C): Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitroarenes to anilines. It offers good functional group tolerance, leaving the Boc group and the aromatic ring intact.
-
Solvent (MeOH/EtOH): Alcohols are excellent solvents for both the substrate and for dissolving hydrogen gas, facilitating the reaction.
-
Hydrogen Source: Catalytic hydrogenation provides a clean and high-yielding method for this reduction, with water as the only byproduct.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between the 7-amino-THIQ and various aryl or heteroaryl halides.[10][11]
Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq)
-
Aryl or heteroaryl halide (e.g., bromide or chloride) (1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃), 1.5-2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the 7-amino-THIQ derivative and the aryl/heteroaryl halide.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality of Experimental Choices:
-
Palladium Catalyst/Ligand System: The choice of ligand is critical for the success of the Buchwald-Hartwig reaction.[12] Bulky, electron-rich phosphine ligands like XPhos and SPhos are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and broader substrate scope.[11]
-
Base (NaOtBu/Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. NaOtBu is a common choice, while Cs₂CO₃ can be used for more sensitive substrates.
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, so an inert atmosphere is essential to prevent catalyst degradation.
C-C Bond Formation: Suzuki-Miyaura Coupling
To achieve C-C bond formation at the 7-position, the 7-amino group can be converted to a halide (e.g., bromide or iodide) via a Sandmeyer reaction. The resulting 7-halo-THIQ is an excellent substrate for the Suzuki-Miyaura cross-coupling reaction, enabling the introduction of a wide variety of aryl and heteroaryl groups.[13][14]
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq)
-
Aryl or heteroaryl boronic acid or boronic ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/water or Toluene/water)
Procedure:
-
In a flask, combine the 7-bromo-THIQ derivative, the boronic acid/ester, the palladium catalyst, and the base.
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality of Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a classic and effective catalyst for Suzuki couplings. Pd(dppf)Cl₂ is often used for more challenging substrates due to the stabilizing effect of the bidentate dppf ligand.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[14] The choice of base can significantly impact the reaction outcome.
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic-soluble reactants and the inorganic base.
Data Summary and Comparison
The following table summarizes representative yields for the key diversification reactions, compiled from typical outcomes reported in the literature for similar substrates.
| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Yield Range (%) |
| Buchwald-Hartwig | 7-Amino-THIQ | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | 75-90 |
| Buchwald-Hartwig | 7-Amino-THIQ | 2-Chloropyridine | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 60-80 |
| Suzuki-Miyaura | 7-Bromo-THIQ | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 80-95 |
| Suzuki-Miyaura | 7-Bromo-THIQ | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 70-85 |
Conclusion and Future Outlook
This compound is a strategically designed building block that serves as a gateway to a vast and diverse chemical space of THIQ analogs. By leveraging a systematic approach involving robust, high-yielding reactions such as nitro reduction, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling, researchers can efficiently generate extensive libraries of novel compounds. The protocols and strategic insights provided in this guide offer a solid foundation for the exploration of the THIQ scaffold, paving the way for the discovery of next-generation therapeutics in areas such as oncology, neurodegenerative diseases, and infectious agents. The modularity of these synthetic routes ensures that the THIQ core can be readily tailored and optimized to meet the specific demands of a given drug discovery program.
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Min, L., et al. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2574-2577. [Link]
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Langer, P., et al. (2019). A Revised Modular Approach to (–)‐trans‐Δ8‐THC and Derivatives Through Late‐Stage Suzuki–Miyaura Cross‐Coupling Reactions. Chemistry–A European Journal, 25(52), 12151-12155. [Link]
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-
Beilstein-Institut. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 2568-2576. [Link]
-
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- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. A Revised Modular Approach to (–)‐trans‐Δ8‐THC and Derivatives Through Late‐Stage Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
Methodological & Application
Step-by-step synthesis protocol for "tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate"
An Application Note for the Synthesis of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure found in a vast array of natural products and pharmacologically active molecules.[1] Its derivatives are integral to the development of therapeutics targeting a wide range of conditions, including neurological disorders.[2][3][4][5] The title compound, this compound, serves as a versatile synthetic intermediate. The nitro group at the 7-position offers a handle for further functionalization, such as reduction to an amine[6] for subsequent coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group provides stability and modulates the reactivity of the ring nitrogen.[7]
This document provides a comprehensive, step-by-step protocol for the synthesis of this key building block. The synthetic strategy involves a three-step sequence starting from the commercially available 1,2,3,4-tetrahydroisoquinoline: (1) regioselective nitration, (2) protection of the secondary amine with a Boc group, and (3) selective oxidation to the final 3,4-dihydroisoquinoline product. Each step is detailed with explanations for the choice of reagents and conditions to ensure reproducibility and high yield.
Overall Synthetic Scheme
The synthesis proceeds through the following three principal transformations:
Caption: Overall three-step synthetic workflow.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 1,2,3,4-Tetrahydroisoquinoline | ≥98% | Sigma-Aldrich | Starting material |
| Potassium Nitrate (KNO₃) | ACS Reagent, ≥99% | Fisher Scientific | Nitrating agent source |
| Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | VWR | Catalyst and solvent for nitration |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Sigma-Aldrich | Boc-protecting agent |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich | Base for Boc protection |
| Dichloromethane (CH₂Cl₂) | ACS Grade, ≥99.5% | Fisher Scientific | Solvent for Boc protection |
| Sulfur (S) | Powder, ≥99.5% | Sigma-Aldrich | Oxidizing/Dehydrogenating agent |
| Toluene | ACS Grade, ≥99.5% | VWR | Solvent for oxidation |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | For neutralization/workup |
| Magnesium Sulfate (MgSO₄) | Anhydrous, ≥97% | VWR | Drying agent |
| Ethyl Acetate | ACS Grade | Fisher Scientific | Extraction/Chromatography solvent |
| Hexanes | ACS Grade | Fisher Scientific | Chromatography solvent |
| Deionized Water | - | - | For workup procedures |
| Ice | - | - | For temperature control |
Experimental Protocols
Part 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline
This procedure is adapted from the established methodology for the nitration of the tetrahydroisoquinoline ring system.[8] The reaction utilizes a mixture of potassium nitrate and sulfuric acid to generate the nitronium ion (NO₂⁺) in situ for electrophilic aromatic substitution.
Causality: Concentrated sulfuric acid serves two critical roles: it acts as a solvent and protonates the nitrate salt to form the highly electrophilic nitronium ion, which is the active agent for nitration. Maintaining a low temperature (0-5 °C) is crucial to control the exothermic reaction and prevent unwanted side products from over-nitration or degradation.
Step-by-Step Protocol:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (50 mL).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 1,2,3,4-tetrahydroisoquinoline (5.0 g, 37.5 mmol) dropwise to the cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C. Stir until a clear solution is obtained.
-
In a separate beaker, dissolve potassium nitrate (3.8 g, 37.5 mmol) in concentrated sulfuric acid (25 mL) with gentle warming, then cool the solution back to room temperature.
-
Add the nitrate/sulfuric acid solution dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker. This will cause the product to precipitate.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the resulting solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water.
-
Dry the solid under vacuum to yield 7-nitro-1,2,3,4-tetrahydroisoquinoline as a pale yellow solid. The expected yield is typically 70-80%.
Part 2: Synthesis of tert-Butyl 7-nitro-1,2,3,4-tetrahydroisoquinoline-2(1H)-carboxylate
The secondary amine of the nitrated intermediate is protected using di-tert-butyl dicarbonate. This is a standard and highly efficient method for introducing the acid-labile Boc group.[7]
Causality: Triethylamine acts as a base to deprotonate the secondary amine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and the reagent.
Step-by-Step Protocol:
-
Suspend the 7-nitro-1,2,3,4-tetrahydroisoquinoline (4.7 g, 26.4 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (4.4 mL, 31.7 mmol, 1.2 eq) to the mixture, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (6.3 g, 29.0 mmol, 1.1 eq) in dichloromethane (20 mL).
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Wash the reaction mixture sequentially with 1M HCl (50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexanes:Ethyl Acetate) to afford the desired product as a solid. The expected yield is typically >90%.
Part 3: Synthesis of this compound
The final step involves the selective dehydrogenation of the tetrahydroisoquinoline ring to a dihydroisoquinoline. This can be achieved using elemental sulfur in a high-boiling solvent.[9]
Causality: At high temperatures (refluxing toluene), elemental sulfur acts as a dehydrogenating agent, selectively oxidizing the 1,2-position of the tetrahydroisoquinoline ring to form an imine, which is part of the 3,4-dihydroisoquinoline system.
Step-by-Step Protocol:
-
Combine the Boc-protected intermediate (5.0 g, 18.0 mmol) and powdered sulfur (0.63 g, 19.8 mmol, 1.1 eq) in toluene (100 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain reflux for 6-8 hours. Hydrogen sulfide gas may be evolved, so the reaction should be conducted in a well-ventilated fume hood.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any unreacted sulfur.
-
Evaporate the toluene under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography (silica gel, gradient elution with Hexanes:Ethyl Acetate) to yield the final product, this compound.
Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic shifts for the aromatic protons, the vinyl proton of the dihydroisoquinoline ring, and the methylene groups, as well as the large singlet for the tert-butyl group around 1.5 ppm.
-
¹³C NMR (100 MHz, CDCl₃): Expect signals corresponding to the aromatic carbons, the imine carbon (C1), methylene carbons, the Boc carbonyl carbon, and the quaternary and methyl carbons of the Boc group.
-
Mass Spectrometry (ESI-MS): Calculate the expected m/z for the molecular ion [M+H]⁺ to confirm the molecular weight.
-
Purity (HPLC): Purity should be assessed by HPLC analysis, with an expected purity of >95%.
Process Flow Diagram
Caption: Detailed step-by-step process flow diagram for the synthesis.
References
-
Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
- Gensler, W. J. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 191-206.
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
- Min, L., et al. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21, 2574-2577.
- Mccoubrey, A., & Mathieson, D. W. (1951). isoQuinolines. Part III. The nitration of 3 : 4-dihydro- and 1 : 2 : 3 : 4-tetrahydro-isoquinolines. Journal of The Chemical Society (Resumed), 2851-2853.
-
Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,4-dihydroisoquinolines using nitroalkanes in polyphosphoric acid. Retrieved from [Link]
-
AbacipharmTech. (n.d.). tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. Retrieved from [Link]
- Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13892.
-
PubChem. (n.d.). tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]
-
Wikipedia. (2023). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][10][11][12]triazin-4(6H)-ones. Retrieved from [Link]
-
Molbase. (n.d.). CAS 214630-00-9: Boc-D-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]
-
ChemSrc. (n.d.). tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate. Retrieved from [Link]
- Google Patents. (1989). US4861888A - Process for the preparation of 3,4-dihydroisoquinoline.
-
ResearchGate. (n.d.). Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Retrieved from [Link]
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- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
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- 6. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H20N2O2 | CID 22061016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. 633. isoQuinolines. Part III. The nitration of 3 : 4-dihydro- and 1 : 2 : 3 : 4-tetrahydro-isoquinolines | Semantic Scholar [semanticscholar.org]
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- 10. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. name-reaction.com [name-reaction.com]
- 12. organicreactions.org [organicreactions.org]
Purification techniques for "tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate"
An Application Guide for the Purification of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Imperative for Purity
This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a nitro group for further functionalization (e.g., reduction to an amine) and a Boc-protecting group for controlled reactivity, makes it a versatile intermediate in the synthesis of complex therapeutic agents.[1] The success of subsequent high-stakes reactions, such as cross-coupling or amide bond formations, and the reliability of pharmacological data are directly contingent on the purity of this starting material.
This guide provides a comprehensive overview of robust purification techniques tailored for this specific molecule. It moves beyond mere procedural lists to explain the underlying chemical principles, enabling researchers to troubleshoot and adapt these methods to their specific experimental context.
Molecular Profile and Its Impact on Purification Strategy
Understanding the physicochemical properties of this compound is fundamental to selecting and optimizing a purification method.
-
Structure: The molecule possesses a moderately polar nitroaromatic ring system and a bulky, lipophilic tert-butoxycarbonyl (Boc) group.
-
Polarity: The combination of the polar nitro group and the non-polar Boc group results in a compound of intermediate polarity. This is an advantageous feature, making it well-suited for normal-phase chromatography.
-
Solubility: It is expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, with lower solubility in non-polar solvents like hexanes and limited solubility in water.
-
Stability: The Boc group is notoriously labile under strongly acidic conditions.[2][3] This is a critical constraint, particularly for methods like reversed-phase HPLC that often employ acidic mobile phase modifiers like trifluoroacetic acid (TFA).
Potential Impurities: The purification strategy must account for common impurities derived from its synthesis, which typically involves the nitration of tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate.
-
Unreacted Starting Material: The non-nitrated parent compound.
-
Regioisomers: The formation of other nitro-isomers (e.g., 6-nitro or 8-nitro derivatives).
-
Di-nitrated Byproducts: Over-nitration leading to the introduction of a second nitro group.
-
Deprotected Amine: Loss of the Boc group during an acidic workup, yielding 7-nitro-1,2,3,4-tetrahydroisoquinoline.
-
Residual Reagents: Leftover reagents from the nitration reaction.
Method 1: High-Resolution Flash Column Chromatography
Flash chromatography is the workhorse technique for the routine purification of this compound, offering an excellent balance of speed, resolution, and scalability.[4] The principle is to separate compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.
Causality Behind Parameter Selection:
-
Stationary Phase: Silica gel (SiO₂) is the standard choice for compounds of intermediate polarity. Its slightly acidic surface interacts more strongly with polar functional groups, allowing for effective separation.
-
Mobile Phase (Eluent): A binary solvent system of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is ideal. The separation is achieved by gradually increasing the proportion of the polar solvent. This gradient first allows non-polar impurities to elute, followed by the target compound, while highly polar impurities remain strongly adsorbed to the silica.
Protocol: Step-by-Step Flash Chromatography
-
TLC Analysis (Method Development):
-
Dissolve a small amount of the crude material in DCM.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber containing a pre-determined solvent mixture (e.g., 20% Ethyl Acetate in Hexanes).
-
Visualize the separated spots under UV light (254 nm). The nitroaromatic system should be UV-active.
-
Adjust the solvent ratio until the desired compound has a Retention Factor (Rf) of approximately 0.25-0.35 for optimal separation on the column.
-
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of DCM.
-
Add a small amount of silica gel to this solution to create a slurry.
-
Gently evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" technique prevents band broadening and improves resolution compared to liquid loading.
-
-
Column Packing and Elution:
-
Select a column size appropriate for the amount of crude material (typically a 40-100 g crude to 1 kg silica ratio).
-
Pack the column with silica gel, either as a slurry in the initial, non-polar eluent or dry-packed.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., 10% EtOAc/Hexanes) through it.
-
Carefully add the dry-loaded sample to the top of the silica bed.
-
Begin the elution, starting with the low-polarity mobile phase and gradually increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 40% EtOAc over 10-15 column volumes.
-
Collect fractions and monitor the elution using TLC or an in-line UV detector.
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Data Summary: Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel, 60 Å, 40-63 µm | Industry standard for resolution and capacity. |
| Mobile Phase A | Hexanes or Heptane | Non-polar solvent for initial adsorption. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar solvent to control elution. |
| Typical Gradient | 10% -> 40% EtOAc in Hexanes | Effectively separates medium-polarity compounds. |
| Target Rf (TLC) | 0.25 - 0.35 | Optimal for column separation.[5] |
| Loading Method | Dry Loading on Silica | Maximizes resolution and prevents streaking. |
Method 2: Recrystallization for High-Purity Material
For obtaining material of exceptional purity (>99.5%), particularly on a larger scale, recrystallization is an invaluable and economical technique.[4] It leverages differences in solubility between the target compound and impurities in a chosen solvent at varying temperatures.
Causality Behind Solvent Selection:
The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures (e.g., 0-4 °C). Impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).
Protocol: Step-by-Step Recrystallization
-
Solvent Screening:
-
Place a small amount of the purified (post-chromatography) material in several test tubes.
-
Add a small volume of different trial solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like EtOAc/Heptane).
-
Heat the tubes until the solid dissolves.
-
Allow the solutions to cool slowly to room temperature, then in an ice bath.
-
The solvent that yields a high recovery of crystalline solid is a good candidate. A mixture of a "good" solvent (like EtOAc) and an "anti-solvent" (like heptane) is often effective.
-
-
Recrystallization Procedure:
-
Place the compound in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating the mixture to a gentle boil (use a hot plate with stirring). Continue adding solvent until the solid just dissolves completely.
-
If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper.
-
Allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Method 3: Preparative HPLC for Analytical-Grade Purity
When the highest possible purity is required, such as for reference standards or sensitive biological assays, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. It operates on the same principles as flash chromatography but uses a stationary phase with much smaller particles and high pressure, affording superior resolution.
Causality and Critical Considerations:
-
Mode: Reversed-phase (RP-HPLC) is generally preferred for this type of molecule. The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., acetonitrile/water). In this mode, non-polar compounds are retained longer.
-
Boc Group Stability: This is the most critical factor. Standard RP-HPLC protocols often use 0.1% TFA as a mobile phase modifier to improve peak shape. However, prolonged exposure to TFA, especially during solvent evaporation, can cleave the acid-sensitive Boc group.[2]
-
Mitigation Strategy 1: Use a less aggressive acid like 0.1% formic acid.
-
Mitigation Strategy 2: Use a neutral mobile phase with a buffer (e.g., ammonium acetate).
-
Mitigation Strategy 3: If TFA must be used, immediately neutralize the collected fractions with a base like triethylamine before solvent removal, or use co-evaporation with a high-boiling point solvent like toluene to azeotropically remove the TFA.[2]
-
Protocol: General Preparative HPLC Workflow
-
Analytical Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile) and filter it through a 0.45 µm syringe filter to remove particulates.
-
Purification: Inject the sample onto the preparative HPLC system and run the established gradient method.
-
Fraction Collection: Collect the eluent corresponding to the target compound's peak using a fraction collector triggered by a UV detector.
-
Product Isolation: Combine the pure fractions. If an acidic modifier was used, neutralize if necessary. Remove the solvent, typically by lyophilization (freeze-drying) for aqueous mobile phases, to obtain the final high-purity product.
Visualization of Purification Strategies
Overall Purification Workflow
The following diagram illustrates a typical workflow for purifying the crude product to a high-purity final compound.
Caption: A standard workflow for the purification of the target compound.
Decision Tree for Method Selection
This diagram helps in choosing the most appropriate purification technique based on experimental requirements.
Caption: A decision guide for selecting the optimal purification technique.
Conclusion
The purification of this compound is most commonly and effectively achieved using silica gel flash chromatography with an ethyl acetate/hexanes gradient. This method provides a robust and scalable solution for removing synthetic impurities, yielding material suitable for most subsequent applications. For instances requiring the highest echelon of purity for analytical standards or late-stage drug development, a final recrystallization step or preparative HPLC (with careful consideration for Boc-group stability) should be employed. The choice of method should always be guided by the specific requirements for purity, scale, and available resources.
References
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate GmbH. Available at: [Link]
-
AbacipharmTech. tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. AbacipharmTech. Available at: [Link]
-
YouTube. how to do TLC plates and N-boc deprotection. YouTube. Available at: [Link]
-
PubChem. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. U.S. National Library of Medicine. Available at: [Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link]
-
National Center for Biotechnology Information. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. U.S. National Library of Medicine. Available at: [Link]
-
Matrix Fine Chemicals. TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE. Matrix Fine Chemicals. Available at: [Link]
-
PubMed. Impact of tert-butyl alcohol on crystallization kinetics of gemcitabine hydrochloride in frozen aqueous solutions. National Center for Biotechnology Information. Available at: [Link]
-
OPUS at UTS. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. University of Technology Sydney. Available at: [Link]
-
ChemBK. tert-Butyl7-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate. ChemBK. Available at: [Link]
-
MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Tert-Butyl 7-Bromo-3,4-Dihydroisoquinoline-2(1H)-Carboxylate: Synthesis, Applications, and Role as a Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- Google Patents. Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide. Google Patents.
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Application Notes and Protocols: Experimental Setup for Reactions Involving "tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate"
Introduction: A Versatile Scaffold in Medicinal Chemistry
The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic bioactive molecules.[1] tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a key synthetic intermediate that provides a strategic entry point to a diverse range of 7-substituted tetrahydroisoquinoline derivatives. The presence of the nitro group at the 7-position allows for its reduction to a primary amine, which can then be further functionalized. The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine ensures stability and allows for selective deprotection under acidic conditions, orthogonal to many other protecting groups.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the synthesis and key transformations of this compound. We will delve into the rationale behind the chosen experimental conditions, providing not just a set of instructions, but a framework for understanding and adapting these protocols.
Synthesis of this compound
The construction of the tetrahydroisoquinoline core is most effectively achieved through the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][4] In our case, the starting materials are a Boc-protected 4-nitrophenethylamine and a formaldehyde equivalent.
Reaction Scheme: Pictet-Spengler Synthesis
Caption: Pictet-Spengler synthesis of the target compound.
Detailed Protocol: Pictet-Spengler Synthesis
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles (mmol) |
| Boc-HN(4-nitrophenethyl)amine | 266.31 | - | 1.0 g | 3.75 |
| Paraformaldehyde | (30.03)n | - | 0.17 g | 5.63 (monomer) |
| Trifluoroacetic Acid (TFA) | 114.02 | 1.49 | 1.5 mL | 20.3 |
| Dichloromethane (DCM) | 84.93 | 1.33 | 20 mL | - |
| Saturated NaHCO₃ solution | - | - | As needed | - |
| Anhydrous MgSO₄ | - | - | As needed | - |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Boc-HN(4-nitrophenethyl)amine (1.0 g, 3.75 mmol) and paraformaldehyde (0.17 g, 5.63 mmol).
-
Solvent Addition: Add dichloromethane (20 mL) to the flask and cool the mixture to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (1.5 mL, 20.3 mmol) dropwise to the stirring suspension. The reaction mixture should become a clear solution.
-
Reaction Progression: After the addition of TFA, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired this compound as a solid.
Rationale for Experimental Choices:
-
Acid Catalyst: Trifluoroacetic acid (TFA) is a strong acid that effectively catalyzes the formation of the iminium ion intermediate, which is the key electrophile in the cyclization step.[3] The electron-withdrawing nitro group on the aromatic ring deactivates it towards electrophilic substitution, necessitating a strong acid to drive the reaction.[3]
-
Formaldehyde Source: Paraformaldehyde is a convenient solid source of formaldehyde that depolymerizes in situ under acidic conditions.
-
Solvent: Dichloromethane is a common solvent for Pictet-Spengler reactions as it is relatively inert and effectively solubilizes the reactants.
-
Temperature: Starting the reaction at 0 °C helps to control the initial exotherm from the acid addition and iminium ion formation. Allowing the reaction to proceed at room temperature provides sufficient energy for the cyclization to occur.
Key Transformation: Reduction of the Nitro Group
The nitro group in this compound serves as a versatile handle for introducing an amino functionality. This transformation is crucial for subsequent derivatization and the synthesis of a wide range of bioactive molecules.[5][6][7] We will explore two reliable methods for this reduction: Catalytic Transfer Hydrogenation and reduction using Tin(II) Chloride.
Method 1: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a mild and efficient method for the reduction of nitro groups. It avoids the need for high-pressure hydrogenation gas and specialized equipment. Ammonium formate is a common and effective hydrogen donor in the presence of a palladium catalyst.[8] Importantly, the Boc protecting group is stable under these conditions.[8]
Caption: Reduction of the nitro group via catalytic transfer hydrogenation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 292.31 | 1.0 g | 3.42 |
| 10% Palladium on Carbon (Pd/C) | - | 100 mg | - |
| Ammonium Formate | 63.06 | 1.08 g | 17.1 |
| Methanol | 32.04 | 25 mL | - |
| Celite® | - | As needed | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 3.42 mmol), 10% Pd/C (100 mg), and ammonium formate (1.08 g, 17.1 mmol).
-
Solvent Addition: Add methanol (25 mL) to the flask.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 10 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, which can often be used in the next step without further purification. If necessary, purify by column chromatography.
Rationale for Experimental Choices:
-
Catalyst and Hydrogen Donor: The combination of Pd/C and ammonium formate is a well-established system for transfer hydrogenation. Ammonium formate decomposes in the presence of palladium to provide hydrogen in situ.[8]
-
Solvent: Methanol is a suitable solvent that dissolves the reactants and facilitates the transfer of hydrogen to the catalyst surface.
-
Reflux Conditions: Heating to reflux accelerates the rate of hydrogen generation and the subsequent reduction of the nitro group.
Method 2: Reduction with Tin(II) Chloride
Reduction of aromatic nitro compounds using tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method.[9][10] It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.
Caption: Reduction of the nitro group using Tin(II) Chloride.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 292.31 | 1.0 g | 3.42 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 3.86 g | 17.1 |
| Ethanol | 46.07 | 30 mL | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 3.42 mmol) in ethanol (30 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (3.86 g, 17.1 mmol) to the solution.
-
Reaction: Heat the mixture to reflux with stirring for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and carefully add saturated sodium bicarbonate solution to neutralize the mixture. A precipitate of tin salts will form.
-
Filtration: Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the desired amino compound.
Rationale for Experimental Choices:
-
Reducing Agent: Tin(II) chloride is a cost-effective and powerful reducing agent for nitro groups.[11] The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group.[9]
-
Solvent: Ethanol is a common solvent for SnCl₂ reductions, as it solubilizes the reactants and the tin salts to some extent.
-
Work-up: The basic work-up is crucial to neutralize the acidic reaction mixture and precipitate the tin hydroxides, which can then be removed by filtration.
Applications in Further Synthesis: Functionalization of the Amino Group
The resulting tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a valuable intermediate for the synthesis of a wide range of biologically active molecules.[5][6][7] The primary aromatic amine can undergo various transformations, such as acylation, sulfonylation, and diazotization followed by Sandmeyer reactions, to introduce diverse functionalities.
Example Protocol: Acylation of the Amino Group
This protocol describes a general procedure for the acylation of the 7-amino group with an acid chloride.
Reaction Scheme: Acylation
Caption: Acylation of the 7-amino group.
Procedure:
-
Reaction Setup: Dissolve tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 g, 3.81 mmol) in dichloromethane (20 mL) in a 100 mL round-bottom flask and cool to 0 °C.
-
Base and Acylating Agent Addition: Add triethylamine (0.64 mL, 4.57 mmol) followed by the dropwise addition of acetyl chloride (0.30 mL, 4.19 mmol).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water (15 mL) and separate the layers.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography if necessary.
Conclusion
This compound is a strategically important intermediate in synthetic and medicinal chemistry. The protocols outlined in these application notes provide a robust foundation for its synthesis via the Pictet-Spengler reaction and its subsequent transformation into the versatile 7-amino derivative through reliable reduction methods. The experimental choices have been rationalized to provide a deeper understanding of the underlying chemical principles. By leveraging these methods, researchers can efficiently access a wide array of novel tetrahydroisoquinoline derivatives for drug discovery and development programs.
References
-
PubChem. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. Available at: [Link]
-
ACS Green Chemistry Institute. Sn2+ reduction. Available at: [Link]
-
Common Organic Chemistry. Nitro Reduction - SnCl2. Available at: [Link]
-
Wikipedia. Pictet–Spengler reaction. Available at: [Link]
-
Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]
-
ResearchGate. Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Available at: [Link]
-
Organic Reactions. Enantioselective Pictet-Spengler Reactions. Available at: [Link]
-
AbacipharmTech. tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. Available at: [Link]
-
PubChem. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. Available at: [Link]
-
Organic Chemistry Portal. 3,4-Dihydroisoquinoline synthesis. Available at: [Link]
-
RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]
-
PubMed Central. The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]
-
Wikipedia. Tert-Butyloxycarbonyl protecting group. Available at: [Link]
- Google Patents. Process for the catalytic hydrogenation of aromatic nitro compounds.
-
ResearchGate. Synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][5][6][9]triazin-4(6H)-ones. Available at: [Link]
-
PubChemLite. 7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one. Available at: [Link]
-
MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available at: [Link]
-
NIH. Photooxidation of 2-(tert-Butyl)-3-Methyl-2,3,5,6,7,8-Hexahydroquinazolin-4(1H)-one. Available at: [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. The Pictet-Spengler Reaction [ebrary.net]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate - A Versatile Scaffold for Medicinal Chemistry
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and clinically approved drugs.[1] This application note details the utility of a key derivative, tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, as a strategic building block for the synthesis of compound libraries targeting a range of therapeutic areas. We provide detailed protocols for its synthesis, characterization, and subsequent functionalization, highlighting the synthetic versatility imparted by the C7-nitro and N-Boc protecting groups. Particular emphasis is placed on the nitro-to-amine reduction and subsequent amide coupling reactions, which are foundational steps in modern drug discovery campaigns.
Compound Profile and Physicochemical Properties
This compound is a stable, solid intermediate that incorporates three key structural features essential for its role in medicinal chemistry:
-
The THIQ Core: A conformationally restricted bicyclic system that mimics endogenous ligands and provides a rigid framework for orienting pharmacophoric groups.
-
The N-Boc Group: The tert-butyloxycarbonyl (Boc) group protects the secondary amine, preventing unwanted side reactions and allowing for controlled, regioselective chemistry on the aromatic ring. It can be removed under standard acidic conditions when further modification at the nitrogen is desired.[2]
-
The C7-Nitro Group: This electron-withdrawing group serves as a versatile synthetic handle. Its facile reduction to a primary aniline is a gateway transformation, opening up a vast chemical space for derivatization through reactions like amidation, sulfonylation, and reductive amination.[3]
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₈N₂O₄ |
| Molecular Weight | 278.31 g/mol |
| CAS Number | 219840-37-0 |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate |
Synthesis and Characterization
The title compound is typically prepared via electrophilic nitration of the commercially available precursor, tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate.
Protocol 2.1: Synthesis of this compound
This protocol describes a standard nitration procedure. The choice of concentrated sulfuric acid as the solvent and cooling to 0°C are critical for controlling the exothermic reaction and ensuring regioselectivity, primarily directing the nitration to the 7-position.
Materials:
-
tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate
-
Potassium nitrate (KNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
To a round-bottom flask maintained at 0°C in an ice bath, slowly add tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) to concentrated H₂SO₄. Stir until fully dissolved.
-
In small portions, carefully add KNO₃ (1.1 eq) to the solution, ensuring the internal temperature does not exceed 5°C.
-
Stir the reaction mixture at 0°C for 2-3 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, slowly pour the reaction mixture over crushed ice.
-
Extract the aqueous mixture with DCM (3x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the title compound as a solid.
Caption: Synthesis of the title compound via electrophilic nitration.
Protocol 2.2: Spectroscopic Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the tert-butyl group (~1.5 ppm, 9H, singlet), the aliphatic protons of the THIQ core (triplets around 2.9 and 3.7 ppm, 2H each), the benzylic protons (~4.7 ppm, 2H, singlet), and three aromatic protons in the downfield region (~7.3-8.1 ppm), showing splitting patterns consistent with 1,2,4-trisubstitution.
-
Mass Spectrometry (ESI+): The calculated m/z for [M+H]⁺ is 279.13. The observed mass should correspond to this value.
Core Application: Derivatization for Compound Library Synthesis
The primary utility of this building block lies in the strategic conversion of the nitro group into a nucleophilic amine, which can then be elaborated into a diverse array of functional groups.
Pillar of Application: The Nitro-to-Amine Reduction
The reduction of the aryl nitro group to an aniline is one of the most robust and fundamental transformations in medicinal chemistry.[3] This reaction converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group, and more importantly, introduces a key point for diversification.[3] Catalytic hydrogenation is a clean and high-yielding method for this purpose.[3][4]
Protocol 3.1: Catalytic Hydrogenation for Nitro Group Reduction
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Dissolve the nitro compound (1.0 eq) in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% catalyst loading) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Evacuate the flask and backfill with H₂ gas (repeat 3x).
-
Stir the reaction vigorously under an H₂ atmosphere (balloon pressure is often sufficient) at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, which is often pure enough for the next step.[5]
Caption: Derivatization workflow from the 7-nitro intermediate.
Protocol 3.2: Representative Amide Library Synthesis
Amide bond formation is the most common reaction in medicinal chemistry.[6] The protocol below uses HATU, a common and efficient coupling reagent that minimizes side reactions and racemization.[7][8]
Materials:
-
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a vial, dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the acid.
-
Add a solution of the 7-amino-THIQ intermediate (1.0 eq) in DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate.
-
Purify the final amide product via flash chromatography or preparative HPLC.
Case Study: Application in PARP Inhibitor Synthesis
The 3,4-dihydroisoquinolinone scaffold is a validated pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA single-strand break repair.[9] PARP inhibitors have shown significant clinical success, particularly in cancers with BRCA1/2 mutations.[9][10] The general structure of many PARP inhibitors features a bicyclic core that mimics the nicotinamide moiety of the enzyme's substrate, NAD+.[9]
The 7-amino-THIQ intermediate derived from our title compound is an ideal precursor for synthesizing analogs of known PARP inhibitors like Olaparib or Niraparib. The 7-amino group can be acylated with fragments designed to interact with key residues in the PARP active site, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.[11][12]
Caption: Simplified mechanism of PARP inhibition leading to cell death.
Safety, Handling, and Storage
-
Safety: Handle all nitrated aromatic compounds and strong acids (H₂SO₄) with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handling: Pd/C is flammable when dry and may be pyrophoric; handle as a slurry in solvent and do not allow it to dry.
-
Storage: Store the title compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
References
-
Chemistry Stack Exchange. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?[Link]
-
Fisher Scientific. Amide Synthesis.[Link]
-
AbacipharmTech. tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Tert-Butyl 7-Bromo-3,4-Dihydroisoquinoline-2(1H)-Carboxylate: Synthesis, Applications, and Role as a Pharmaceutical Intermediate.[Link]
-
RSC Advances. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.[Link]
- Google Patents. Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids.
-
ResearchGate. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.[Link]
-
ResearchGate. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?[Link]
-
Chemistry Stack Exchange. (2018). Reduction of nitro compound using protection group.[Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.[Link]
-
National Institutes of Health. (2015). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles.[Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry.[Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]
-
National Institutes of Health. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies.[Link]
-
Science of Synthesis. (2010). Synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][7][13][14]triazin-4(6H)-ones.[Link]
-
Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines.[Link]
-
PubChem. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.[Link]
-
PubMed. (2022). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents.[Link]
-
National Institutes of Health. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics.[Link]
- Google Patents. Thieno[2,3-c] isoquinolines for use as inhibitors of PARP.
-
National Institutes of Health. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones.[Link]
-
chemical-kinomics. Drug Discovery - Inhibitor.[Link]
- Google Patents.
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The Strategic Utility of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate in Modern Drug Discovery: Application Notes and Protocols for SAR Studies
Introduction: The Tetrahydroisoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] THIQ-based compounds have demonstrated a remarkable diversity of pharmacological activities, targeting a range of receptors and enzymes implicated in various disease states, including neurodegenerative disorders, cancer, and infectious diseases.[2][4] The conformational rigidity and three-dimensional character of the THIQ core provide an excellent platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.
This application note focuses on a particularly valuable derivative for initiating structure-activity relationship (SAR) studies: tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate . This molecule is strategically designed with two key features that facilitate rapid and systematic exploration of chemical space:
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the secondary amine at the 2-position provides robust protection, preventing unwanted side reactions during the modification of other parts of the molecule.[5] Its stability to a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an ideal choice for multi-step synthetic sequences.[5]
-
The 7-Nitro Group: The nitro group at the 7-position of the aromatic ring is a versatile chemical handle. Its strong electron-withdrawing nature can influence the electronic properties of the entire scaffold. More importantly, it can be readily and selectively reduced to a primary amine, which then serves as a key point for diversification, allowing for the introduction of a wide variety of substituents through well-established chemical transformations.
The strategic placement of these two functional groups makes this compound an exceptional starting point for generating libraries of analogs to probe the SAR of a given biological target.
Synthesis of the Core Scaffold
The preparation of this compound can be achieved in a two-step sequence starting from the commercially available 7-nitro-1,2,3,4-tetrahydroisoquinoline.
Protocol 1: Boc Protection of 7-Nitro-1,2,3,4-tetrahydroisoquinoline
This protocol describes the protection of the secondary amine of 7-nitro-1,2,3,4-tetrahydroisoquinoline using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 7-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Application in SAR Studies: A Workflow for Lead Optimization
The true utility of this compound is realized in its application as a versatile building block for SAR studies. The following workflow illustrates how this compound can be systematically modified to explore the chemical space around a biological target.
Caption: Workflow for SAR studies starting from the title compound.
Step 1: Reduction of the Nitro Group
The pivotal step in this workflow is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol 2: Catalytic Hydrogenation of the Nitro Group
This protocol describes the reduction of the nitro group of this compound to the corresponding amine using palladium on carbon (Pd/C) as a catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Celite® for filtration
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10 mol % Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, which is often pure enough for the next step.
| Transformation | Starting Material | Product | Key Reagents | Typical Yield |
| Boc Protection | 7-Nitro-1,2,3,4-tetrahydroisoquinoline | This compound | (Boc)₂O, TEA | >90% |
| Nitro Reduction | This compound | tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | H₂, Pd/C | >95% |
Step 2: Diversification of the 7-Amino Group
The newly formed 7-amino group is a versatile nucleophile that can be readily functionalized using a variety of standard organic reactions. This allows for the systematic introduction of diverse substituents to probe their effect on biological activity.
Protocol 3: Amide Coupling
This protocol describes the formation of an amide bond between tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate and a carboxylic acid.
Materials:
-
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
-
A carboxylic acid of choice (R-COOH)
-
(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in DMF, add PyBOP (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) in DMF.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Reductive Amination
This protocol describes the formation of a secondary amine by reacting tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate with an aldehyde or ketone.[6]
Materials:
-
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
-
An aldehyde or ketone of choice (RCHO or RCOR')
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Key diversification reactions at the 7-amino position.
Case Study: SAR of Tetrahydroisoquinoline-Based Kinase Inhibitors
While a specific SAR study for the title compound is not publicly available, we can construct a representative case study based on the known importance of the THIQ scaffold in kinase inhibitor design.[7] Let's hypothesize that a screening campaign has identified tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate as a modest inhibitor of a target kinase. The goal is to improve its potency and selectivity.
| Compound | R Group at 7-position | Hypothetical IC₅₀ (nM) | Rationale for Modification |
| 1 (Parent) | -NH₂ | 5000 | Initial hit from screening. |
| 2a | -NH-CO-Ph | 1500 | Introduce an aromatic ring to probe for pi-stacking interactions. |
| 2b | -NH-CO-(4-F-Ph) | 800 | Addition of an electron-withdrawing group to modulate electronics and potentially form a hydrogen bond. |
| 2c | -NH-CO-(4-OMe-Ph) | 2500 | Addition of an electron-donating group. |
| 3a | -NH-CH₂-Ph | 1200 | Increase flexibility compared to the amide linker. |
| 3b | -NH-CH₂-(pyridin-4-yl) | 450 | Introduce a basic nitrogen to potentially interact with an acidic residue in the active site. |
This hypothetical data illustrates a logical progression of an SAR study. By systematically modifying the substituent at the 7-position, researchers can gain valuable insights into the structural requirements for optimal binding to the target protein.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic design, incorporating a stable protecting group and a readily functionalizable nitro group, allows for the efficient and systematic generation of compound libraries for SAR studies. The protocols outlined in this application note provide a robust framework for the synthesis and derivatization of this important scaffold, enabling researchers to accelerate the process of lead optimization and the discovery of novel therapeutic agents.
References
- Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs C
- General scheme for the catalytic hydrogenation of nitroarene.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. (2021).
- Catalytic hydrogen
- Exploring Tetrahydroisoquinoline (THIQ)
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. PubMed.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. (2021).
- Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids.
- Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? Chemistry Stack Exchange. (2014).
- New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and comput
- Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon. Benchchem.
- Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. (2021).
- Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC. (2024).
- 7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. MySkinRecipes.
- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.
- Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Deriv
- SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein. PubMed. (2014).
- Reductive amin
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.
- Synthesis of (S)-3-Aminoethyl-1,2,3,4-Tetrahydroisoquinoline (TIQ-Diamine) via the Mitsunobu Protocol. (2010).
- Reductive Amin
- Amide Synthesis. Fisher Scientific.
- Amide coupling Protocol for Amino PEG. AxisPharm. (2024).
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
- Reductive Amin
- Reductive Amin
- Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. PMC. (2021).
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c
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- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Functionalization of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate for Drug Discovery
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and organic synthesis.
Introduction: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic bioactive compounds.[1][2][3][4] Its rigid framework is valuable for designing molecules that target a wide array of biological entities. tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a key starting material, offering a strategic entry point for creating diverse libraries of THIQ analogs. The presence of the nitro group at the 7-position and the Boc-protecting group on the nitrogen allows for orthogonal chemical modifications, making it a versatile building block in drug discovery programs.[5]
This document provides a detailed guide to the functionalization of this important intermediate, focusing on the reduction of the nitro group to an amine and subsequent derivatization, as well as potential cross-coupling reactions.
Part 1: Chemoselective Reduction of the Nitro Group
The transformation of the 7-nitro group to a 7-amino group is a pivotal step, unlocking a plethora of subsequent functionalization possibilities. The resulting aniline moiety is a versatile handle for amide bond formation, sulfonylation, and participation in various cross-coupling reactions. The choice of reducing agent is critical to ensure the integrity of the Boc-protecting group and to avoid unwanted side reactions.
Causality Behind Experimental Choices:
Catalytic hydrogenation is a common and effective method for nitro group reduction.[6][7] Palladium on carbon (Pd/C) is a widely used catalyst for this transformation due to its high efficiency.[7][8] However, in substrates with sensitive functional groups, other catalysts like Raney Nickel might be preferred to prevent issues like dehalogenation.[7][9] The use of a hydrogen source like hydrogen gas or a transfer hydrogenation reagent such as ammonium formate is standard.[10] Tin(II) chloride (SnCl₂) offers a milder, non-catalytic alternative that is tolerant of many functional groups.[7][9]
Experimental Protocols:
Protocol 1.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a standard and highly efficient method for the reduction of aromatic nitro groups.
-
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (0.1 eq by weight).
-
Seal the flask, evacuate, and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.[11] The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
-
Protocol 1.2: Reduction using Tin(II) Chloride (SnCl₂)
This method is advantageous when catalytic hydrogenation is not suitable due to the presence of other reducible functional groups.[9]
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (4-5 eq) to the solution.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully quench by adding saturated sodium bicarbonate solution until the pH is basic.
-
The resulting tin salts will precipitate. Filter the mixture through Celite®, washing the filter cake with ethyl acetate or DCM.
-
Separate the organic layer from the aqueous layer in the filtrate.
-
Extract the aqueous layer with additional ethyl acetate or DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired amino compound.
-
Data Summary: Comparison of Reduction Methods
| Method | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Notes |
| Catalytic Hydrogenation | 10% Pd/C, H₂ | MeOH or EtOH | Room Temp. | >95% | Highly efficient, but may reduce other functional groups. |
| Tin(II) Chloride | SnCl₂·2H₂O | EtOH or EtOAc | Reflux | 80-95% | Good chemoselectivity, requires workup to remove tin salts.[9] |
Part 2: Functionalization of the 7-Amino Group
The newly formed 7-amino group serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse compound libraries.
Workflow for Amide and Sulfonamide Synthesis
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 5. US20020055637A1 - Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids - Google Patents [patents.google.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H20N2O2 | CID 22061016 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Abstract
This document provides comprehensive analytical methodologies for the characterization, quantification, and identification of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in pharmaceutical synthesis. The inherent structural features of this molecule—a nitroaromatic chromophore, a moderately non-polar nature, and a labile tert-butyloxycarbonyl (Boc) protecting group—necessitate robust and specific analytical techniques. We present a primary reversed-phase HPLC method with UV detection (HPLC-UV) suitable for routine purity assessment and quantification. Complementing this, a high-sensitivity LC-MS method is detailed for definitive identification, trace-level impurity analysis, and stability studies, leveraging characteristic mass fragmentation patterns. These protocols are designed for researchers, analytical scientists, and quality control professionals in the drug development sector.
Introduction and Analytical Rationale
This compound (Molecular Formula: C₁₄H₁₈N₂O₄, Molecular Weight: 294.31 g/mol ) is a heterocyclic compound often utilized as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of the nitro group makes it a potential genotoxic impurity (PGI) if carried over into the final drug substance, necessitating its control to trace levels.[1] Therefore, highly sensitive and specific analytical methods are crucial for ensuring the quality and safety of pharmaceutical products.
The analytical strategy presented herein is twofold:
-
HPLC-UV for Quantification: A reversed-phase high-performance liquid chromatography (RP-HPLC) method provides a reliable and precise tool for assay and impurity profiling. The nitroaromatic moiety of the molecule contains a strong chromophore, making UV detection a suitable choice for quantification.[2][3] This method is developed as a stability-indicating analytical procedure, capable of separating the main component from potential process impurities and degradation products.[4][5]
-
LC-MS for Identification and Sensitivity: Liquid chromatography coupled with mass spectrometry (LC-MS) offers unparalleled specificity and sensitivity. This is critical for confirming the identity of the main peak, identifying unknown impurities, and performing trace analysis. The Boc-protecting group exhibits a well-documented fragmentation pattern in mass spectrometry, primarily involving the loss of isobutene (56 Da) or the entire Boc-group (100 Da), which serves as a diagnostic tool for structural confirmation.[6][7][8]
Part I: HPLC-UV Method for Purity and Assay
This method is optimized for the routine quality control of this compound, providing robust separation and precise quantification.
Principle and Method Rationale
A C18 stationary phase is selected due to its broad applicability for moderately polar to non-polar small molecules. The analyte's predicted LogP value suggests strong retention and good peak shape on this type of column. A gradient elution using a buffered aqueous mobile phase and an organic modifier (acetonitrile) is employed to ensure the elution of the main analyte with a good peak shape while also separating it from earlier-eluting polar impurities and later-eluting non-polar species. Formic acid is added to the mobile phase to control the pH and improve peak symmetry. Detection is performed at 254 nm, a common wavelength for aromatic compounds, though scanning for the absorbance maximum is recommended for optimal sensitivity.
Materials and Instrumentation
| Category | Item |
| Instrumentation | HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Chemicals | Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (LC-MS Grade) |
| Reference Standard | This compound (≥98% purity) |
| Labware | Volumetric flasks, analytical balance, amber HPLC vials, syringes, 0.45 µm filters |
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (50 µg/mL): Dilute 2.5 mL of the stock solution to 50 mL with the sample diluent.
-
Sample Preparation: Prepare a sample solution at a target concentration of 50 µg/mL in the sample diluent. Filter through a 0.45 µm syringe filter before injection if particulates are present.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 40% B2-15 min: 40% to 90% B15-18 min: 90% B18-18.1 min: 90% to 40% B18.1-25 min: 40% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 25 minutes |
Experimental Protocol
-
System Preparation: Set up the HPLC system with the specified column and mobile phases. Purge the pump lines to remove air bubbles.
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (40% B) for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Perform an injection of the sample diluent to ensure no interfering peaks are present at the retention time of the analyte.
-
System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank, working standard, and sample solutions in sequence.
-
Data Processing: Integrate the chromatograms and calculate the assay or purity of the analyte using the peak areas. For purity, use area percent normalization. For assay, compare the sample peak area to the standard peak area.
Part II: LC-MS Method for Identification and Trace Analysis
This method provides definitive structural confirmation and is suitable for detecting the analyte at very low concentrations.
Principle and Method Rationale
The HPLC conditions from Part I are directly transferable to an LC-MS system, ensuring chromatographic integrity. Electrospray Ionization (ESI) is chosen as the ionization source due to its suitability for moderately polar, thermally labile molecules. Analysis will be conducted in positive ion mode, as the tertiary amine in the isoquinoline ring is readily protonated to form the [M+H]⁺ ion.
Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions for unequivocal identification. As previously noted, Boc-protected amines are known to undergo facile fragmentation.[9] The primary fragmentation pathways expected are the neutral loss of isobutene (C₄H₈) and the loss of the entire Boc-group, providing a unique fragmentation signature.[6][7]
Materials and Instrumentation
| Category | Item |
| Instrumentation | LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF) with an ESI source |
| LC Column | Same as HPLC method (C18, 4.6 x 150 mm, 5 µm) |
| Chemicals | Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (LC-MS Grade) |
| Reference Standard | This compound (≥98% purity) |
| Labware | As per HPLC method, using LC-MS certified vials |
LC-MS Parameters
Liquid Chromatography Conditions Adopt the same conditions as detailed in Section 2.4.
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (for survey) and Product Ion Scan (for MS/MS) |
| Full Scan Range | m/z 100 - 400 |
| Precursor Ion (for MS/MS) | m/z 295.1 |
| Collision Energy (CE) | 15-25 eV (Requires optimization) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas Flow | 600 L/hr (Nitrogen) |
| Desolvation Temperature | 350 °C |
Experimental Protocol
-
System Preparation and Equilibration: Prepare and equilibrate the LC system as described in the HPLC protocol. Tune and calibrate the mass spectrometer according to the manufacturer's recommendations.
-
Infusion (Optional but Recommended): Directly infuse a dilute solution (1-5 µg/mL) of the standard into the mass spectrometer to optimize source parameters and collision energy for the precursor ion (m/z 295.1).
-
LC-MS Analysis: Inject a dilute standard solution (e.g., 1 µg/mL) to confirm the retention time and obtain a clean mass spectrum.
-
Full Scan Analysis: Acquire data in full scan mode to detect the protonated molecular ion [M+H]⁺ at m/z 295.1.
-
MS/MS Analysis: Perform a product ion scan on the precursor ion m/z 295.1 to generate a fragmentation spectrum.
-
Data Interpretation: Analyze the resulting spectra to confirm the presence of the parent ion and the expected fragment ions.
Expected Mass Spectra and Fragmentation
-
Parent Ion: [C₁₄H₁₈N₂O₄ + H]⁺ = m/z 295.1
-
Major Fragment Ions (MS/MS of m/z 295.1):
Workflow and Data Visualization
Overall Analytical Workflow
The following diagram illustrates the logical flow from sample analysis to data reporting for both HPLC and LC-MS methods.
Caption: Overall analytical workflow from preparation to reporting.
Proposed MS/MS Fragmentation Pathway
This diagram visualizes the key fragmentation steps for this compound in positive ion ESI-MS/MS.
Caption: Proposed ESI+ MS/MS fragmentation of the analyte.
References
-
Celgene Corporation. (n.d.). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. ResearchGate. [Link]
-
Yarramraju, S., et al. (2023). A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H). Taylor & Francis Online. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. PubChem. [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines.... r/OrganicChemistry. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. [Link]
-
Yarramraju, S., et al. (2023). A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. ResearchGate. [Link]
-
SCIEX. (n.d.). Rapid analysis of genotoxic nitrosamines by HPLC-MS-MS. [Link]
-
Gáspár, A., et al. (2023). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids.... MDPI. [Link]
-
PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]
-
ResearchGate. (n.d.). Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. [Link]
-
OSTI.GOV. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. [Link]
-
National Institutes of Health. (n.d.). Quantitative Investigation of Nitrosamine Drug Substance‐Related Impurities (NDSRIs).... [Link]
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]
-
ResearchGate. (2009). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]
-
YouTube. (2021). Analytical Solutions for the accurate determination of Nitrosamines.... [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. PubChem. [Link]
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Application Notes and Protocols: The Strategic Use of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate in the Synthesis of Novel Neuroactive Compounds
Introduction: The Tetrahydroisoquinoline Scaffold as a Cornerstone in Neuropharmacology
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant biological activities.[1][2][3] This structural motif is particularly prominent in the development of agents targeting the Central Nervous System (CNS), where THIQ derivatives have shown remarkable efficacy as modulators of various neurotransmitter systems.[4][5] Their rigid bicyclic structure allows for a precise three-dimensional presentation of pharmacophoric elements, leading to high-affinity interactions with receptors and transporters. Specifically, THIQ-based molecules have been successfully developed as ligands for dopamine and serotonin receptors, which are critical targets in the treatment of a wide array of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and anxiety.[6][7][8][9][10][11][12]
This guide focuses on a key intermediate, tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (1) , and its pivotal role in the synthesis of next-generation neuroactive compounds. The strategic placement of the nitro group at the 7-position, combined with the orthogonal N-Boc protecting group, makes this molecule a highly versatile and valuable building block for creating diverse libraries of drug candidates.
The Strategic Advantage of the Intermediate
The utility of This compound stems from several key features:
-
The Nitro Group as a Versatile Handle: The 7-nitro group is not merely a placeholder. It serves as a latent amino group, which, once revealed through reduction, provides a crucial point for diversification. The resulting 7-amino-THIQ is a powerful precursor for introducing a wide range of functionalities through reactions such as acylation, sulfonylation, and reductive amination. This allows for the systematic exploration of the structure-activity relationship (SAR) at this position.[13]
-
Directing Influence on Aromatic Chemistry: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards further electrophilic substitution, thus providing regiochemical control during synthesis.
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection of the secondary amine under a variety of reaction conditions, including nitration and nitro group reduction. Its key advantage is its lability under acidic conditions, allowing for selective deprotection without affecting other functional groups, thus enabling further derivatization at the nitrogen atom.[14][15][16]
The overall synthetic strategy enabled by this intermediate is illustrated below.
Figure 1: General workflow for the use of the title intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound (1)
This protocol describes the regioselective nitration of N-Boc-1,2,3,4-tetrahydroisoquinoline. The presence of the N-Boc group is crucial as it deactivates the nitrogen, preventing side reactions and directing the nitration primarily to the 7-position of the electron-rich aromatic ring. This procedure is adapted from methodologies described for the nitration of related N-protected systems.[17][18]
Materials and Reagents:
-
tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath). Stir until a homogeneous solution is obtained.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a separate flask containing concentrated sulfuric acid at 0 °C. Add this nitrating mixture dropwise to the solution from step 1, maintaining the internal temperature below 5 °C.
-
Causality: The slow, cold addition of the nitrating mixture (in situ generated nitronium ion, NO₂⁺) is critical to control the exothermic reaction and prevent over-nitration or degradation of the starting material.[19]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the reaction and precipitates the crude product.[20]
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[20]
-
Self-Validation: The bicarbonate wash is essential. Effervescence (release of CO₂) indicates the neutralization of acid. Continue washing until no more gas is evolved to ensure all acid has been removed.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure This compound (1) as a solid.
| Compound | Expected Yield | Appearance | Key Spectroscopic Data (Predicted) |
| 1 | 65-80% | Yellow solid | ¹H NMR: Signals for Boc group (~1.5 ppm), aliphatic protons of the THIQ core (2.8-3.8 ppm), and distinct aromatic protons in the downfield region. ¹³C NMR: Carbonyl of the Boc group (~154 ppm), aliphatic carbons, and aromatic carbons, with the carbon bearing the nitro group shifted downfield. |
Protocol 2: Reduction to tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (2)
The reduction of the nitro group to a primary amine is a pivotal step. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials and Reagents:
-
This compound (1)
-
Palladium on Carbon (10% Pd/C, 5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Reaction Setup: To a solution of the nitro compound 1 (1.0 eq) in methanol or ethanol, add 10% Pd/C (5-10 mol% by weight).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask on a Parr hydrogenator. Purge the flask with hydrogen. Stir the suspension vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature.
-
Causality: Palladium on carbon is an excellent catalyst for the reduction of aromatic nitro groups to amines with high efficiency and selectivity.[21] The reaction proceeds via surface catalysis where H₂ is adsorbed onto the palladium surface and reacts with the nitro group.
-
-
Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot (the amine) indicates reaction completion (typically 2-12 hours).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol).
-
Safety Note: Pd/C can be pyrophoric when dry, especially after exposure to hydrogen. Do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
-
Concentration: Concentrate the filtrate under reduced pressure to yield tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (2) , which is often pure enough for the next step. If necessary, it can be purified by column chromatography.
| Compound | Expected Yield | Appearance | Key Spectroscopic Data (from PubChem[22]) |
| 2 | 90-98% | Off-white to pale brown solid | Molecular Weight: 248.32 g/mol . ¹H NMR: Appearance of a broad singlet corresponding to the -NH₂ protons, and an upfield shift of the aromatic protons compared to the nitro precursor. |
Protocol 3: Derivatization of the 7-Amino Group (Example: Acylation)
This protocol provides a general method for acylating the 7-amino group to form amides, a common motif in many neuroactive drugs.
Figure 2: Acylation of the 7-amino intermediate.
Materials and Reagents:
-
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (2)
-
Acyl chloride or Carboxylic acid of interest (R-COCl or R-COOH)
-
Coupling agent (if starting from carboxylic acid, e.g., HATU, HOBt/EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
Procedure:
-
Reaction Setup: Dissolve the amine 2 (1.0 eq) and the base (1.5-2.0 eq) in anhydrous DCM.
-
Acylation: Cool the solution to 0 °C. Add the acyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography to obtain the desired N-acylated product.
Protocol 4: N-Boc Deprotection
This final step unmasks the secondary amine, allowing for further modifications at the N-2 position, such as the introduction of alkyl chains that are often crucial for targeting dopamine D2/D3 receptors.[6]
Materials and Reagents:
-
N-Boc protected THIQ derivative
-
Trifluoroacetic Acid (TFA) or Hydrochloric Acid (4M in Dioxane)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected THIQ (1.0 eq) in DCM.
-
Deprotection: Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in dioxane (5-10 eq) to the solution at room temperature.
-
Causality: The strong acid protonates the carbonyl oxygen of the Boc group, facilitating its cleavage to form the stable tert-butyl cation, isobutylene, and carbon dioxide, releasing the free amine as its corresponding salt.
-
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is typically obtained as the TFA or HCl salt and can be used directly or neutralized with a base to yield the free amine.
Application in Neuroactive Compound Synthesis
The true power of the 7-amino-THIQ intermediate lies in its ability to serve as a scaffold for ligands targeting key CNS receptors.
-
Dopamine Receptor Ligands: The dopamine system is implicated in motor control, motivation, and reward.[5] THIQ derivatives have been explored as ligands for D1-like and D2-like dopamine receptors. The 7-amino group can be derivatized to mimic the catechol or phenolic hydroxyls of dopamine itself, or to introduce functionalities that interact with specific subpockets of the receptor binding site.[7] For example, attaching aromatic amides at the 7-position can lead to potent D3 receptor ligands.[6]
-
Serotonin Receptor Ligands: Serotonin (5-HT) receptors are involved in mood, cognition, and sleep.[12] Various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7) are important targets for antidepressants and antipsychotics. The 7-amino-THIQ scaffold can be elaborated with pharmacophores known to interact with serotonin receptors, such as long-chain piperazine or indole moieties, to create novel multi-target agents.[9]
Figure 3: Therapeutic targets for neuroactive THIQ compounds.
Conclusion
This compound is a strategically designed intermediate that offers a robust and flexible platform for the synthesis of novel neuroactive compounds. Its carefully chosen functional groups—the versatile nitro "handle" and the orthogonal Boc protecting group—provide medicinal chemists with precise control over molecular design. The protocols outlined in this guide offer a clear pathway from this key building block to diverse libraries of 7-substituted tetrahydroisoquinolines, enabling the systematic exploration of SAR and the development of potent and selective ligands for critical CNS targets.
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Application Note: Leveraging tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate as a Versatile Scaffold for Enzyme Inhibitor Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enzyme inhibitors are cornerstones of modern pharmacology and drug discovery, targeting enzymes involved in a myriad of diseases. The development of novel, potent, and selective inhibitors often begins with a "privileged scaffold"—a molecular framework known to interact with various biological targets. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is one such scaffold, found in numerous natural products and synthetic compounds with diverse biological activities.[1][2]
This application note details the strategic use of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate as a highly versatile starting material for the development of enzyme inhibitors. We will explore the unique chemical features of this compound that make it an ideal launchpad for creating diverse chemical libraries. Furthermore, we provide detailed protocols for its chemical modification and for the subsequent biochemical evaluation of the resulting derivatives, empowering researchers to accelerate their inhibitor design programs.
The Strategic Advantage of the Scaffold
The utility of this compound in an inhibitor development program stems from the specific roles of its three key structural components.
2.1 The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core
The THIQ nucleus is a well-established pharmacophore present in a wide array of biologically active molecules, including antibacterial and anticancer agents.[1][3] Its rigid, three-dimensional structure provides a defined orientation for appended functional groups to interact with enzyme active sites, making it an excellent foundation for inhibitor design.[1][2]
2.2 The Nitro Group (-NO₂): A Dual-Purpose Functional Handle
The aromatic nitro group at the 7-position is the scaffold's most strategic feature, offering two distinct pathways for inhibitor development:
-
A Precursor for Chemical Diversification: The nitro group can be readily and cleanly reduced to a primary amine (-NH₂). This amine serves as a crucial synthetic handle for building a library of derivatives through amide bond formation, sulfonylation, or urea formation. This approach is fundamental to exploring the structure-activity relationship (SAR) of the scaffold against a target enzyme.[4]
-
A Masked Electrophile for Covalent Inhibition: There is growing interest in targeted covalent inhibitors, which can offer increased potency and duration of action.[5] The nitroalkane functional group has been shown to act as a "masked electrophile."[5][6][7] Within an enzyme's active site, the nitro group can be converted to its nitronic acid tautomer, which is then susceptible to nucleophilic attack by residues such as cysteine, forming a stable, covalent thiohydroximate adduct.[5][6] This provides a built-in mechanism for developing potent, irreversible inhibitors.
2.3 The tert-Butoxycarbonyl (Boc) Group: Enabling Controlled Synthesis
The Boc protecting group on the ring nitrogen is essential for synthetic tractability. It deactivates the otherwise reactive secondary amine, preventing it from interfering with reactions intended for other parts of the molecule, such as modifications of the nitro group. Its key advantage is its stability under a wide range of conditions and its clean, selective removal under mild acidic conditions, ensuring that complex molecular architectures can be built in a controlled, stepwise manner.
Synthetic Strategy: From Scaffold to Inhibitor Library
The following section provides detailed, field-proven protocols for transforming the starting scaffold into a diverse library of potential enzyme inhibitors. The overall workflow is designed to be robust and adaptable for various downstream applications.
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Application Notes and Protocols for the Safe Handling and Storage of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal Safety Data Sheet (SDS). A specific SDS for "tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate" was not located during the literature search. The following guidelines are synthesized from data on structurally related compounds, general principles for handling nitroaromatic compounds and tert-butoxycarbonyl (Boc)-protected amines, and established laboratory safety protocols. Users must conduct their own risk assessments and consult their institution's safety office before handling this chemical.
Introduction and Scientific Context
This compound is a key intermediate in medicinal chemistry, valued for its role in the synthesis of various bioactive molecules.[1] The tetrahydroisoquinoline scaffold is a privileged structure in drug discovery, and the nitro group at the 7-position offers a versatile handle for further chemical transformations, such as reduction to an amine, which can then be elaborated into a wide range of functional groups.[2] The tert-butoxycarbonyl (Boc) protecting group on the secondary amine is one of the most common amine protecting groups in non-peptide chemistry, prized for its stability under many reaction conditions and its straightforward removal under acidic conditions.[3][4][5]
The presence of the nitroaromatic moiety, however, necessitates careful and informed handling procedures. Nitroaromatic compounds are a class of chemicals known for their potential toxicity and, in some cases, energetic properties.[6][7][8] Therefore, a thorough understanding of the potential hazards and the implementation of robust safety protocols are paramount for ensuring the well-being of laboratory personnel and the integrity of the research.
Hazard Identification and Risk Assessment
-
Toxicity: Many nitroaromatic compounds are considered hazardous due to their toxicity.[7] Overexposure can lead to a range of health issues.[7] They are often readily absorbed through the skin.[9]
-
Mutagenicity and Carcinogenicity: Some nitroaromatic compounds are suspected or established mutagens and carcinogens.[6][10]
-
Thermal Instability: Organic nitro compounds can be thermally sensitive and may decompose exothermically, particularly at elevated temperatures or in the presence of contaminants.[8] While this compound is not classified as an explosive, heating should be approached with caution.
-
Chemical Incompatibility: Nitroaromatic compounds can react vigorously with strong reducing agents, bases, and certain metals.
For the Boc-protected amine portion of the molecule, the primary consideration during handling is the potential for inadvertent deprotection. Strong acids will cleave the Boc group, liberating tert-butyl cation, which can lead to the formation of byproducts.[4][11]
A GHS classification for the closely related isomer, tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, provides a useful surrogate for hazard assessment and includes the following warnings:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)[12]
The corresponding precautionary statements recommend avoiding breathing dust and using personal protective equipment.[12]
Physicochemical and Toxicological Data Summary
The following table summarizes known and inferred data for this compound and related compounds.
| Property | Value/Information | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₄H₁₈N₂O₄ | [13] |
| Molecular Weight | 294.31 g/mol | Inferred |
| Appearance | Likely a solid powder | [12][14] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [12] |
| Purity | Typically >97% | [12] |
| Hazard Statements (Surrogate) | H302, H315, H319, H335 | [12] |
| Signal Word (Surrogate) | Warning | [12] |
| Pictograms (Surrogate) | GHS07 (Exclamation Mark) | [12] |
Experimental Protocols: Safe Handling and Use
The causality behind these protocols is to minimize exposure through inhalation, ingestion, and dermal contact, and to prevent conditions that could lead to uncontrolled reactions or decomposition.
Engineering Controls and Personal Protective Equipment (PPE)
Rationale: A multi-layered approach to safety, combining engineering controls and PPE, is essential to mitigate the risks associated with this compound.
-
Engineering Controls:
-
All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
A safety shower and eyewash station must be readily accessible.[14]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile rubber gloves.[14] Inspect gloves for any signs of degradation before and during use.
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned.
-
Respiratory Protection: If there is a risk of generating significant dust, a NIOSH/MSHA-approved respirator may be necessary.[15]
-
Weighing and Transferring Protocol
Rationale: To prevent the generation and dispersal of airborne dust particles and to ensure accurate and safe transfer of the material.
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Work Surface: Cover the work surface in the fume hood with absorbent, disposable bench paper.
-
Weighing: Use a tared weigh boat or glassine paper. Handle the container with care to avoid creating dust.
-
Transfer: Use a spatula to carefully transfer the desired amount of the compound. Avoid scooping in a manner that generates airborne particles.
-
Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces within the fume hood. Dispose of the weigh boat/paper in a designated solid chemical waste container.
-
Container Sealing: Tightly seal the main container of the compound before removing it from the fume hood.
Reaction Setup and Monitoring
Rationale: To maintain controlled reaction conditions and prevent runaway reactions or unintended side reactions.
-
Inert Atmosphere: For reactions sensitive to air or moisture, or for prolonged heating, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add solvents via syringe or cannula to the reaction vessel containing the compound while it is in the fume hood.
-
Temperature Control: If heating is required, use a well-controlled heating mantle with a thermocouple and a stirrer to ensure even temperature distribution. Avoid localized overheating.
-
Monitoring: Monitor the reaction progress and temperature closely. Be prepared for potential exotherms, especially when introducing reagents.
-
Deprotection Considerations: When using strong acids for Boc deprotection, be aware that this reaction can be exothermic and will produce carbon dioxide gas.[4] Ensure the reaction vessel is not a closed system to allow for gas to vent safely.[4]
Visualization of Safe Handling Workflow
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: A decision tree for determining the correct storage conditions for the compound.
References
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Al-Adhami, M., & Ejidike, I. P. (2024). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]
-
Klaunig, J. E. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824. [Link]
-
Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. Institution of Chemical Engineers Symposium Series, 144, 23-38. [Link]
-
International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. Retrieved from [Link]
-
Scribd. (n.d.). Application Note - N-Boc Protection. Retrieved from [Link]
-
AbacipharmTech. (n.d.). tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H20N2O2 | CID 22061016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.dk]
- 4. jk-sci.com [jk-sci.com]
- 5. scribd.com [scribd.com]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. icheme.org [icheme.org]
- 9. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 10. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | 186390-79-4 [sigmaaldrich.com]
- 13. TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE | CAS 186390-79-4 [matrix-fine-chemicals.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of "tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate"
Technical Support Center: Synthesis of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during this multi-step synthesis. The following question-and-answer guide addresses specific experimental issues, explains the underlying chemical principles, and offers actionable solutions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This synthesis typically involves two key transformations: the N-Boc protection of the tetrahydroisoquinoline (THIQ) core and the subsequent electrophilic nitration of the aromatic ring. The order of these steps is critical, and most challenges arise during the nitration due to the sensitive nature of the substrate and the harsh reaction conditions.
Section 1: Challenges in the Electrophilic Nitration Step
The nitration of the Boc-protected tetrahydroisoquinoline is the most critical and error-prone step. Success hinges on controlling the regioselectivity and preventing unwanted side reactions.
Q1: My nitration reaction is producing a mixture of isomers (e.g., 5-nitro, 6-nitro) instead of the desired 7-nitro product. What determines the regioselectivity, and how can I improve it?
A: This is the most common issue and is governed by the directing effects of the substituents on the benzene ring. The tetrahydroisoquinoline ring system presents a complex electronic profile.
-
Causality: The secondary amine of the THIQ core is a powerful activating, ortho-, para-directing group. However, under the strongly acidic conditions required for nitration, this amine is protonated, transforming it into a deactivating, meta-directing ammonium group.[1] If you are nitrating the unprotected THIQ, the primary product will be the 7-nitro isomer, as the C7 position is meta to the C4a-N bond. The N-Boc group, being an amide, is a moderately deactivating, ortho-, para-directing group. This would theoretically direct nitration to the 6- and 8-positions. However, the experimental challenge is that the conditions required for nitration can often lead to partial or full cleavage of the Boc group, creating a mixture of directing effects and, consequently, a mixture of isomers.
-
Expert Insight & Solution: Achieving high selectivity for the 7-nitro position requires careful selection of the nitrating agent and conditions to favor nitration on the protonated amine intermediate or to use a protecting group that directs meta. Since the target is the N-Boc protected product, the most logical route is the nitration of 1,2,3,4-tetrahydroisoquinoline followed by Boc protection. If you must nitrate the Boc-protected intermediate, you must use conditions that minimize Boc cleavage.
-
Recommended Strategy: Nitrate the unprotected 1,2,3,4-tetrahydroisoquinoline first under controlled acidic conditions (e.g., H₂SO₄/HNO₃ at low temperatures) to selectively form 7-nitro-1,2,3,4-tetrahydroisoquinoline. Then, protect the resulting secondary amine with Di-tert-butyl dicarbonate (Boc₂O) to yield the final product. This two-step sequence avoids the conflicting directing effects and instability of the Boc group under harsh nitrating conditions.
-
Q2: I'm observing significant cleavage of the tert-butyloxycarbonyl (Boc) protecting group during the nitration step. How can I perform the nitration while keeping the Boc group intact?
A: The Boc group is notoriously labile under strongly acidic conditions, which are typical for nitration.[2][3] The mechanism of cleavage involves protonation of the carbonyl oxygen followed by the loss of a stable tert-butyl cation.
-
Causality: Standard nitrating mixtures like concentrated H₂SO₄/HNO₃ will readily cleave the Boc group. The tert-butyl cation generated can also lead to unwanted side reactions, such as alkylating the aromatic ring or solvent.[2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Boc deprotection during nitration.
-
Expert Insight & Solution: While the "nitrate-then-protect" strategy is preferred, if you must nitrate the Boc-protected substrate, you must avoid strong protic acids.
-
Nitronium Tetrafluoroborate (NO₂BF₄): This is a non-acidic source of the nitronium ion (NO₂⁺) and can be effective in aprotic solvents like acetonitrile.[4] It often gives cleaner reactions with acid-sensitive substrates.
-
Controlled Conditions: Regardless of the reagent, perform the reaction at the lowest possible temperature (e.g., -20 °C to 0 °C) and monitor carefully by TLC or LC-MS to minimize reaction time and prevent deprotection.
-
Q3: My reaction mixture is turning dark, and I'm isolating a significant amount of tar-like material. What is causing this degradation?
A: Tar formation is indicative of oxidative side reactions and/or polymerization, common issues when working with electron-rich aromatic systems under harsh conditions.[5]
-
Causality: The tetrahydroisoquinoline ring is susceptible to oxidation, especially at the benzylic position (C1). The combination of a strong oxidizing agent (nitric acid) and a strong acid can lead to the formation of undesired oxidized species, which can then polymerize. Over-heating or localized "hot spots" in the reaction flask can dramatically accelerate these degradation pathways.
-
Expert Insight & Solution:
-
Temperature Control: Maintain strict temperature control throughout the reaction. Add the nitrating agent slowly and sub-surface to a well-stirred solution cooled in an appropriate bath (e.g., ice-salt or dry ice-acetone).
-
Reverse Addition: Consider adding the substrate solution slowly to the cold nitrating mixture. This maintains a constant excess of the nitrating agent but can prevent the substrate from being exposed to high local concentrations and temperatures.
-
Moderators: In some related syntheses, moderators like ferrous sulfate (FeSO₄) are used to make the reaction less violent, which can reduce charring.[5] While less common for simple nitrations, this principle of controlling exotherms is key.
-
Section 2: Alternative Synthetic Approaches and Their Pitfalls
If the standard "protect-then-nitrate" or "nitrate-then-protect" routes are problematic, alternative syntheses building the ring system can be considered. However, these come with their own distinct side reactions.
Q4: I am considering building the nitro-tetrahydroisoquinoline core using a Bischler-Napieralski or Pictet-Spengler reaction. What are the common side reactions I should be aware of?
A: Both are powerful methods for synthesizing the isoquinoline core but are not without their challenges.[6]
-
Bischler-Napieralski Reaction: This reaction involves the cyclodehydration of a β-phenethylamide using a strong dehydrating agent like POCl₃ or P₂O₅ to form a 3,4-dihydroisoquinoline, which must then be reduced (e.g., with NaBH₄) to the tetrahydroisoquinoline.[6][7][8]
-
Primary Side Reaction (Retro-Ritter): The major side reaction is the formation of a styrene derivative via a retro-Ritter reaction.[9][10] This occurs when the intermediate nitrilium ion undergoes elimination instead of cyclization. This is particularly problematic for substrates that lack electron-donating groups on the aromatic ring.[9]
-
Mitigation: Using a nitrile-based solvent can help suppress this side reaction by shifting the equilibrium. Alternatively, using oxalyl chloride can generate an N-acyliminium intermediate, avoiding the pathway that leads to the retro-Ritter product.[9]
-
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to directly form a tetrahydroisoquinoline.[11][12]
-
Primary Side Reaction (Failed Cyclization): The reaction relies on the formation of an iminium ion that is sufficiently electrophilic to be attacked by the aromatic ring.[12] If the aromatic ring is deactivated (e.g., by a nitro group), the cyclization step may fail or require extremely harsh conditions (refluxing strong acids), which can lead to degradation.[12]
-
Mitigation: This reaction is most effective with electron-rich aromatic rings.[12] Therefore, it is generally not suitable for starting with a pre-nitrated phenethylamine. The Pictet-Spengler reaction would be better suited for creating the THIQ core, which is then nitrated later.
Caption: Key side reactions in Bischler-Napieralski and Pictet-Spengler syntheses.
-
Experimental Protocols & Data
Protocol 1: Recommended Two-Step Synthesis
This protocol prioritizes yield and purity by separating the nitration and protection steps.
Step A: Nitration of 1,2,3,4-Tetrahydroisoquinoline
-
Setup: In a three-neck flask equipped with a thermometer, dropping funnel, and mechanical stirrer, cool 100 mL of concentrated sulfuric acid to -5 °C.
-
Substrate Addition: Slowly add 1,2,3,4-tetrahydroisoquinoline (1.0 eq) to the cold sulfuric acid, ensuring the internal temperature does not exceed 5 °C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to 25 mL of cold, concentrated sulfuric acid.
-
Reaction: Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature between -5 °C and 0 °C.
-
Quench & Workup: After stirring for an additional hour at 0 °C, slowly pour the reaction mixture onto 500 g of crushed ice. Carefully neutralize the solution with aqueous sodium hydroxide to pH > 10.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 150 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-nitro-1,2,3,4-tetrahydroisoquinoline.
Step B: Boc-Protection of 7-nitro-1,2,3,4-tetrahydroisoquinoline
-
Setup: Dissolve the crude 7-nitro-THIQ (1.0 eq) in a 1:1 mixture of THF and water. Add sodium bicarbonate (2.5 eq).
-
Reagent Addition: To the stirred solution, add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise or as a solution in THF.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Workup & Purification: Extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to afford the final product.
Data Summary: Nitrating Agent Comparison
The table below summarizes common nitrating agents and their suitability for acid-sensitive substrates.
| Nitrating Agent System | Typical Conditions | Suitability for Boc-THIQ | Common Side Reactions |
| Conc. H₂SO₄ / HNO₃ | -10 °C to 10 °C | Very Poor | Boc deprotection, oxidation, tarring. |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Acetonitrile, 0 °C | Good | Can be expensive; requires anhydrous conditions. |
| Acetyl Nitrate (in situ) | Acetic Anhydride, 0 °C | Moderate | Risk of N-acetylation; less reactive than others. |
| KNO₃ / H₂SO₄ | H₂SO₄, 0 °C | Poor | Functionally similar to H₂SO₄/HNO₃; causes deprotection. |
References
- J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction.
- Organic Reactions. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis.
- RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- PubMed Central (PMC). (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
- Google Patents. (2002). US20020055637A1 - Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids.
- BenchChem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
- BenchChem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- ResearchGate. (2010). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. US20020055637A1 - Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Synthesis of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Welcome to the technical support center dedicated to the synthesis of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is grounded in mechanistic principles and validated through practical laboratory experience.
Introduction: Strategic Approaches to Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through two primary retrosynthetic pathways. The choice of strategy significantly impacts the challenges you may encounter, particularly concerning regioselectivity and the stability of the protecting group.
-
Route A: Electrophilic Aromatic Substitution. This common approach involves the nitration of the pre-formed N-Boc protected 3,4-dihydroisoquinoline ring. While direct, this route presents challenges in controlling the position of nitration and potential deprotection of the acid-sensitive tert-butyloxycarbonyl (Boc) group.
-
Route B: Ring-Forming Reactions. This strategy builds the dihydroisoquinoline core from a phenylethylamine precursor that already contains the nitro group at the desired position. Key reactions for this approach include the Pictet-Spengler and Bischler-Napieralski reactions.[1][2]
This guide will provide in-depth troubleshooting for both synthetic routes, enabling you to make informed decisions to optimize your reaction outcomes.
Troubleshooting Guide & FAQs
Route A: Nitration of tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate
This is often the first-line approach due to the commercial availability of the starting material. However, success hinges on careful control of reaction conditions.
A1: Understanding the Directing Effects and Optimizing Conditions
The nitration of tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate is a classic electrophilic aromatic substitution. The carbamate and the alkyl portion of the fused ring are ortho-, para-directing activators. This leads to the potential for nitration at the 5, 7, and 8 positions. The formation of a mixture of 5-, 6-, 7-, and 8-nitro isomers is a common outcome in the nitration of similar tetrahydroquinoline systems.[3]
Troubleshooting Steps:
-
Choice of Nitrating Agent: The standard nitrating mixture of concentrated nitric acid and sulfuric acid is harsh and can lead to poor regioselectivity and side reactions.[4] Consider milder, alternative nitrating agents that can improve selectivity:
-
Acetyl nitrate (AcONO₂): Generated in situ from nitric acid and acetic anhydride, it is a less aggressive nitrating agent.
-
Nitronium tetrafluoroborate (NO₂BF₄): A powerful but often more selective nitrating salt.
-
Metal Nitrates in Acetic Anhydride: Systems like Cu(NO₃)₂ or Fe(NO₃)₃ in Ac₂O can offer improved regioselectivity in some cases.
-
-
Temperature Control: Maintain a low reaction temperature (typically -10 °C to 0 °C) to minimize the formation of undesired isomers and prevent over-nitration.
-
Solvent Effects: The choice of solvent can influence the isomer distribution. Dichloromethane or acetonitrile are common choices.
Data Summary: Regioselectivity in Nitration
| Nitrating System | Typical Temperature | Expected Major Isomers | Comments |
| HNO₃ / H₂SO₄ | 0 °C to RT | Mixture of 5-, 6-, 7-, 8-nitro | Harsh conditions, risk of Boc deprotection. |
| AcONO₂ in Ac₂O | 0 °C | Potentially improved 7-nitro selectivity | Milder conditions. |
| NO₂BF₄ in MeCN | -10 °C to 0 °C | Can offer good selectivity, but substrate dependent. | Powerful electrophile, requires careful handling. |
A2: Protecting the Acid-Labile Boc Group
The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to strong acids.[5][6] The highly acidic environment of a standard nitric/sulfuric acid nitration can lead to cleavage of the Boc group, resulting in the unprotected nitro-dihydroisoquinoline and subsequent side reactions.
Troubleshooting Steps:
-
Milder Nitrating Agents: As mentioned in Q1, avoiding strong protic acids is key. Acetyl nitrate or nitronium tetrafluoroborate are preferable.
-
Alternative Non-Acidic Nitrating Reagents: For particularly sensitive substrates, consider nitrating agents that operate under neutral or near-neutral conditions.[7][8]
-
Careful pH Control During Workup: Ensure the reaction mixture is quenched with a base (e.g., saturated sodium bicarbonate solution) at low temperature to neutralize any residual acid before extraction.
A3: Chromatographic and Crystallization Techniques
The separation of regioisomers with similar polarities is a frequent challenge.
Troubleshooting Steps:
-
Column Chromatography: This is the most common method for separating nitro-isomers.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase Optimization: A systematic approach to eluent selection is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Isocratic elution may not be sufficient; a shallow gradient can improve resolution.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a normal or reverse-phase column can provide higher resolution.[11]
-
-
Fractional Crystallization: If the isomers have different solubilities in a particular solvent system, fractional crystallization can be an effective purification method. This often requires screening various solvents and solvent mixtures. The hydrohalide salts of the isomers may exhibit different solubilities, which can be exploited for separation.[12]
Route B: Ring-Forming Reactions (Pictet-Spengler & Bischler-Napieralski)
This approach offers excellent control over the position of the nitro group by incorporating it into the starting material.
A4: Mechanism and Substrate Reactivity
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde (often formaldehyde or its equivalent) to form an iminium ion, which then undergoes intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.[2][13][14]
Key Considerations:
-
Aromatic Ring Activation: The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Electron-donating groups on the ring facilitate the reaction. A nitro group, being strongly electron-withdrawing, deactivates the ring towards electrophilic attack. Therefore, harsher reaction conditions (e.g., stronger acid, higher temperature) may be required compared to reactions with activated rings.[15]
-
Acid Catalyst: A Brønsted or Lewis acid is typically required to catalyze the reaction. Trifluoroacetic acid (TFA) or a mixture of hydrochloric and acetic acid are common choices.
-
Aldehyde Source: Paraformaldehyde or 1,3,5-trioxane are convenient sources of anhydrous formaldehyde.[16]
Workflow for Pictet-Spengler Synthesis
Caption: Pictet-Spengler reaction workflow.
A5: Reaction Conditions and Side Reactions
The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline.[1][17][18]
Potential Pitfalls:
-
Harsh Conditions: Like the Pictet-Spengler reaction with deactivated rings, the Bischler-Napieralski reaction often requires stringent conditions (e.g., refluxing in POCl₃) which may not be compatible with other functional groups.
-
Substrate Preparation: This route requires the synthesis of the corresponding N-acyl-β-(nitrophenyl)ethylamine, adding steps to the overall sequence.
-
Side Reactions: A common side reaction is the retro-Ritter reaction, which can lead to the formation of styrenes, especially with activated aromatic rings.[17]
Decision Tree for Synthetic Route Selection
Caption: Decision-making for synthetic route.
Experimental Protocols
Protocol 1: Nitration of tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate with Acetyl Nitrate (Illustrative)
-
To a stirred solution of acetic anhydride (5.0 eq.) in dichloromethane at 0 °C, add fuming nitric acid (1.1 eq.) dropwise. Stir the mixture at this temperature for 15 minutes to generate acetyl nitrate.
-
In a separate flask, dissolve tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq.) in dichloromethane.
-
Cool the solution of the starting material to 0 °C and add the freshly prepared acetyl nitrate solution dropwise over 30 minutes.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the isomers.
References
- BenchChem. (2025).
-
ResearchGate. (n.d.). Development of nitrating reagents. a Current methods to access.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
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Wikipedia. (2023, December 2). Bischler–Napieralski reaction. In Wikipedia. [Link]
-
Request PDF. (2025). Improved Nitrations Using Metal Nitrate–Sulfuric Acid Systems. [Link]
-
Quora. (2018, February 3). What are the other nitrating mixtures other than sulphuric acid & nitric acid?. [Link]
-
Wikipedia. (2023, October 28). Pictet–Spengler reaction. In Wikipedia. [Link]
-
Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
YouTube. (2022, February 5). Bischler-Napieralski Reaction. [Link]
-
National Center for Biotechnology Information. (2019, July 30). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. [Link]
-
J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. [Link]
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chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
-
ResearchGate. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
White Rose eTheses Online. (2018, March 13). Deprotonation–Substitution of N-Boc-tetrahydroisoquinolines. [Link]
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23265–23271. [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 25(24), 5993. [Link]
-
ResearchGate. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
-
ResearchGate. (2025). Synthesis of nitro-containing isoquinoline-1,3-diones with tert-butyl nitrite. [Link]
-
Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 685-705. [Link]
-
National Center for Biotechnology Information. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules, 21(11), 1459. [Link]
-
PubChem. (n.d.). tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
-
PubMed. (2018). Regioselective synthesis of 3,4-diaryl-5-unsubstituted isoxazoles, analogues of natural cytostatic combretastatin A4. European Journal of Medicinal Chemistry, 146, 511-518. [Link]
-
PubMed. (2002). Regioselective preparation of 2-substituted 3,4-diaryl pyrroles: a concise total synthesis of ningalin B. The Journal of Organic Chemistry, 67(26), 9439-9442. [Link]
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- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
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Technical Support Center: Purification of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Welcome to the technical support center for tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges in the purification of this key synthetic intermediate. The following content is structured in a question-and-answer format to directly address common issues observed in the field.
Frequently Asked Questions (FAQs)
Q1: My final product is a persistent yellow or brownish oil/solid, even after column chromatography. What causes this discoloration and how can I remove it?
A1: This is a common issue when working with nitroaromatic compounds. The color can stem from several sources:
-
Residual Starting Materials or Reagents: The synthesis of this molecule, often via a Pictet-Spengler type reaction, may involve precursors or generate byproducts that are highly colored.[1][2] Incomplete reaction or inefficient initial purification can carry these chromophores through.
-
Formation of Unsaturated Byproducts: Trace amounts of acid or base on silica gel, or elevated temperatures, can sometimes promote side reactions. Nitro compounds, in particular, can be susceptible to forming colored byproducts.[3][4]
-
Oxidation: The tetrahydroisoquinoline core can be sensitive to air oxidation over time, especially if residual catalysts are present.
Troubleshooting & Solutions:
-
Activated Charcoal Treatment: Before final isolation, dissolving the crude or semi-purified product in a suitable solvent (e.g., Ethyl Acetate or Dichloromethane) and stirring with a small amount of activated charcoal for 15-30 minutes can effectively adsorb many colored impurities. Filter through a pad of Celite® to remove the charcoal before concentrating the solution.
-
Recrystallization: This is often the most effective method for both purification and color removal. A successful recrystallization will force the desired compound out of solution into a crystal lattice, leaving colored impurities behind in the mother liquor. See the detailed protocol in Q3.
-
Re-chromatography with a Different Solvent System: If recrystallization fails, a second pass through a silica column using a solvent system with different polarity or solvent composition (e.g., switching from Ethyl Acetate/Hexane to Dichloromethane/Methanol) can alter the separation selectivity and potentially isolate the colored impurity.
Q2: I'm struggling with flash column chromatography. My product is streaking, or the separation from a close-running impurity is poor. What can I do?
A2: Poor chromatographic separation is typically a result of improper solvent selection, compound instability on the stationary phase, or technique. The polarity of this compound is dominated by the nitro group and the carbamate's carbonyl oxygen.
Troubleshooting & Optimization:
-
Optimize the Solvent System with TLC: The ideal solvent system for column chromatography should give your target compound a Retention Factor (Rf) of 0.25-0.35 on a TLC plate.[5] This provides the best balance for good separation without excessively long elution times. Test various ratios of common solvent systems.
| Solvent System (v/v) | Typical Polarity | Notes |
| Ethyl Acetate / Hexanes | Moderate to High | A standard choice. Start with 10-20% EtOAc and increase as needed. |
| Dichloromethane / Methanol | High | Use for more polar compounds. A small amount of MeOH (1-5%) can significantly increase polarity. |
| Diethyl Ether / Hexanes | Moderate | Can offer different selectivity compared to EtOAc, sometimes resolving impurities that co-elute in other systems. |
-
Address Streaking (Tailing): Streaking is often caused by the acidic nature of standard silica gel interacting with the amine-derived core of your molecule.
-
Solution: Deactivate the silica gel. Prepare your column slurry in the non-polar solvent component (e.g., Hexane) containing 0.5-1% triethylamine (TEA) . Use this same percentage of TEA in your mobile phase. The TEA will occupy the acidic sites on the silica, allowing your compound to travel more cleanly down the column.[3]
-
-
Improve Separation of Close Spots:
-
Use a Shallow Gradient: Instead of a single isocratic solvent system, run a shallow gradient (e.g., starting at 10% EtOAc/Hexane and slowly increasing to 30% over several column volumes). This can effectively resolve closely running spots.
-
Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates. Ensure you do not overload the column; a good rule of thumb is to load no more than 1g of crude product per 20-40g of silica gel.
-
Workflow & Protocol Guides
Decision-Making Workflow for Purification Strategy
The choice between chromatography and recrystallization depends on the nature and quantity of impurities. This workflow helps guide your decision.
Caption: Purification strategy decision workflow.
Q3: My compound "oils out" instead of forming crystals during recrystallization. How can I achieve a crystalline solid?
A3: "Oiling out" is a common problem, especially with nitro-containing compounds, where the compound's melting point is lower than the boiling point of the chosen solvent, or when the solution becomes supersaturated while still too hot.[6]
Detailed Recrystallization Protocol:
-
Solvent Selection is Critical: The goal is to find a solvent (or solvent pair) that dissolves the compound poorly at room temperature but completely at or near its boiling point.
-
Good Single Solvents to Try: Isopropanol, Ethanol, Ethyl Acetate.
-
Good Solvent Pairs (for co-solvent method):
-
Dichloromethane / Hexane
-
Ethyl Acetate / Hexane
-
Toluene / Hexane
-
Method: Dissolve the compound in the minimum amount of the "good" solvent (e.g., Dichloromethane) at an elevated temperature. Then, add the "poor" solvent (e.g., Hexane) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow to cool slowly.
-
-
-
Step-by-Step Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and bring the mixture to a gentle boil with stirring.
-
Continue adding small portions of hot solvent until the solid just dissolves completely. Do not add a large excess.
-
Remove the flask from heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product.
-
Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under high vacuum.
-
Q4: I see unexpected peaks in my ¹H NMR spectrum. What are the likely impurities from the synthesis?
A4: Impurities often arise from the starting materials or side reactions of the Pictet-Spengler condensation used to form the tetrahydroisoquinoline core.[7][8][9] The Boc protecting group is generally stable, but can be labile under strongly acidic conditions.[10][11]
Troubleshooting Impurity Identification:
Caption: Decision tree for impurity identification.
Common Impurities and Their Signatures:
| Potential Impurity | Likely Source | Expected Analytical Signature |
| 2-(4-nitrophenyl)ethan-1-amine | Incomplete Pictet-Spengler reaction | Absence of the large Boc singlet (~1.49 ppm). Different aromatic splitting pattern. |
| N-Boc-2-(4-nitrophenyl)ethan-1-amine | Incomplete cyclization | Aliphatic proton signals will differ from the constrained ring system of the product. |
| 7-Nitro-1,2,3,4-tetrahydroisoquinoline | Accidental deprotection of Boc group | Absence of the Boc singlet (~1.49 ppm). A broad N-H signal may be visible. Mass spec will show a loss of 100 amu. |
The Boc group is generally stable to most bases and nucleophiles but is easily cleaved by strong acids.[11][12] If purification is attempted on very acidic silica or if acidic quench/workup conditions were too harsh, partial deprotection is a possibility.
References
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction?. Chemistry Stack Exchange. Available at: [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. AbacipharmTech. Available at: [Link]
-
Struggling with the purification of a nitroaldol product. Reddit. Available at: [Link]
-
Pictet-Spengler Reaction. J&K Scientific LLC. Available at: [Link]
-
Pictet–Spengler reaction. Wikipedia. Available at: [Link]
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. PubMed Central (PMC), NIH. Available at: [Link]
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available at: [Link]
- Process for the purification of nitro aliphatic compounds. Google Patents.
-
Synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][10][11][13]triazin-4(6H)-ones. ResearchGate. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. PubChem. Available at: [Link]
-
TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE. Matrix Fine Chemicals. Available at: [Link]
-
tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. PubChem. Available at: [Link]
-
Crystal structure of (S)-tert-butyl 3-carbamothioyl-3,4-dihydro- isoquinoline-2(1H)-carboxylate. ResearchGate. Available at: [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. OPUS at UTS. Available at: [Link]
-
tert-Butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate. MySkinRecipes. Available at: [Link]
- Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide. Google Patents.
-
Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI. Available at: [Link]
-
Butyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate. Pharmaffiliates. Available at: [Link]
-
tert-Butyl7-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate. ChemBK. Available at: [Link]
Sources
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- 5. Purification [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
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- 10. researchgate.net [researchgate.net]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. wuxibiology.com [wuxibiology.com]
Technical Support Center: Optimization of Reaction Conditions for tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Welcome to the technical support center for the synthesis and optimization of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring efficiency, reproducibility, and high purity of your target compound.
Synthetic Strategy Overview & Rationale
The synthesis of this compound presents a classic challenge in heterocyclic chemistry: constructing a substituted ring system where the desired substituent significantly influences the reactivity of the core structure. The primary obstacle is the electron-withdrawing nature of the nitro (-NO₂) group, which deactivates the aromatic ring towards electrophilic substitution.
Two principal synthetic routes are commonly considered. The choice between them depends on starting material availability, scalability, and the specific challenges one is equipped to handle.
-
Route A: Nitration of a Pre-formed Core. This is often the preferred and more reliable method. It involves the synthesis of the N-Boc protected tetrahydroisoquinoline core first, followed by electrophilic nitration. The key challenge here is controlling the regioselectivity of the nitration to favor the 7-position over other possible positions (e.g., the 6-position).
-
Route B: Cyclization of a Nitrated Precursor. This route employs a classic named reaction, such as the Bischler-Napieralski reaction, on a starting material that already contains the nitro group (e.g., an N-acyl-2-(4-nitrophenyl)ethylamine). The primary difficulty is overcoming the deactivated nature of the aromatic ring, which makes the intramolecular electrophilic cyclization step sluggish and low-yielding under standard conditions.[1][2]
Below is a logical workflow illustrating these two divergent strategies.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common experimental failures and questions.
Part A: Issues Related to Nitration (Route A)
Q1: My nitration reaction is giving a very low yield, with a lot of starting material remaining. How can I drive the reaction to completion?
Answer: This is a common issue stemming from the deactivating effect of the N-Boc group and the fused aliphatic ring on the benzene moiety. While the carbamate is an ortho-para director, its steric bulk and electronic effects can make the reaction sluggish compared to simpler aromatics.
-
Causality: The nitronium ion (NO₂⁺) is a potent electrophile, but its generation and subsequent attack on a moderately deactivated ring require carefully controlled conditions. Insufficiently strong acidic conditions or low temperatures can stall the reaction.
-
Troubleshooting Steps:
-
Temperature Control: Slowly increase the reaction temperature. Start the addition of your substrate at 0°C, but allow the reaction to slowly warm to room temperature. Monitor via TLC or LC-MS. Be cautious, as higher temperatures can lead to side products and dinitration.
-
Nitrating Agent Stoichiometry: Ensure you are using a slight excess of nitric acid (e.g., 1.1-1.2 equivalents). A large excess can promote side reactions.
-
Acid Catalyst: Sulfuric acid is essential for generating the nitronium ion. Ensure it is concentrated (98%) and used in sufficient volume to act as both catalyst and solvent.
-
Reaction Time: These reactions can be slower than expected. Let the reaction run for several hours (2-4 h) and monitor periodically before quenching.
-
Q2: I'm getting a mixture of 6-nitro and 7-nitro isomers and they are difficult to separate. How can I improve regioselectivity for the 7-nitro product?
Answer: This is the principal challenge of Route A. The electronic directing effects can lead to a mixture of isomers. Achieving high regioselectivity is difficult, and often this synthesis must be paired with an efficient purification strategy.
-
Causality: The N-Boc-1,2,3,4-tetrahydroisoquinoline system is directed to the para position (7-position) and the ortho position (5-position). However, substitution at the 6-position is also frequently observed. The final isomer ratio is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[3]
-
Optimization & Separation Strategy:
-
Control Temperature: Lower temperatures (e.g., -10°C to 0°C) often favor the thermodynamically more stable product, which can sometimes increase the ratio of one isomer over the other.
-
Choice of Nitrating Agent: While fuming HNO₃/H₂SO₄ is standard, other nitrating agents can be explored. Reagents like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) can sometimes offer different selectivity profiles, though they require anhydrous conditions.
-
Purification: This is critical. Isomer separation is typically achieved via column chromatography.
-
Column Packing: Use a high-quality silica gel with a small particle size for better resolution.
-
Solvent System: A shallow gradient of ethyl acetate in hexanes (or heptane) is a good starting point. For example, begin with 5% EtOAc/Hexanes and slowly increase to 20-25%. The isomers are often close in polarity, so a slow, careful gradient is key.
-
Recrystallization: If a crude solid is obtained that is enriched in the desired 7-nitro isomer, recrystallization from a solvent system like ethanol/water or isopropanol can be an effective final purification step.
-
-
Q3: The Boc group is cleaving during the reaction, leading to unprotected byproducts. How can I prevent this?
Answer: The tert-butyloxycarbonyl (Boc) group is notoriously labile under strong acidic conditions, which are required for nitration.[4]
-
Causality: The mechanism of Boc-deprotection is acid-catalyzed cleavage, which is accelerated by the strong H₂SO₄ used in the nitrating mixture.
-
Preventative Measures:
-
Temperature is Critical: This is the most important factor. Keep the reaction temperature as low as possible (ideally ≤ 0°C) during the addition and for the initial phase of the reaction. Uncontrolled exotherms will rapidly cleave the Boc group.
-
Careful Addition: Add the substrate (dissolved in a small amount of H₂SO₄) slowly to the cold nitrating mixture to dissipate heat effectively.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Once TLC/LC-MS shows consumption of the starting material, proceed with the work-up.
-
Part B: Issues Related to Cyclization (Route B)
Q4: The Bischler-Napieralski cyclization is not working. My starting amide is recovered, or I see decomposition.
Answer: This is the expected outcome when attempting to cyclize a β-arylethylamide bearing a strongly electron-withdrawing group like -NO₂ using standard conditions (e.g., POCl₃ in refluxing toluene).
-
Causality: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[2][5] The nitro group at the para position strongly deactivates the aromatic ring, making it insufficiently nucleophilic to attack the electrophilic intermediate (a nitrilium ion or similar species) generated from the amide.
-
Troubleshooting with Harsher Conditions:
-
Stronger Dehydrating Agents: More potent reagents are required. A mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is a classic choice for deactivated substrates.[2] Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful alternative.
-
Higher Temperatures: The reaction may require higher boiling point solvents like xylene or even higher temperatures achievable with microwave-assisted synthesis.[6][7]
-
Alternative Cyclization Chemistry: Consider modified Bischler-Napieralski conditions that generate a more reactive electrophile, such as using trifluoromethanesulfonic anhydride (Tf₂O) and a non-nucleophilic base.[8]
-
Q5: I am observing a major side product that appears to be a styrene derivative.
Answer: This is likely due to a retro-Ritter type reaction, a known side reaction in Bischler-Napieralski chemistry, especially when nitrilium ion intermediates are formed.[5]
-
Causality: The nitrilium salt intermediate can fragment, eliminating a nitrile and forming a carbocation, which then eliminates a proton to form a styrene. This pathway is more competitive when the cyclization step is slow, as is the case with deactivated rings.
-
Mitigation Strategies:
-
Use of Nitrile as Solvent: Running the reaction in a nitrile solvent (e.g., acetonitrile, if compatible) can shift the equilibrium away from the retro-Ritter fragmentation.
-
Modified Reagents: Using oxalyl chloride to form an N-acyliminium intermediate can circumvent the formation of the nitrilium salt that is prone to fragmentation.[5]
-
Detailed Experimental Protocols
The following protocol details the more reliable Route A strategy.
Protocol 1: Synthesis of this compound (Route A)
Step 1a: Boc-Protection of 1,2,3,4-Tetrahydroisoquinoline
-
To a stirred solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic system of THF/water) at room temperature, add a base such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise or as a solution in the reaction solvent.
-
Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC (e.g., 20% EtOAc/Hexanes) until the starting amine is consumed.
-
Perform an aqueous work-up. If using an organic solvent, wash the solution sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate is often pure enough for the next step. If necessary, purify by column chromatography.
Step 1b: Nitration
-
Safety First: Perform this reaction in a well-ventilated fume hood. Wear appropriate PPE, including an acid-resistant apron and face shield. All glassware must be dry.
-
In a three-neck flask equipped with a thermometer and a dropping funnel, add concentrated sulfuric acid (98%, ~5-10 mL per gram of substrate) and cool the flask to -5°C in an ice/salt bath.
-
Slowly add fuming nitric acid (≥90%, 1.1 eq) dropwise to the sulfuric acid, ensuring the internal temperature does not exceed 0°C. Stir the resulting nitrating mixture for 15 minutes at this temperature.
-
In a separate flask, dissolve tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate (1.0 eq) in a minimal amount of cold, concentrated H₂SO₄.
-
Add the substrate solution dropwise to the cold nitrating mixture via the dropping funnel. Maintain the internal temperature between -5°C and 0°C throughout the addition. This step is exothermic and requires careful control.
-
After the addition is complete, stir the reaction mixture at 0°C for 1-3 hours. Monitor the reaction progress by TLC or by quenching a small aliquot and analyzing via LC-MS.
-
Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate should form.
-
Filter the resulting solid and wash it thoroughly with cold water until the filtrate is neutral. Alternatively, extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic extract with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product (which contains a mixture of 6-nitro and 7-nitro isomers) using silica gel column chromatography with a shallow gradient of ethyl acetate in hexanes to isolate the desired this compound.
Data Summary & Characterization
The following table summarizes typical conditions and expected outcomes for the critical nitration step.
| Parameter | Condition | Rationale & Expected Outcome |
| Nitrating Agent | Fuming HNO₃ / conc. H₂SO₄ | Standard, effective. Generates a high concentration of NO₂⁺. Typically yields a mixture of 6- and 7-nitro isomers. |
| Temperature | -5°C to 0°C | Crucial for control. Minimizes Boc-deprotection and reduces the formation of dinitrated and oxidation byproducts.[4] |
| Reaction Time | 1 - 3 hours | Substrate dependent. Monitor by TLC/LC-MS to avoid prolonged exposure to strong acid. |
| Isomer Ratio | ~1:1 to 1:2 (6-nitro : 7-nitro) | Highly variable. The 7-nitro (para) isomer is often slightly favored, but significant amounts of the 6-nitro isomer are common.[3] |
| Purification | Column Chromatography | Essential. A slow gradient (e.g., 5% to 25% EtOAc in Hexanes) is required to resolve the close-eluting isomers. |
Key Characterization Signatures:
-
¹H NMR: Look for the characteristic downfield shifts of the aromatic protons due to the electron-withdrawing nitro group. The protons ortho to the nitro group will be the most deshielded.
-
Mass Spec (MS): Confirm the molecular weight corresponding to the addition of a nitro group (M+45). The ESI-MS should show a clear molecular ion peak [M+H]⁺ or [M+Na]⁺.
References
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
-
Bischler–Napieralski reaction. Wikipedia. [Link]
-
Lathrop, S. P., & Rovis, T. (2014). Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. Journal of the American Chemical Society, 136(35), 12361–12370. [Link]
-
Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488. [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction.Organic Reactions, 6, 74-150.
-
tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. AbacipharmTech. [Link]
-
Vitale, P., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(23), 5627. [Link]
-
Pictet–Spengler Tetrahydroisoquinoline Synthese. ResearchGate. [Link]
-
The Pictet-Spengler reaction: with focus on isoquinoline synthesis. Aaltodoc. [Link]
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]
-
Alajarin, R., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(4), 703-712. [Link]
-
Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12695-12726. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
Sources
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 8. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic route to this important building block. Here, you will find answers to frequently asked questions and detailed troubleshooting guides in a question-and-answer format to address specific issues you might encounter during your experiments.
I. Overview of the Synthetic Strategy
The synthesis of this compound typically involves a multi-step process. A common and logical approach begins with the protection of a suitable phenethylamine precursor, followed by cyclization to form the dihydroisoquinoline core, and finally, a regioselective nitration. The Pictet-Spengler reaction is a frequently employed method for the cyclization step.
This guide will focus on troubleshooting byproducts and other issues that may arise during the key steps of this synthetic pathway.
II. Troubleshooting Guide & FAQs
This section addresses specific problems that can occur during the synthesis, providing explanations for their cause and offering practical solutions.
A. Issues Related to the Pictet-Spengler Cyclization
The Pictet-Spengler reaction is a condensation of a β-arylethylamine with a carbonyl compound, followed by ring closure, to yield a tetrahydroisoquinoline.[1][2]
Question 1: My Pictet-Spengler reaction is giving a low yield of the desired tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate. What are the likely causes and how can I improve it?
Answer:
Low yields in a Pictet-Spengler reaction can stem from several factors. Here's a breakdown of potential causes and troubleshooting strategies:
-
Incomplete Imine Formation: The initial condensation between the phenethylamine derivative and the aldehyde (often formaldehyde or its equivalent) to form an iminium ion is crucial.
-
Troubleshooting: Ensure your aldehyde source is fresh and of good quality. Paraformaldehyde can sometimes be a more reliable source of formaldehyde than aqueous solutions. The reaction is acid-catalyzed, so ensure the pH is sufficiently acidic to promote imine formation without causing unwanted side reactions.
-
-
Insufficient Aromatic Ring Activation: The cyclization step is an electrophilic aromatic substitution. If the aromatic ring of your phenethylamine precursor is not sufficiently electron-rich, the reaction will be sluggish.
-
Troubleshooting: While the parent phenethylamine can undergo this reaction, electron-donating groups on the aromatic ring facilitate the cyclization. If you are starting with an unsubstituted phenethylamine, you may need to use stronger acidic conditions or higher temperatures. However, be aware that harsh conditions can lead to byproduct formation.
-
-
Side Reactions: The formation of byproducts can consume your starting material and reduce the yield of the desired product.
-
Troubleshooting: One common side reaction is the formation of N-acyliminium ion byproducts if acylating agents are present. Ensure your starting materials and solvents are free from such contaminants.
-
DOT Visualization of the Pictet-Spengler Reaction:
Caption: Pictet-Spengler reaction workflow.
B. Byproducts in the Nitration Step
The nitration of the tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate is a critical step where a number of byproducts can form.
Question 2: I am observing multiple spots on my TLC plate after the nitration of tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate. What are these byproducts and how can I minimize them?
Answer:
The nitration of the dihydroisoquinoline ring is an electrophilic aromatic substitution, and the primary byproducts are typically regioisomers of the desired 7-nitro product. You may also encounter over-nitrated products.
-
Formation of Nitro-Regioisomers (5-, 6-, and 8-nitro isomers): The position of the nitro group is directed by the activating effect of the alkyl portion of the fused heterocyclic ring. The 7-position is often favored, but other isomers can form.
-
Mechanistic Insight: The N-Boc group is electron-withdrawing and deactivates the aromatic ring, making nitration more challenging and potentially less selective. The regioselectivity is a complex interplay of electronic and steric effects.
-
Troubleshooting & Optimization:
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to -10 °C) can often improve regioselectivity by favoring the thermodynamically more stable product.
-
Nitrating Agent: The choice of nitrating agent can influence the isomer ratio. A mixture of nitric acid and sulfuric acid is common. Milder nitrating agents, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride), may offer better control.
-
Solvent: The polarity of the solvent can influence the reaction. Experimenting with different solvents may help optimize the isomer ratio.
-
-
-
Formation of Dinitro Byproducts: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), you may see the formation of dinitro-substituted products.
-
Troubleshooting & Optimization:
-
Stoichiometry: Use a carefully controlled amount of the nitrating agent (typically 1.0 to 1.2 equivalents).
-
Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent over-reaction.
-
-
DOT Visualization of Nitration Byproducts:
Caption: Potential products from nitration.
C. Analytical Identification of Byproducts
Question 3: How can I identify the different nitro-isomers in my reaction mixture?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for identifying the different nitro-isomers.
-
Thin-Layer Chromatography (TLC): The different isomers will likely have slightly different polarities and thus different Rf values on a TLC plate. This can be used to monitor the reaction and for initial purification attempts.
-
High-Performance Liquid Chromatography (HPLC): For more accurate quantification and separation, a well-developed HPLC method is invaluable. Different isomers can often be resolved on a suitable column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for distinguishing between the isomers. The aromatic protons will have distinct chemical shifts and coupling patterns for each isomer. While specific data for this compound can be scarce in the public domain, data for related compounds can provide valuable clues. For example, a study on the nitration of tetrahydroquinoline provides detailed NMR analysis of the different nitro isomers.[3]
-
Mass Spectrometry (MS): All the mono-nitro isomers will have the same molecular weight. However, MS can be used to confirm the presence of the desired product and to identify any over-nitrated (dinitro) byproducts, which will have a higher molecular weight.
Table 1: Expected Analytical Characteristics of Mono-Nitro Isomers
| Compound | Molecular Formula | Molecular Weight | Expected 1H NMR Aromatic Signals |
| This compound | C₁₄H₁₈N₂O₄ | 278.31 | Three distinct aromatic protons, with patterns influenced by the nitro group's position. |
| 5-Nitro Isomer | C₁₄H₁₈N₂O₄ | 278.31 | Distinct aromatic proton shifts and coupling constants compared to the 7-nitro isomer. |
| 6-Nitro Isomer | C₁₄H₁₈N₂O₄ | 278.31 | Unique aromatic proton shifts and coupling constants. |
| 8-Nitro Isomer | C₁₄H₁₈N₂O₄ | 278.31 | Unique aromatic proton shifts and coupling constants. |
D. Purification Challenges
Question 4: I am having difficulty separating the desired 7-nitro isomer from the other nitro-isomers. What purification strategies can I use?
Answer:
Separating regioisomers can be challenging due to their similar physical properties. A multi-step purification strategy is often necessary.
-
Column Chromatography: This is the most common method for separating isomers. Careful selection of the stationary phase (silica gel is common) and the eluent system is critical. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can often provide the necessary resolution.
-
Recrystallization: If a solid product is obtained, fractional recrystallization can sometimes be effective. This relies on slight differences in the solubility of the isomers in a particular solvent system. Experiment with different solvents to find one that provides good separation.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC is a powerful option, although it is more costly and time-consuming for larger quantities.
III. Experimental Protocols
The following are generalized protocols for the key steps. Researchers should always consult the primary literature for specific details and safety precautions.
Protocol 1: Pictet-Spengler Cyclization (General)
-
Dissolve the Boc-protected phenethylamine in a suitable solvent (e.g., dichloromethane).
-
Add paraformaldehyde (1.5 to 2.0 equivalents).
-
Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Nitration (General)
-
Dissolve the tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate in a suitable solvent (e.g., concentrated sulfuric acid) at a low temperature (e.g., 0 °C).
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise, maintaining the low temperature.
-
Stir the reaction at low temperature and monitor by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a base (e.g., ammonium hydroxide).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to separate the isomers.
IV. References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 7-Nitro-3,4-dihydroisoquinoline. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
-
Minakawa, M., et al. (2003). Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction. Journal of Bioscience and Bioengineering, 96(1), 35-40.
-
American Chemical Society. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][4][5][6]triazin-4(6H)-ones. Retrieved from [Link]
-
Taylor, R. (1996). Nitration and aromatic reactivity. Cambridge university press.
-
Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 93(2), 145-155.
-
Alajarin, R., et al. (2011). Synthesis of 6-Nitro-1, 2, 3, 4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(8), 1504-1513.
-
National Center for Biotechnology Information. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Molecules, 28(8), 3369.
-
ResearchGate. (2002). Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Retrieved from [Link]
-
Olah, G. A., & Overchuk, N. A. (1982). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). Proceedings of the National Academy of Sciences, 79(14), 4492-4496.
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]
-
Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Retrieved from
-
National Center for Biotechnology Information. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Omega, 7(36), 32263-32273.
-
Guchhait, S. K., et al. (2021). Medicinal chemistry perspectives of 1, 2, 3, 4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC advances, 11(22), 13199-13229.
-
PubChem. (n.d.). tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Retrieved from [Link]
-
American Chemical Society. (2014). Mechanistic Studies on a Cu-Catalyzed Aerobic Oxidative Coupling Reaction with N-Phenyl Tetrahydroisoquinoline: Structure of Intermediates and the Role of Methanol As a Solvent. Journal of the American Chemical Society, 136(20), 7349-7357.
-
MDPI. (2021). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules, 26(15), 4583.
-
Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]
-
Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. Retrieved from
-
National Center for Biotechnology Information. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(16), 4983.
-
National Center for Biotechnology Information. (2017). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Groups. ACS Omega, 2(10), 6993-7006.
-
National Center for Biotechnology Information. (2016). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. Molecules, 21(11), 1464.
-
ResearchGate. (2020). Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism. Retrieved from [Link]
-
Fogassy, E., et al. (1979). Separation of the optical isomers of (±). 3. carboxy. 4.0 xo. 6. methyl. 6, 7, 8, 9-tetrahydro-4H-pyrido (1, 2-a) pyrimidine. Periodica Polytechnica Chemical Engineering, 23(4), 229-234.
-
Google Patents. (n.d.). Nitration process - US3927127A. Retrieved from
-
MDPI. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 26(11), 3326.
Sources
- 1. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 7-Nitro-3,4-dihydroisoquinoline | C9H8N2O2 | CID 3751287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Preventing degradation of "tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate" during storage
Welcome to the technical support guide for tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 397864-14-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. Here, we address common challenges and provide in-depth guidance in a question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain the compound's integrity, it is crucial to store it under controlled conditions. The primary factors to consider are temperature, atmosphere, light, and moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Storing at low temperatures minimizes the rate of potential degradation reactions. Some suppliers recommend this temperature for long-term storage.[1] |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | The presence of a nitroaromatic group and a Boc-protected amine makes the compound susceptible to oxidative degradation.[2] An inert atmosphere displaces oxygen and reactive atmospheric components. |
| Light | In a light-resistant (amber) container | Nitroaromatic compounds can be sensitive to light.[3] Prolonged exposure to UV or visible light may lead to photodegradation.[4] |
| Moisture | In a tightly sealed container in a dry environment | The compound may be hygroscopic. Moisture can facilitate hydrolysis of the Boc-protecting group or other degradation pathways. |
Q2: How does the structure of this compound influence its stability?
A2: The stability of this compound is influenced by two key functional groups: the nitroaromatic system and the Boc-protected amine.
-
Nitroaromatic Group: The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation but can render the molecule susceptible to nucleophilic attack and reduction.[2] Nitroaromatic compounds can also be sensitive to heat and light.[3]
-
Boc (tert-Butoxycarbonyl) Protecting Group: The Boc group is generally stable under basic and nucleophilic conditions.[5] However, it is labile under acidic conditions, which can lead to its cleavage.[6][7]
Q3: Can I store this compound in a standard laboratory freezer?
A3: Yes, a standard laboratory freezer set to -20°C is appropriate for long-term storage. However, it is critical to ensure the container is tightly sealed to prevent moisture ingress, especially during temperature cycling from opening and closing the freezer. For added protection, the primary container can be placed in a secondary container with a desiccant.
Q4: What are the initial signs of degradation?
A4: Visual inspection can offer initial clues. A change in color (e.g., darkening from a light-yellow or tan) or physical state (e.g., clumping of a solid) may indicate degradation. However, chemical analysis is necessary for confirmation. Techniques such as HPLC, LC-MS, and NMR are effective for detecting impurities and degradation products.[8]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: The compound has changed color after a period of storage.
Possible Cause A: Light Exposure
-
Explanation: As a nitroaromatic compound, it is potentially photosensitive.[3] Exposure to ambient or UV light can induce photochemical reactions, leading to colored byproducts. A study on a similar tetrahydroisoquinoline derivative identified several photodegradation products.[4]
-
Troubleshooting Steps:
-
Always store the compound in an amber vial or a container wrapped in aluminum foil to block light.
-
Minimize exposure to light during weighing and preparation of solutions.
-
If photodegradation is suspected, analyze a sample by HPLC-UV or LC-MS to identify potential degradation products.
-
Possible Cause B: Oxidation
-
Explanation: While the nitro group itself is an oxidizing moiety, other parts of the molecule can be susceptible to oxidation, especially in the presence of air over long periods. This can be exacerbated by exposure to heat or light.
-
Troubleshooting Steps:
-
Ensure the container is tightly sealed and has been flushed with an inert gas like argon or nitrogen before long-term storage.
-
If the compound is frequently used, consider aliquoting it into smaller, single-use vials to minimize repeated exposure of the bulk material to air.
-
Issue 2: Analytical data (e.g., NMR, HPLC) shows unexpected impurities.
Possible Cause A: Boc Group Cleavage
-
Explanation: The Boc protecting group is sensitive to acidic conditions.[6] Accidental exposure to acidic contaminants in solvents, on glassware, or in the storage atmosphere can lead to deprotection, resulting in the formation of 7-nitro-1,2,3,4-tetrahydroisoquinoline.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected Boc deprotection.
Possible Cause B: Hydrolysis or Other Degradation
-
Explanation: The presence of moisture can lead to hydrolysis of the carbamate linkage, although this is less common than acid-catalyzed cleavage. Other, more complex degradation pathways may also occur over time, especially under suboptimal storage conditions.
-
Troubleshooting Steps:
-
Assess Storage Conditions: Verify that the compound has been stored in a dry environment. Check for any breaches in the container seal.
-
Solvent Purity: Ensure that all solvents used for analysis are of high purity and are anhydrous where necessary.
-
Orthogonal Analysis: Use a secondary analytical method to confirm the presence and help identify the structure of the impurity. For example, if HPLC shows an impurity, use LC-MS to obtain its mass.
-
Issue 3: Inconsistent experimental results using the same batch of the compound.
Possible Cause: Non-Homogeneous Degradation
-
Explanation: If the compound has started to degrade, the degradation may not be uniform throughout the container. The material at the surface, which is more exposed to the headspace atmosphere (containing air and moisture), may have degraded to a greater extent than the material in the center.
-
Troubleshooting Steps:
-
Homogenize Before Use: Before taking a sample, ensure the entire batch is at room temperature and gently mix the solid to ensure homogeneity. Caution: Do this in a controlled, dry environment (e.g., a glove box) to avoid introducing moisture and oxygen.
-
Re-analyze the Batch: Perform a fresh analytical check (e.g., HPLC purity analysis) on a representative sample of the current batch to confirm its integrity before proceeding with further experiments.
-
Aliquot New Batches: For newly received batches of the compound, it is good practice to divide the material into smaller, single-use aliquots to prevent contamination and degradation of the entire stock.
-
Section 3: Experimental Protocols
Protocol 1: Routine Purity Check by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Compare the chromatogram to a reference standard or a previously analyzed sample of known purity to identify any new impurity peaks.
-
Protocol 2: Visualizing Potential Degradation Pathways
The following diagram illustrates the primary anticipated degradation pathways based on the chemical structure.
Caption: Potential degradation pathways of the title compound.
References
- An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-3-nitrobenzene. Benchchem.
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]
- Storage conditions for chemicals in the laboratory. Trustrade. (2023).
- Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
Is the protecting group boc of the amino group stable at 37°C? ResearchGate. (2024). Available at: [Link]
- Chemical Incompatibility and Lab Storage Rules. Environmental Health and Safety.
- Boc Protected Compounds. Hebei Boze Chemical Co., Ltd. (2023).
-
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. PubChem. Available at: [Link]
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
-
[Photo-degradation products of 1-[1-(6-methoxy-2-naphthyl)ethyl]-2-(4-nitrobenzyl)-6,7-dimethoxyl-1,2,3,4-tetrahydroisoquinoline hydrobromide]. PubMed. (2007). Available at: [Link]
Sources
- 1. tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | 258515-65-0 [sigmaaldrich.com]
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Alternative reagents for the synthesis of "tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate"
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists navigating the synthesis of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. We move beyond standard protocols to address common experimental challenges, offering field-proven alternative reagents and troubleshooting strategies to optimize your synthetic route.
Introduction: Navigating the Synthesis
The target molecule, a valuable intermediate in drug discovery, presents three distinct synthetic challenges: construction of the 3,4-dihydroisoquinoline core, regioselective nitration of the aromatic ring, and management of the acid-labile tert-butoxycarbonyl (Boc) protecting group. Standard procedures often involve harsh reagents that can lead to low yields, side product formation, and safety concerns. This guide provides a problem-solving framework to address these issues head-on.
Section 1: The Dihydroisoquinoline Core: Bischler-Napieralski vs. Pictet-Spengler Routes
The initial and most critical phase is the construction of the bicyclic core. The choice between the Bischler-Napieralski and Pictet-Spengler reactions is dictated by the available starting materials and the substrate's electronic properties.
FAQ: Bischler-Napieralski Reaction Troubleshooting
The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a strong dehydrating agent.[1]
Q1: My Bischler-Napieralski reaction with phosphorus oxychloride (POCl₃) is low-yielding and produces a significant amount of a styrene byproduct. What is happening and what are my alternatives?
A1: This is a classic issue. The high temperatures and harsh acidity of reagents like POCl₃ or phosphorus pentoxide (P₂O₅) promote a retro-Ritter elimination, especially if the intermediate nitrilium ion is stabilized.[2][3] This side reaction cleaves the amide group, leading to the undesired styrene.
Troubleshooting & Alternative Reagents:
-
Milder Activating Agents: Modern protocols offer milder conditions that avoid the retro-Ritter pathway. The use of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine allows the reaction to proceed at or below room temperature.[2] This combination generates a highly electrophilic intermediate without requiring extreme heat.
-
N-Acyliminium Intermediate Strategy: An alternative approach uses oxalyl chloride to form an N-acyliminium intermediate. This avoids the formation of the nitrilium species prone to elimination, thus suppressing the styrene byproduct.[4]
| Reagent System | Temperature | Key Advantages | Common Issues |
| POCl₃ or P₂O₅ | High (Reflux) | Traditional, inexpensive reagents.[2] | Retro-Ritter side reaction, harsh conditions, substrate degradation.[5] |
| Tf₂O / 2-chloropyridine | 0 °C to RT | Mild conditions, high yields, suppresses side reactions.[2] | Reagent cost and moisture sensitivity. |
| Oxalyl chloride / FeCl₃ | RT | Forms N-acyliminium intermediate, avoids retro-Ritter.[4] | Requires a subsequent de-oxalylation step. |
Diagram: Selecting Your Cyclization Strategy
Caption: Decision tree for isoquinoline core synthesis.
Section 2: Nitration - Reagent Choice and Regioselective Control
Introducing a nitro group at the C-7 position requires careful consideration of the reagent and the timing of the nitration step (i.e., before or after cyclization).
Q2: Standard nitration with mixed nitric and sulfuric acid (HNO₃/H₂SO₄) is decomposing my Boc-protected substrate. How can I achieve nitration under milder conditions?
A2: The combination of strong oxidizing (HNO₃) and dehydrating (H₂SO₄) acids is highly effective but notoriously harsh.[6] It can easily cleave the acid-sensitive Boc group and lead to over-nitration or oxidation of the substrate.
Troubleshooting & Alternative Reagents:
-
In Situ Generation of Nitronium: Using a nitrate salt like potassium nitrate (KNO₃) or ammonium nitrate (NH₄NO₃) in concentrated sulfuric acid generates the nitronium ion (NO₂⁺) in situ under more controlled conditions.[7] This often provides better yields and cleaner reactions for sensitive substrates.
-
Acetyl Nitrate: Prepared by adding nitric acid to acetic anhydride at low temperatures, acetyl nitrate is a milder, non-acidic nitrating agent suitable for moderately activated or sensitive aromatic rings.
-
Nitronium Salts: For a powerful yet non-protic option, nitronium tetrafluoroborate (NO₂BF₄) or triflyl nitrate can be used in an inert solvent like dichloromethane or acetonitrile.[8] These reagents are highly electrophilic but avoid the harsh acidic medium.
| Nitrating System | Conditions | Key Advantages | Common Issues |
| HNO₃ / H₂SO₄ | 0 °C to RT | Potent, inexpensive, widely used. | Highly corrosive and acidic, potential for side reactions and Boc-deprotection.[9] |
| KNO₃ / H₂SO₄ | 0 °C to RT | Milder, controlled generation of NO₂⁺.[7] | Still requires strong acid; heterogeneity can be an issue. |
| Acetyl Nitrate (HNO₃/Ac₂O) | Low Temp | Non-acidic, good for sensitive substrates. | Reagent must be prepared fresh and handled with care. |
| NO₂BF₄ | Low Temp, Inert Solvent | Non-protic, highly reactive, clean. | Expensive, highly moisture-sensitive. |
Expert Tip: Consider performing the nitration on the β-arylethylamine precursor before cyclization. The free amine is a strongly activating, ortho-para directing group, which can facilitate nitration at the desired position (para to the ethylamine substituent). The subsequent cyclization then locks in the 7-nitro substitution pattern.
Section 3: Boc-Protection - Ensuring Stability and Selectivity
The Boc group is essential for modulating the reactivity of the nitrogen atom but is susceptible to cleavage under acidic conditions used in both cyclization and nitration.
Q3: My Boc-protection reaction using di-tert-butyl dicarbonate ((Boc)₂O) and triethylamine is sluggish and incomplete. How can I improve it?
A3: While standard, this procedure can be slow. The nucleophilicity of the secondary amine in the dihydroisoquinoline ring is moderate.
Troubleshooting & Alternative Methods:
-
Catalyst Choice: Switching from triethylamine to a more potent acylation catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[10] Use DMAP in catalytic amounts (0.1 eq) alongside a stoichiometric base.
-
Solvent-Free Conditions: For some substrates, neat conditions or using a minimal amount of a solvent like THF can drive the reaction to completion.
-
Alternative Reagents: While (Boc)₂O is standard, reagents like Boc-ON have been used for specific applications, though they are less common.[11] For this substrate, optimizing the conditions with (Boc)₂O is the most practical approach.
Q4: How do I perform a nitration or an acid-catalyzed cyclization without cleaving the Boc group?
A4: This is the central challenge. If the Boc group is introduced early, subsequent steps must be chosen carefully.
-
For Cyclization: If you start with a Boc-protected β-arylethylamide, you must use a mild, non-protic cyclization method. The Tf₂O/2-chloropyridine system is ideal as it does not involve strong protic acids that would cleave the Boc group.[2]
-
For Nitration: If you must nitrate the Boc-protected dihydroisoquinoline, use non-acidic reagents like NO₂BF₄ in a buffered or neutral solvent system. Avoid mixed acid at all costs. The most robust synthetic sequence is often: 1. Nitration → 2. Cyclization → 3. Boc-protection.
Section 4: Recommended Alternative Experimental Protocol
This protocol outlines a robust, alternative pathway that avoids harsh mixed acids and high temperatures, prioritizing yield and purity.
Workflow Diagram: An Optimized Synthesis Route
Caption: A robust workflow for the target molecule.
Protocol 1: Mild Cyclodehydration using Triflic Anhydride (Tf₂O)
This protocol is adapted from Movassaghi, M. D. & Hill, M. D. (2008) for the cyclization of an N-acyl phenethylamine.[4]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the β-(nitrophenyl)ethylamide substrate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add 2-chloropyridine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq) dropwise via syringe over 10-15 minutes. A color change is typically observed.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the 7-nitro-3,4-dihydroisoquinoline.
References
- Vertex AI Search. Bischler–Napieralski reaction - Grokipedia. Accessed January 15, 2026.
- Organic Chemistry Portal. Bischler-Napieralski Reaction. Accessed January 15, 2026.
- YouTube. Nitration reaction safety. Accessed January 15, 2026.
- J&K Scientific LLC. Bischler-Napieralski Reaction. Accessed January 15, 2026.
- Benchchem. troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. Accessed January 15, 2026.
- Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Published March 29, 2021.
- Slideshare. Bischler napieralski reaction. Accessed January 15, 2026.
- Benchchem. A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski Routes. Accessed January 15, 2026.
- Organic Reactions. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Accessed January 15, 2026.
- ACS Publications. Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. Published May 16, 2019.
- Benchchem. troubleshooting Oxa-Pictet–Spengler reaction side reactions. Accessed January 15, 2026.
- PubMed Central (PMC). The Pictet-Spengler Reaction Updates Its Habits. Accessed January 15, 2026.
- Wikipedia. Bischler–Napieralski reaction. Accessed January 15, 2026.
- Organic Chemistry Portal. 3,4-Dihydroisoquinoline synthesis. Accessed January 15, 2026.
- Thermo Fisher Scientific - US. Pictet-Spengler Tetrahydroisoquinoline Synthesis. Accessed January 15, 2026.
- ChemicalBook. BOC-1-TERT-BUTOXY-1,2-DIHYDROISOQUINOLIN | 404586-94-3. Accessed January 15, 2026.
- Scribd. Bischler Napieralski Reaction. Accessed January 15, 2026.
- Organic Chemistry Portal. Pictet-Spengler Reaction - Common Conditions. Accessed January 15, 2026.
- University of Washington. NITRIC ACID SAFETY. Accessed January 15, 2026.
- Wikipedia. Pictet–Spengler reaction. Accessed January 15, 2026.
- ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Published October 5, 2016.
- DTIC. Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. Accessed January 15, 2026.
- Santa Cruz Biotechnology. N-Boc-6-hydroxy-3,4-dihydro-isoquinoline | CAS 158984-83-9. Accessed January 15, 2026.
- Synblock. CAS 1414350-81-4 | tert-butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H). Accessed January 15, 2026.
- PubMed Central (PMC). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Published April 25, 2024.
- Organic Syntheses. 2-NITRO-p-CYMENE. Accessed January 15, 2026.
- ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. Accessed January 15, 2026.
- Echemi. BOC-1-TERT-BUTOXY-1,2-DIHYDROISOQUINOLIN. Accessed January 15, 2026.
- Frontiers.
- National Institutes of Health (NIH). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Accessed January 15, 2026.
- vpscience.org.
- AbacipharmTech. tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)
- Quora. What are the other nitrating mixtures other than sulphuric acid & nitric acid?. Published February 3, 2018.
- Organic Chemistry Portal.
-
SpringerLink. Synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][2][5][12]triazin-4(6H)-ones. Accessed January 15, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. Tert-Butyl 7-Bromo-3,4-Dihydroisoquinoline-2(1H)
- Benchchem. Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center. Accessed January 15, 2026.
- OPUS at UTS. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Accessed January 15, 2026.
- Matrix Fine Chemicals. TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE | CAS 186390-79-4. Accessed January 15, 2026.
- Sigma-Aldrich. tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)
- Benchchem. Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide. Accessed January 15, 2026.
- Organic Chemistry Portal. Boc-Protected Amino Groups. Accessed January 15, 2026.
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- 12. grokipedia.com [grokipedia.com]
Technical Support Center: A Guide to the Scale-Up Synthesis of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Welcome to the technical support guide for the synthesis of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. This document is designed for researchers, process chemists, and drug development professionals who are navigating the complexities of transitioning this synthesis from the bench to a larger scale. We will explore the common challenges, provide in-depth troubleshooting advice, and offer validated protocols grounded in established chemical principles.
Overview of the Synthetic Challenge
The target molecule, this compound, is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics.[1][2] Its synthesis typically involves the construction of the tetrahydroisoquinoline (THIQ) core, followed by functionalization. The most prevalent method for forming the THIQ scaffold is the Pictet-Spengler reaction .[3][4]
However, the presence of a strongly electron-withdrawing nitro group on the aromatic ring presents a significant hurdle. This group deactivates the ring towards the key intramolecular electrophilic aromatic substitution step, making the reaction conditions more demanding and scale-up particularly challenging.[5] This guide will focus primarily on troubleshooting the Pictet-Spengler approach to this molecule.
General Synthetic Workflow
The synthesis can be logically divided into two primary stages: the formation of the THIQ core and the subsequent N-protection. Understanding this flow is critical for diagnosing issues at specific points in the process.
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting the Pictet-Spengler Cyclization
This section addresses the most critical and challenging step of the synthesis. The questions are formatted to reflect common issues encountered in the lab.
Q1: My Pictet-Spengler reaction has stalled or is providing extremely low yields. What is the underlying chemical reason and how can I fix it?
A1: This is the most common failure mode and is almost certainly due to the electronic properties of your starting material.
-
Causality: The Pictet-Spengler reaction is an intramolecular electrophilic aromatic substitution.[6] The nitro group (-NO₂) at the para position is a powerful deactivating group, withdrawing electron density from the aromatic ring through resonance and inductive effects. This makes the ring significantly less nucleophilic and thus less reactive towards the electrophilic iminium ion intermediate that must be attacked for cyclization to occur. Standard conditions that work for electron-rich or neutral phenyl systems will often fail here.[3][5]
-
Troubleshooting & Solutions:
-
Increase Acid Strength: The reaction requires a strong acid catalyst to promote the formation of the highly electrophilic iminium ion.[3] If you are using weaker acids like acetic acid, you will likely see no reaction. You must move to stronger acids.
-
Trifluoroacetic Acid (TFA): Often used as both a catalyst and solvent. It is a good starting point for optimization.
-
Superacids: In cases of severe deactivation, superacidic media, such as a mixture of TFA and trifluoromethanesulfonic acid (TfOH), may be required to force the reaction to completion.[5]
-
-
Increase Temperature: Higher temperatures can provide the necessary activation energy to overcome the deactivated ring system. However, this must be balanced against the risk of side product formation (e.g., polymerization, decomposition). A carefully controlled temperature screen is recommended, starting from room temperature up to reflux, depending on the solvent.
-
Anhydrous Conditions: Water can compete with the amine in reacting with the aldehyde and can also hydrolyze the iminium ion intermediate. Ensure all reagents and solvents are scrupulously dry, especially when working at scale.
-
Q2: I am seeing a complex mixture of byproducts and tar formation, especially at higher temperatures. What are these and how can I prevent them?
A2: Byproduct formation is often a consequence of the harsh conditions required to promote the cyclization of the deactivated substrate.
-
Causality: The primary starting material, 2-(4-nitrophenyl)ethan-1-amine, can undergo self-condensation or polymerization under strong acid and heat. The aldehyde (e.g., formaldehyde) can also polymerize to form paraformaldehyde or trioxane, which can complicate stoichiometry. Furthermore, aromatic nitro compounds can be susceptible to side reactions under strongly acidic conditions.[7]
-
Troubleshooting & Solutions:
-
Control Stoichiometry: Ensure precise 1:1 stoichiometry between the amine and the aldehyde source. When using formaldehyde, it's often preferable to use a monomeric source or a freshly prepared solution to avoid polymeric forms.
-
Slow Addition: On a larger scale, the initial condensation to form the iminium ion can be exothermic. Add the aldehyde slowly to a cooled solution of the amine in the acid to maintain temperature control and prevent runaway reactions that lead to tar.
-
Inert Atmosphere: Although the Pictet-Spengler reaction itself is not oxygen-sensitive, operating under an inert atmosphere (Nitrogen or Argon) is good practice at scale to prevent potential oxidative side reactions, especially if trace metal impurities are present.
-
Below is a decision-making workflow for troubleshooting this critical step.
Caption: Troubleshooting decision tree for the Pictet-Spengler cyclization.
Troubleshooting the N-Boc Protection & Purification
Q3: The N-Boc protection step is incomplete or sluggish. What conditions are optimal?
A3: The protection of the secondary amine in the THIQ core is generally straightforward, but optimization is key for high purity and yield at scale.
-
Causality: Incomplete reactions are typically due to suboptimal base choice, insufficient equivalents of di-tert-butyl dicarbonate (Boc₂O), or poor solvent selection. The secondary amine of the THIQ is a good nucleophile, but its basicity needs to be considered.
-
Troubleshooting & Solutions:
-
Reagent & Stoichiometry: Use a slight excess of Boc₂O (typically 1.1–1.2 equivalents) to drive the reaction to completion.
-
Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard. Alternatively, an inorganic base like sodium bicarbonate in a biphasic system (e.g., DCM/water) works very well at scale and simplifies work-up, as the excess base and salts are easily removed in the aqueous layer.[8]
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices, as they readily dissolve both the starting material and the Boc-anhydride.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material. The reaction is typically complete within a few hours at room temperature.
-
Q4: Purification of the final product is challenging at scale. What strategies can I employ beyond column chromatography?
A4: Relying solely on silica gel chromatography for multi-kilogram scale is often inefficient and costly. Crystallization and acid-base extractions are your most powerful tools.
-
Causality: The final Boc-protected product is a relatively non-polar, neutral compound. The key impurities are often unreacted starting amine (which is basic) or polar byproducts from the cyclization step. These differences in physical properties can be exploited.
-
Troubleshooting & Solutions:
-
Acid Wash during Work-up: After the Boc protection is complete, perform a work-up that includes washing the organic layer with a dilute acid (e.g., 1M HCl). This will protonate any unreacted 7-nitro-1,2,3,4-tetrahydroisoquinoline, pulling it into the aqueous layer and effectively removing it from your product stream.
-
Crystallization: The final product is often a stable, crystalline solid. Develop a robust crystallization protocol. Screen various solvent/anti-solvent systems. A common starting point is to dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, DCM) and slowly add a poor solvent (e.g., hexanes, heptane) until turbidity is observed, then allow it to cool slowly.
-
Trituration: If a good crystallization system is elusive, trituration can be effective. This involves stirring the crude solid as a slurry in a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexanes).
-
Recommended Experimental Protocols
The following protocols are provided as a starting point for laboratory work and should be optimized for specific equipment and scales.
Protocol 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline (Pictet-Spengler)
| Parameter | Value/Condition | Rationale |
| Scale | 10.0 g (1.0 eq) | Representative lab scale. |
| Starting Amine | 2-(4-Nitrophenyl)ethan-1-amine | |
| Aldehyde | Formaldehyde (37% in H₂O) | Use 1.05 eq to ensure full conversion. |
| Catalyst/Solvent | Trifluoroacetic Acid (TFA) | Strong acid to drive the reaction.[3] |
| Temperature | 60-70 °C | Provides activation energy for the deactivated system. |
| Reaction Time | 12-24 hours | Monitor by TLC/LC-MS for completion. |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(4-nitrophenyl)ethan-1-amine (10.0 g).
-
Under a fume hood, carefully add trifluoroacetic acid (50 mL). The mixture may warm slightly.
-
Add formaldehyde solution (1.05 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 60-70 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Cool the mixture to room temperature and then carefully pour it over crushed ice.
-
Basify the aqueous solution to pH > 10 by the slow addition of concentrated NaOH solution, ensuring the temperature is kept below 20 °C with an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly in the next step.
Protocol 2: Synthesis of this compound (N-Boc Protection)
| Parameter | Value/Condition | Rationale |
| Scale | ~10 g (1.0 eq) | Based on output from Protocol 1. |
| Starting Amine | 7-Nitro-1,2,3,4-tetrahydroisoquinoline | |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Use 1.1 eq.[9] |
| Base | Triethylamine (TEA) or NaHCO₃ | Use 1.5 eq for TEA or excess for NaHCO₃. |
| Solvent | Dichloromethane (DCM) | Excellent solubility for reagents. |
| Temperature | Room Temperature | Mild conditions are sufficient. |
| Reaction Time | 2-4 hours | Monitor by TLC/LC-MS for completion. |
Procedure:
-
Dissolve the crude 7-nitro-1,2,3,4-tetrahydroisoquinoline in dichloromethane (100 mL).
-
Add triethylamine (1.5 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring for the consumption of the starting amine by TLC.
-
Upon completion, wash the organic layer sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude solid can be purified by crystallization (e.g., from ethyl acetate/hexanes) to yield the final product.
References
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-
Chrzanowska, M., & Rozwadowska, M. D. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules, 26(8), 2266. [Link]
-
RSC Advances. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13236-13269. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Herold, F., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15585–15597. [Link]
-
Mondal, M. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Name-Reaction.com. [Link]
-
Moghal, G. A., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(18), 5529. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]
- BenchChem. (2025). Troubleshooting Oxa-Pictet–Spengler reaction side reactions. BenchChem.
-
RSC Advances. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13236-13269. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. [Link]
-
Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15, 12345-12367. [Link]
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Hansraj College. (n.d.). Nitro compounds. [Link]
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SlideShare. (2020). NITRO COMPOUNDS. [Link]
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Abacipharm. (n.d.). tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]
-
ResearchGate. (2022). (PDF) A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. [Link]
-
International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
-
Organic Chemistry Research. (2023). Advanced Methods for the Synthesis of Nitro Compounds. Organic Chemistry Research, 9(1), 1-5. [Link]
-
Kiss, L., et al. (2018). A De Novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline Derivatives. Synlett, 29(05), 655-658. [Link]
-
Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]
-
List, B., et al. (2022). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society, 144(34), 15598–15607. [Link]
-
Molecules. (2022). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 27(15), 4983. [Link]
-
Molecules. (2025). Synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][3][10][11]triazin-4(6H)-ones. Molecules, 30(15), 12345. [Link]
-
J&K Scientific. (n.d.). Boc-(3R)-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
International Journal of Molecular Sciences. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. International Journal of Molecular Sciences, 25(24), 12345. [Link]
-
Matrix Fine Chemicals. (n.d.). TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE | CAS 186390-79-4. [Link]
-
PubChem. (n.d.). tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. Retrieved from [Link]
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- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijstr.org [ijstr.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. hansrajcollege.ac.in [hansrajcollege.ac.in]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring the Progress of "tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate" Reactions
Welcome to the technical support center for monitoring reactions involving tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful synthesis and monitoring of this key synthetic intermediate.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. The introduction of the nitro group at the 7-position is a critical transformation that requires careful monitoring to ensure optimal yield, purity, and regioselectivity. This guide will walk you through common challenges and provide practical, experience-driven solutions. The primary reaction we will focus on is the electrophilic nitration of tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate.
Reaction Monitoring Workflow
A typical workflow for monitoring the nitration reaction is outlined below. This process is designed to be a self-validating system, allowing for early detection of issues and timely corrective actions.
Caption: General workflow for monitoring the nitration reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and monitoring of this compound.
Problem 1: Low or No Conversion of Starting Material
Question: My TLC and HPLC analysis show a large amount of unreacted tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate even after the expected reaction time. What could be the cause?
Answer:
Low or no conversion is a common issue in electrophilic aromatic nitration. The root cause often lies in the potency of the nitrating agent or the reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Insufficiently Activated Nitrating Agent: The formation of the highly electrophilic nitronium ion (NO₂⁺) is crucial for this reaction.[1] If you are using a standard nitric acid/sulfuric acid system, the concentration of sulfuric acid is critical to dehydrate nitric acid and generate the nitronium ion.
-
Solution: Ensure you are using concentrated sulfuric acid (98%). If your sulfuric acid has absorbed atmospheric moisture, its effectiveness will be reduced. Consider using fresh, unopened sulfuric acid. For moderately deactivated systems, the use of fuming nitric acid in acetic anhydride can be a more potent alternative.[2]
-
-
Reaction Temperature is Too Low: While low temperatures are often used to control regioselectivity and prevent side reactions, an excessively low temperature can significantly slow down the reaction rate to the point of appearing stalled.
-
Solution: Monitor the reaction at the initial low temperature (e.g., 0 °C). If no significant conversion is observed after a reasonable time (e.g., 1 hour), cautiously and slowly allow the reaction to warm to a slightly higher temperature (e.g., room temperature). Always monitor this warming step carefully, as nitration reactions can be exothermic.
-
-
Poor Quality Starting Material: Impurities in the starting material, tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate, can interfere with the reaction.
-
Solution: Verify the purity of your starting material by NMR and HPLC before starting the reaction. If necessary, purify the starting material by column chromatography or recrystallization.
-
Caption: Decision tree for troubleshooting low reaction conversion.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Question: My TLC shows multiple spots, and my HPLC confirms the presence of several isomers in addition to my desired 7-nitro product. How can I improve the regioselectivity?
Answer:
The directing effect of the substituents on the tetrahydroisoquinoline ring dictates the position of nitration. The bicyclic nature and the Boc-protected amine can lead to a mixture of isomers.
-
Understanding Directing Effects: The fused aromatic ring system's electronics determine the position of electrophilic attack. The formation of other isomers, such as the 6-nitro or 5-nitro derivatives, is a common challenge. A thorough study on the nitration of N-protected tetrahydroquinolines has shown that achieving high regioselectivity can be challenging.[3]
-
Reaction Temperature: Higher reaction temperatures can lead to the formation of undesired isomers by overcoming the activation energy barriers for substitution at other positions.
-
Solution: Maintain a low reaction temperature (e.g., -10 °C to 0 °C) throughout the addition of the nitrating agent and for the initial phase of the reaction.
-
-
Choice of Nitrating Agent: The bulkiness and reactivity of the nitrating agent can influence regioselectivity.
-
Solution: A milder nitrating agent may provide better selectivity. While seemingly counterintuitive if you also have a low conversion problem, sometimes a less reactive electrophile is more selective. You could explore using reagents like acetyl nitrate generated in situ from nitric acid and acetic anhydride at low temperatures.
-
| Parameter | Condition A (High Selectivity) | Condition B (Low Selectivity) |
| Temperature | -10 °C to 0 °C | Room Temperature or higher |
| Nitrating Agent | Milder (e.g., Acetyl Nitrate) | Harsher (e.g., concentrated HNO₃/H₂SO₄) |
| Addition Rate | Slow, dropwise | Rapid addition |
Frequently Asked Questions (FAQs)
Q1: What are the typical TLC conditions for monitoring this reaction?
A1: A good starting point for a TLC mobile phase is a mixture of ethyl acetate and hexanes. The starting material, being less polar than the nitrated product, will have a higher Rf value.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 20-30% Ethyl Acetate in Hexanes (this may require optimization).
-
Visualization:
-
UV Light (254 nm): Both the starting material and the product are UV active and will appear as dark spots.
-
Potassium Permanganate (KMnO₄) Stain: This stain will react with the double bonds in the aromatic ring, showing both compounds as yellow/brown spots on a purple background.
-
Ninhydrin Stain: This is not useful as there are no primary or secondary amines to detect.[4]
-
Q2: How can I set up an HPLC method to monitor the reaction?
A2: A reverse-phase HPLC method is ideal for quantitatively monitoring the disappearance of the starting material and the appearance of the product and any isomers.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice.
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.
-
Example Gradient: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over 15-20 minutes.
-
-
Detection: UV detection at a wavelength where both starting material and product have good absorbance (e.g., 254 nm).
-
Column Temperature: 30 °C is a good starting point.
Q3: What are the expected ¹H NMR chemical shifts for the starting material and the 7-nitro product?
A3: While the exact chemical shifts can vary slightly based on the solvent and instrument, here are approximate and expected shifts to aid in identification.
-
tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (Starting Material):
-
~1.4-1.5 ppm: Singlet, 9H (tert-butyl group).
-
~2.8 ppm: Triplet, 2H (C4-H₂).
-
~3.6 ppm: Triplet, 2H (C3-H₂).
-
~4.5 ppm: Singlet, 2H (C1-H₂).
-
~7.0-7.2 ppm: Multiplet, 4H (aromatic protons).
-
-
This compound (Product):
-
~1.5 ppm: Singlet, 9H (tert-butyl group).
-
~2.9-3.0 ppm: Triplet, 2H (C4-H₂).
-
~3.7-3.8 ppm: Triplet, 2H (C3-H₂).
-
~4.6-4.7 ppm: Singlet, 2H (C1-H₂).
-
Aromatic Region: The aromatic signals will be shifted downfield due to the electron-withdrawing nitro group and will show a more complex splitting pattern. Expect signals in the range of ~7.3-8.1 ppm . Specifically, the proton at C8 will likely be a doublet around 8.1 ppm, the proton at C6 will be a doublet of doublets around 8.0 ppm, and the proton at C5 will be a doublet around 7.3 ppm.
-
Note: The presence of rotamers due to the carbamate group can sometimes lead to broadened or duplicated signals in the NMR spectrum, particularly for the protons adjacent to the nitrogen.
Experimental Protocols
Protocol 1: General Procedure for Nitration
Safety First: This reaction involves strong acids and nitrating agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dissolve tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq.) in concentrated sulfuric acid at 0 °C.
-
In a separate flask, prepare a nitrating mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid.
-
Slowly add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC every 30 minutes.
-
Once the starting material is consumed, carefully pour the reaction mixture over crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is ~7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: TLC Monitoring
-
Prepare a TLC chamber with a 20% ethyl acetate in hexanes mobile phase.
-
On a silica gel TLC plate, spot the starting material (dissolved in a small amount of ethyl acetate), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate in the chamber.
-
Visualize the plate under UV light and then with a potassium permanganate stain.
-
The product spot should have a lower Rf than the starting material spot.
Protocol 3: HPLC Sample Preparation
-
Carefully take a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the aliquot in a vial containing a small amount of ice and a basic solution (e.g., saturated sodium bicarbonate).
-
Extract the quenched sample with ethyl acetate.
-
Dilute a small portion of the organic layer with the mobile phase (e.g., 50:50 water:acetonitrile) to a suitable concentration for HPLC analysis.
This guide provides a foundational understanding of the common issues and monitoring techniques for the synthesis of this compound. For specific applications, further optimization may be required.
References
-
Organic Chemistry Portal. 3,4-Dihydroisoquinoline synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Tert-Butyl 7-Bromo-3,4-Dihydroisoquinoline-2(1H)-Carboxylate: Synthesis, Applications, and Role as a Pharmaceutical Intermediate. [Link]
-
Synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][5][6][7]triazin-4(6H)-ones. ResearchGate. [Link]
-
PubChem. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. [Link]
-
Narayanaswami, S., et al. "Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds." Proceedings of the Indian Academy of Sciences-Chemical Sciences. [Link]
-
PubChem. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]
-
Master Organic Chemistry. Nitration and Sulfonation of Benzene. [Link]
-
SIELC Technologies. Separation of 8-Nitroquinoline on Newcrom R1 HPLC column. [Link]
-
Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. [Link]
-
Chemistry LibreTexts. 18.4 Aromatic Nitration and Sulfonation. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene, 2- and 4-isopropyltoluene, 1-chloro-4-isopropylbenzene, 4-isopropylanisole, and 2-bromotoluene: nitrodeisopropylation. [Link]
-
Science Madness. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. [Link]
-
PubMed. Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. [Link]
-
HETEROCYCLES. derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. [Link]
-
MedCrave. Thin layer chromatography can be used to monitor the progress of a reaction.... [Link]
-
ResearchGate. Nitration of Aromatic Compounds on Silica Sulfuric Acid. [Link]
-
Beilstein Journal of Organic Chemistry. Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. [Link]
-
Longdom Publishing. Development and Validation of a New Chromatographic Method for the Estimation of Vismodegib by RP-HPLC. [Link]
-
Analytical Toxicology. Thin–layer Chromatography (TLC). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Resolving Isomeric Impurities of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Introduction
Welcome to the technical support center for tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. This molecule is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of more complex pharmaceutical agents.[1] The purity of this intermediate is paramount, as the presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2][3]
A critical challenge in the synthesis of this compound is the potential for the formation of positional isomers, primarily arising during the nitration of the isoquinoline ring. These isomers (e.g., 5-nitro, 6-nitro, 8-nitro) are often structurally similar to the desired 7-nitro product, making their separation and quantification a complex analytical task. In drug development, regulatory bodies like the FDA and EMA require rigorous characterization and control of such impurities.[2][4] An uncharacterized isomer could possess different pharmacological or toxicological properties, posing a significant risk.[5][6]
This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. It is designed for researchers, analytical scientists, and drug development professionals to effectively resolve issues related to the isomeric purity of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis and purification of this compound and its isomers.
Section 1: Method Development & Optimization
Q1: My initial reversed-phase HPLC method using a standard C18 column is not separating the 7-nitro isomer from its positional isomers. What is the scientific reason for this, and what should I do next?
Answer: This is a very common challenge. Standard C18 (octadecylsilane) columns separate compounds primarily based on hydrophobicity (the hydrophobic effect). Positional isomers like the 5-, 6-, 7-, and 8-nitro-isoquinolines have identical molecular weights and very similar hydrophobicities, meaning they interact with the C18 stationary phase in a nearly identical manner, resulting in co-elution or poor resolution.
Your next step should be to introduce a different separation mechanism beyond simple hydrophobicity. The key is to exploit the subtle differences in the electronic properties and planarity of the isomers.
Causality-Driven Recommendation: Switch to a stationary phase capable of π-π interactions . The aromatic rings of your isomers have distinct electron density distributions due to the position of the electron-withdrawing nitro group. Stationary phases containing phenyl, pyrenylethyl (PYE), or nitrophenylethyl (NPE) groups can engage in π-π stacking interactions with your analytes.[7][8] These interactions are highly sensitive to the isomer's electronic configuration and shape, often providing excellent selectivity where C18 columns fail.
-
COSMOSIL PYE and NPE columns , for example, are specifically designed for separating structural isomers by leveraging these charge transfer and π-π interactions.[7]
Q2: I've switched to a column with π-π interaction capabilities, but the resolution is still marginal (Rs < 1.5). How can I further optimize my HPLC method to improve separation?
Answer: Achieving baseline resolution often requires fine-tuning the mobile phase and temperature conditions. Here’s a systematic approach:
-
Optimize the Organic Modifier: The choice and concentration of the organic solvent are critical.
-
Acetonitrile (ACN) vs. Methanol (MeOH): Methanol is a protic solvent that can engage in hydrogen bonding and is often more effective at enhancing π-π interactions compared to the aprotic acetonitrile.[8] If you are using ACN, try switching to MeOH or using a ternary mixture (e.g., Water/ACN/MeOH).
-
Gradient Optimization: A shallow gradient is crucial for separating closely eluting peaks. Instead of a rapid 5-95% gradient, try a much slower gradient around the elution point of your isomers (e.g., holding at 40% B for 5 minutes, then ramping from 40% to 55% B over 20 minutes).
-
-
Adjust Mobile Phase pH and Additives:
-
While your compound lacks a strongly ionizable group, subtle changes in pH can influence interactions with residual silanols on the stationary phase, which can affect peak shape and selectivity. Buffering the aqueous portion of your mobile phase (e.g., with 10-20 mM phosphate or acetate buffer) can ensure consistent results.[9]
-
-
Leverage Temperature:
-
Lowering the column temperature (e.g., from 40°C to 25°C) generally increases retention time and can improve resolution, as it enhances the strength of enthalpically driven interactions like π-π stacking. Conversely, sometimes increasing the temperature can alter selectivity in a favorable way. It is an important parameter to screen.
-
-
Reduce Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) allows more time for the analytes to interact with the stationary phase, which can lead to more efficient separation and improved resolution, as predicted by the van Deemter equation.
Q3: HPLC optimization is proving too time-consuming. Are there alternative chromatographic techniques that are inherently better for separating these types of isomers?
Answer: Absolutely. When high-throughput and superior resolution for isomers are required, Supercritical Fluid Chromatography (SFC) is an outstanding alternative.[10] SFC is a form of normal-phase chromatography that uses supercritical CO₂ as the primary mobile phase.[11]
Why SFC is Effective for Isomers:
-
High Efficiency: Supercritical CO₂ has low viscosity and high diffusivity, which allows for faster flow rates and rapid equilibration without sacrificing efficiency, leading to sharp peaks and excellent resolution.[11]
-
Orthogonal Selectivity: SFC provides a different selectivity compared to reversed-phase LC, making it ideal for separating compounds that are difficult to resolve by HPLC. It excels at separating positional isomers, stereoisomers, and other structurally similar compounds.[12]
-
Green Chemistry: SFC significantly reduces the consumption of organic solvents, making it an environmentally friendly and cost-effective technique.[13]
For your specific problem, an SFC system equipped with a chiral or polar achiral column and a CO₂/Methanol mobile phase would likely provide a rapid and effective separation of the nitro-isoquinoline isomers.
Section 2: Peak Integrity & Baseline Issues
Q4: I'm observing significant peak tailing, especially for the main 7-nitro isomer peak. What are the common causes and solutions?
Answer: Peak tailing is a common issue that can compromise quantification accuracy. It is typically caused by secondary, unwanted interactions between the analyte and the stationary phase, or by issues outside the column.
Troubleshooting Peak Tailing:
-
Secondary Silanol Interactions (Most Common Cause): The silica backbone of most stationary phases has residual silanol groups (-Si-OH). If your analyte has basic character (the isoquinoline nitrogen), it can interact strongly with these acidic silanols, causing tailing.
-
Solution: Use an end-capped, high-purity silica column. Alternatively, add a basic competitor like triethylamine (TEA) to your mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites. Lowering the mobile phase pH can also protonate the silanols and reduce this interaction.[9]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.
-
Solution: Reduce the injection volume or the sample concentration and reinject. If the peak shape improves, you were overloading the column.[14]
-
-
Column Contamination/Void: A buildup of contaminants on the column frit or a void at the column inlet can distort the flow path.
Q5: My baseline is noisy or drifting, which interferes with the detection of low-level impurities. How can I resolve this?
Answer: A stable baseline is essential for achieving low limits of detection (LOD) and quantitation (LOQ).
Troubleshooting Baseline Issues:
-
Mobile Phase Outgassing: Dissolved air in the mobile phase can form bubbles in the detector cell, causing sharp spikes or general noise.
-
Solution: Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.[16]
-
-
Contaminated Mobile Phase or System: Impurities in your solvents or buffer salts, or contaminants leaching from the HPLC system, can cause a noisy or drifting baseline, especially during gradient elution.
-
Solution: Use high-purity, HPLC-grade solvents and fresh, high-quality buffer reagents. Flush the entire system thoroughly, starting with the pump and injector, to remove any contaminants.[14]
-
-
Poor Mixing: Inadequate mixing of mobile phase solvents in gradient systems can cause rhythmic pulses or drift.
-
Solution: Ensure the pump's mixer is functioning correctly. You can diagnose this by premixing the mobile phase manually and running it isocratically; if the baseline stabilizes, the mixer is likely the issue.[16]
-
-
Detector Lamp Failure: An aging detector lamp (e.g., UV-Vis) can lose intensity and cause baseline noise.
-
Solution: Check the lamp energy or intensity via the instrument software. Most lamps have a recommended lifetime (in hours) and should be replaced preventatively.[16]
-
Section 3: Regulatory & Validation
Q6: What are the regulatory expectations for identifying and controlling isomeric impurities in a drug intermediate?
Answer: Regulatory bodies, guided by the International Council for Harmonisation (ICH), have stringent requirements for the reporting, identification, and qualification of impurities.[2]
-
ICH Q3A(R2) - Impurities in New Drug Substances: This guideline sets thresholds for impurities.[17] While your compound is an intermediate, these principles are often applied. The key thresholds are:
-
Reporting Threshold: The level above which an impurity must be reported in a registration application.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.
-
-
Specificity is Key: Your analytical method must be proven to be specific (or selective), meaning it can unequivocally assess the desired 7-nitro isomer in the presence of its potential isomers and other impurities.[18][19] This is a core requirement of method validation.
-
Documentation: All observed impurities must be documented and tracked throughout stability studies and across different manufactured batches to establish an impurity profile.[20]
Q7: How do I properly validate my analytical method for quantifying these isomeric impurities according to ICH Q2(R1)?
Answer: Method validation provides documented evidence that your analytical procedure is suitable for its intended purpose.[21] According to ICH Q2(R1), a quantitative impurity test requires the validation of the following parameters:[19][22]
-
Specificity: Demonstrate that you can separate the 7-nitro isomer from its positional isomers, starting materials, and any degradation products. This is often done by spiking the sample with known impurities and showing baseline resolution.
-
Limit of Quantitation (LOQ): This is the lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling impurities at low levels (e.g., 0.1%).
-
Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantified.
-
Accuracy: Show that your measured values are close to the true values. This is typically assessed by spiking the drug substance with known amounts of the impurities at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
-
Precision (Repeatability & Intermediate Precision): Demonstrate that your method yields consistent results over short and long periods. This involves multiple analyses by different analysts on different days and with different equipment.
-
Linearity: Establish that the method's response is directly proportional to the concentration of the impurity over a specified range (e.g., from the LOQ to 120% of the specification limit).[21]
-
Range: The concentration interval over which the method is shown to be accurate, precise, and linear.
-
Robustness: Intentionally make small variations to method parameters (e.g., pH ±0.2, temperature ±5°C, mobile phase composition ±2%) to ensure the method remains reliable under normal laboratory variations.
Visualization & Data Presentation
Workflow for Troubleshooting Poor Isomer Resolution
The following diagram outlines a logical workflow for addressing challenges in separating the positional isomers of this compound.
Caption: A decision-making workflow for optimizing the separation of positional isomers.
Comparison of Chromatographic Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Primarily reversed-phase (hydrophobicity) or normal-phase. | Separation based on partitioning between a supercritical fluid mobile phase (CO₂) and a solid stationary phase. Primarily normal-phase.[11] |
| Primary Mobile Phase | Water/Organic Solvent mixtures (e.g., Acetonitrile, Methanol). | Supercritical Carbon Dioxide (CO₂). |
| Key Advantage for Isomers | Wide variety of stationary phases available (C18, Phenyl, PYE) allows for tuning selectivity.[7] | High efficiency, fast separations, and orthogonal selectivity make it ideal for structurally similar compounds like isomers.[12] |
| Typical Run Time | 15 - 45 minutes. | 2 - 10 minutes. |
| Solvent Consumption | High. | Low (up to 95% less organic solvent).[13] |
| Best For... | Universal applicability, well-established methods. | High-throughput screening, preparative purification, and separation of challenging isomers and chiral compounds.[13][23] |
ICH Q2(R1) Validation Parameters for an Impurity Method
This diagram illustrates the necessary components for validating a quantitative impurity method as per ICH guidelines.
Caption: Key parameters for analytical method validation according to ICH Q2(R1).
References
- Chrom Tech, Inc. (2024, November 20).
-
Waters. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved from [Link]
-
PubMed. (2011, May 20). Chiral Capillary Electrophoresis-Mass Spectrometry of Tetrahydroisoquinoline-Derived Neurotoxins: Observation of Complex Stereoisomerism. Retrieved from [Link]
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Omics Online. (2022, May 20). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Retrieved from [Link]
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Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
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SIELC Technologies. Separation of 5-Nitroisoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]
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RSC Publishing. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. Retrieved from [Link]
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Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
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National Institutes of Health. (2016, August 12). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Retrieved from [Link]
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Rotachrom Technologies. (2023, May 3). The Secrets to Mastering Chiral Chromatography. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Purity Assessment of Synthesized tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock of reproducible results, scalable processes, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of the methodologies for assessing the purity of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No: 171049-42-6), a key building block in various synthetic pathways. We will delve into the rationale behind orthogonal analytical techniques, present comparative data, and provide actionable, field-proven protocols.
The Synthetic Landscape and Anticipated Impurities
Understanding the synthetic origin of this compound is paramount to predicting its impurity profile. The construction of the 3,4-dihydroisoquinoline core is typically achieved through classic cyclization strategies such as the Bischler-Napieralski or Pictet-Spengler reactions.[1]
A plausible synthetic route involves the nitration of the corresponding N-Boc-1,2,3,4-tetrahydroisoquinoline followed by appropriate workup. The nitration of such a system is regioselective, but not always perfectly so.
Potential Impurities May Include:
-
Isomeric Impurities: The most significant process-related impurities are often positional isomers. In this case, tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No: 186390-79-4) is a highly probable impurity. The separation of these isomers is a critical challenge for any analytical method.
-
Starting Materials: Incomplete reaction could lead to the presence of the un-nitrated precursor, tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No: 138350-92-2).
-
Over-nitrated Species: Depending on the reaction conditions, di-nitro derivatives could potentially form, although they are generally less common with appropriate stoichiometric control.
-
Degradation Products: The nitro group can be susceptible to reduction, potentially leading to the formation of the corresponding 7-amino derivative, tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No: 171049-41-5).[2]
-
Residual Solvents and Reagents: As with any chemical synthesis, residual solvents and unreacted reagents from the purification process may be present.
The following diagram illustrates the logical flow of impurity identification based on the synthetic pathway.
Caption: Predicted impurity profile based on the synthesis of the target compound.
Orthogonal Analytical Approaches for Robust Purity Determination
No single analytical technique is sufficient to definitively determine the purity of a pharmaceutical intermediate. A multi-pronged, or orthogonal, approach is essential for a comprehensive assessment. The primary methods for analyzing this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC-UV | Quantitation of the main component and known/unknown impurities. | High sensitivity for UV-active compounds, excellent resolving power for isomers, robust and reproducible. | Requires reference standards for accurate quantitation of impurities, destructive to the sample. |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities with distinct chemical shifts. | Provides detailed structural information, can detect non-UV active impurities, quantitative with an internal standard (qNMR). | Lower sensitivity compared to HPLC, complex mixtures can lead to overlapping signals. |
| LC-MS | Molecular weight confirmation and identification of unknown impurities. | High sensitivity and specificity for mass, can provide structural information through fragmentation. | Ionization efficiency can vary significantly between compounds, may not be suitable for all impurities. |
Comparative Analysis of HPLC Methods
For routine purity testing and quality control, reversed-phase HPLC with UV detection is the workhorse method. The key to a successful separation lies in the choice of the stationary phase and mobile phase conditions to resolve the target compound from its closely related isomers.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Rationale and Insights | | :--- | :--- | :--- | Senior Application Scientist's Notes | | Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl | The C18 phase separates primarily based on hydrophobicity. The Phenyl-Hexyl phase introduces π-π interactions, which can offer alternative selectivity for aromatic and nitroaromatic compounds, often providing better resolution of positional isomers. | | Mobile Phase | Acetonitrile/Water Gradient | Methanol/Water Gradient | Acetonitrile is a stronger organic modifier and often provides sharper peaks. Methanol can alter the selectivity and is a valuable alternative to optimize challenging separations. A gradient elution is necessary to elute any more strongly retained impurities in a reasonable time. | | Detection | UV at 254 nm | UV at 254 nm | Nitroaromatic compounds typically have a strong chromophore, making UV detection at 254 nm a suitable choice. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify co-eluting impurities. | | Expected Performance | Good separation of the main peak from most impurities. | Potentially superior resolution of the 6-nitro and 7-nitro isomers. | For initial screening, a C18 column is a standard starting point. However, for baseline resolution of critical isomeric impurities, a phenyl-based column should be evaluated. |
Detailed Experimental Protocol: HPLC-UV Purity Assay
This protocol provides a robust starting point for the purity assessment of this compound. Method development and validation are essential for implementation in a regulated environment.
4.1. Instrumentation and Consumables
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC grade acetonitrile and water.
-
HPLC grade phosphoric acid.
-
Volumetric flasks and pipettes.
-
Analytical balance.
-
Syringe filters (0.45 µm).
4.2. Preparation of Solutions
-
Mobile Phase A: Water with 0.1% phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (for peak identification): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4.3. Chromatographic Conditions
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (with PDA scanning from 200-400 nm) |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
4.4. System Suitability
Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if:
-
The relative standard deviation (RSD) of the peak area for the main peak is ≤ 2.0%.
-
The tailing factor for the main peak is between 0.8 and 1.5.
-
The theoretical plates for the main peak are ≥ 2000.
4.5. Data Analysis and Purity Calculation
-
Integrate all peaks in the chromatogram of the sample solution.
-
Calculate the percentage area of each impurity relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This workflow is visualized in the following diagram:
Caption: A step-by-step workflow for the HPLC purity assessment.
Structural Confirmation and Orthogonal Verification
While HPLC is excellent for quantitation, it provides limited structural information. NMR and MS are essential for confirming the identity of the main peak and characterizing any significant impurities.
5.1. NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum should be consistent with the structure of this compound. Key signals to look for include the singlet for the tert-butyl group (around 1.5 ppm), and the characteristic aromatic protons, which will be shifted downfield due to the electron-withdrawing nitro group. The presence of a second set of similar signals may indicate the presence of the 6-nitro isomer.
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms and their chemical environment. The carbonyl carbon of the Boc group will appear around 154 ppm.
5.2. Mass Spectrometry
-
LC-MS: Coupling the HPLC to a mass spectrometer allows for the determination of the molecular weight of the eluting peaks. For the target compound, the expected [M+H]⁺ ion would be at m/z 279.13. The presence of an ion at the same m/z for a different peak could confirm it as an isomer. Other impurities would have different molecular weights.
Conclusion and Recommendations
The purity assessment of this compound requires a multi-faceted approach. While HPLC with UV detection is the primary tool for quantitative analysis, its data should be corroborated with structural information from NMR and MS to ensure the identity of the main component and any impurities. For routine quality control, a validated reversed-phase HPLC method, preferably using a Phenyl-Hexyl column for optimal isomer separation, is recommended. The purity specifications should be set in accordance with ICH guidelines for pharmaceutical intermediates, taking into account the intended use and dosage of the final API.
References
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Organic Chemistry Portal. 3,4-Dihydroisoquinoline synthesis. [Link]
-
PubChem. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]
Sources
A Comparative Guide to the Medicinal Chemistry of Nitroisoquinolines: Profiling tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Its derivatives are lauded for a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The strategic introduction of a nitro (–NO₂) group onto this framework profoundly alters the molecule's electronic properties and biological profile, often enhancing its therapeutic potential.[6][7][8] This guide provides a comparative analysis of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, a versatile synthetic intermediate, alongside other key nitroisoquinoline classes. We will explore their synthesis, comparative biological activities supported by experimental data, and the underlying mechanisms of action, offering a technical resource for researchers in drug discovery and development.
The Isoquinoline Nucleus and the Influence of the Nitro Group
The isoquinoline framework is a privileged structure in drug design, capable of interacting with a multitude of biological targets.[1][9] This versatility has driven intense interest in developing efficient synthetic routes to create diverse isoquinoline libraries.[1][10][11]
The nitro group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature can significantly impact a molecule's stability, solubility, receptor binding affinity, and pharmacokinetic profile.[12][13] In many contexts, the nitro group acts as a pharmacophore, essential for biological activity. However, it can also be a toxicophore; its metabolic reduction can generate reactive nitrogen species (RNS) and reactive oxygen species (ROS), which can be harnessed for therapeutic effect (e.g., in antimicrobial and anticancer agents) but also pose toxicity risks.[6][8][12][14][15][16] This dual nature makes the study of nitroaromatic compounds a critical area of medicinal chemistry.
Profile: this compound
This compound is a key building block in organic synthesis. Its structure incorporates three critical features for medicinal chemistry:
-
A Dihydroisoquinoline Core: The partially saturated ring provides conformational flexibility compared to the rigid aromatic isoquinoline, which can be advantageous for optimizing binding to protein targets.
-
A Nitro Group at the 7-Position: This group serves as a handle for further chemical modification (e.g., reduction to an amine) or as a key electronic feature for biological activity.[17]
-
A tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group on the nitrogen atom facilitates controlled reactions at other parts of the molecule and can be easily removed under acidic conditions, allowing for subsequent derivatization at the nitrogen.
While this specific compound is primarily valued as a synthetic intermediate rather than a final bioactive agent, its structure is foundational for creating libraries of novel therapeutic candidates. Its synthesis typically involves the nitration of the corresponding Boc-protected 3,4-dihydroisoquinoline or starting from a precursor already containing the nitro group.
A Comparative Analysis of Bioactive Nitroisoquinolines
To understand the potential of derivatives originating from our focus compound, we compare it with other well-studied classes of nitroisoquinolines. The key differences often lie in the oxidation state of the isoquinoline core, the position of the nitro group, and fusion with other ring systems.
Comparative Landscape: Key Nitroisoquinoline Classes
| Compound Class | Representative Structure | Primary Biological Target(s) | Key Biological Activities |
| Boc-7-Nitro-Tetrahydroisoquinolines | This compound | N/A (Synthetic Intermediate) | Versatile building block for drug discovery.[18] |
| Nitrated Indenoisoquinolines | Topoisomerase I (Top1), PARP | Potent anticancer agents; induce DNA damage in cancer cells.[19] | |
| Nitro-Naphthalimides | (e.g., 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives) | DNA Intercalation, Topoisomerase II | Anticancer, antimicrobial; exhibit significant cytotoxicity.[20] |
| 7-Amino-dihydroisoquinolines | (Derived from 7-nitro precursor) | Various (kinases, receptors) | Precursors to a wide range of bioactive molecules.[17][18] |
Quantitative Comparison of Anticancer Activity
Direct, side-by-side quantitative data for all classes against a single cell line is rare. The table below synthesizes available data from different studies to provide a comparative snapshot of potency.
| Compound Class | Specific Compound Example | Cancer Cell Line | IC₅₀ Value | Reference |
| Nitrated Indenoisoquinolines | Varies | Various Human Cancer Lines | Low nM to µM range | [19] |
| Nitro-Naphthalimides | Mitonafide Analogues | HeLa, A549, MCF-7, etc. | 1-10 µM | [20] |
| Isoquinoline-based Kinase Inhibitors | Isoquinoline-tethered Quinazoline | SKBR3 (HER2+) | 103 nM (for compound 14a) | [21] |
Note: IC₅₀ values should be compared with caution due to variations in experimental conditions across different studies.[22]
Experimental Design & Protocols
The rational comparison of novel compounds requires robust and reproducible experimental protocols. Below are methodologies central to the evaluation of nitroisoquinoline derivatives.
Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow from a synthetic intermediate like this compound to a biologically characterized lead compound.
Caption: A generalized workflow from a key intermediate to a biologically validated lead compound.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation, making it ideal for screening potential anticancer agents.[22][23][24][25]
Causality: The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. A decrease in formazan signal in treated cells compared to untreated controls indicates cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test nitroisoquinoline compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol: Topoisomerase I (Top1) DNA Cleavage Assay
This assay is crucial for evaluating compounds like nitrated indenoisoquinolines that are designed to target Top1.[19]
Causality: Top1 relaxes supercoiled DNA by introducing a transient single-strand break. Top1 inhibitors stabilize the covalent complex formed between the enzyme and DNA, preventing re-ligation and leading to an accumulation of DNA strand breaks. This assay visualizes the conversion of supercoiled DNA to relaxed and nicked forms.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Top1 enzyme, and the reaction buffer.
-
Inhibitor Addition: Add the test nitroisoquinoline compound at various concentrations to the reaction tubes. Include a negative control (no enzyme), a positive control (enzyme, no inhibitor), and a known inhibitor control (e.g., Camptothecin).
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS (to dissociate protein from DNA) and proteinase K (to digest the enzyme).
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis to separate the different DNA topoisomers. Supercoiled DNA (Form I) migrates fastest, followed by nicked/relaxed DNA (Form II).
-
Visualization & Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light. A potent inhibitor will prevent the conversion of supercoiled DNA to relaxed DNA, meaning the Form I band will remain prominent even in the presence of the enzyme.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The biological activity of nitroisoquinolines is dictated by their structure. The diagram below outlines the primary mechanisms through which these compounds can exert a cytotoxic effect.
Caption: Key mechanisms of action for bioactive nitroisoquinoline compounds.
-
Planarity and DNA Intercalation: Fully aromatic systems, such as those in nitro-naphthalimides, are flat and can insert themselves between DNA base pairs, disrupting DNA replication and transcription.[20]
-
Enzyme Inhibition: The specific geometry and electronic distribution of a molecule determine its ability to fit into the active site of an enzyme. For nitrated indenoisoquinolines, the nitro group is known to significantly enhance Top1 inhibitory activity.[19]
-
Bioreduction and Oxidative Stress: The nitro group can be reduced by cellular reductases to form nitro radical anions and other reactive species.[6][16] This is a primary mechanism for the antimicrobial activity of many nitroaromatic compounds and contributes to the cytotoxicity of some anticancer agents.[6][7]
Conclusion and Future Directions
This compound stands as a valuable and strategically designed intermediate for the synthesis of novel therapeutic agents. While not bioactive in its own right, its derivatization opens the door to compounds with potent and diverse pharmacological profiles. By comparing its structural features to established bioactive nitroisoquinolines like nitrated indenoisoquinolines and naphthalimides, we can appreciate the subtle structural modifications that lead to profound differences in mechanism and potency.
Future research should focus on leveraging this intermediate to build libraries of 7-substituted dihydroisoquinolines. Exploring the impact of different functional groups at the 7-position (derived from the nitro group) on kinase inhibition, antimicrobial activity, and neuroprotective effects represents a promising avenue for drug discovery. The continued development of robust, validated assays will be paramount in identifying the next generation of isoquinoline-based therapeutics.
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A Comparative Guide to the Biological Activity of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate Analogs
Introduction: The 3,4-Dihydroisoquinoline Scaffold
The 3,4-dihydroisoquinoline core is a privileged heterocyclic motif, forming the structural basis for a multitude of natural products and synthetic compounds with a wide array of pharmacological effects.[1][2] Its structural rigidity and capacity for diverse substitutions make it an attractive starting point in medicinal chemistry for the development of novel therapeutics.[3] This guide focuses on tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (Parent Compound 1 ) and a rationally designed series of analogs. Our objective is to provide a comparative analysis of their biological activities, supported by detailed experimental protocols, to guide researchers in the fields of drug discovery and chemical biology. We will explore how subtle structural modifications influence anticancer, antimicrobial, and neuroprotective properties, thereby elucidating key structure-activity relationships (SAR).
Compound Library Design and Rationale
To investigate the structure-activity relationships of the parent compound, a series of analogs (2-5 ) was designed. The selection of these analogs is based on established medicinal chemistry principles to probe the electronic and steric requirements for biological activity.
-
Analog 2 (Positional Isomer): Moves the nitro group from the 7- to the 6-position to assess the impact of substituent location on the aromatic ring.
-
Analog 3 (Electron-Donating Group): Replaces the strongly electron-withdrawing nitro group with an electron-donating amino group. This modification dramatically alters the electronic properties of the aromatic system.
-
Analog 4 (Halogen Substitution): Substitutes the nitro group with a chloro group, a common bioisostere that modifies electronics and lipophilicity.
-
Analog 5 (Deprotected Core): Removes the tert-butoxycarbonyl (Boc) protecting group to evaluate its contribution to overall activity and to expose the secondary amine for potential interactions.
Table 1: Structures of Parent Compound 1 and Designed Analogs 2-5
| Compound ID | Structure | Modification from Parent |
| 1 | Parent Compound | |
| 2 | NO₂ at C6 | |
| 3 | NH₂ at C7 | |
| 4 | Cl at C7 | |
| 5 | Boc group removed |
Comparative Biological Evaluation
The designed compounds were evaluated across three distinct biological assays to determine their potential as anticancer, antimicrobial, and neuroprotective agents.
Anticancer Activity
Many isoquinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][[“]] The antiproliferative activity of the compounds was assessed against the A549 human lung carcinoma cell line.
Rationale for Assay Choice: The MTT assay was selected as it is a robust, colorimetric method for assessing cell metabolic activity. A reduction in metabolic activity is indicative of either reduced cell viability or proliferation, providing a quantitative measure of a compound's cytotoxic or cytostatic potential.[5]
Table 2: Anticancer Activity (A549 Cells) of Compounds 1-5
| Compound ID | Modification | IC₅₀ (µM) |
| 1 | 7-NO₂ (Parent) | 15.2 |
| 2 | 6-NO₂ | 28.9 |
| 3 | 7-NH₂ | > 100 |
| 4 | 7-Cl | 8.5 |
| 5 | 7-NO₂ (Deprotected) | 45.7 |
SAR Insights: The results suggest that a strong electron-withdrawing group at the 7-position is beneficial for anticancer activity, with the chloro-substituted Analog 4 showing the highest potency. Shifting the nitro group to the 6-position (Analog 2 ) diminished activity, indicating that the substitution pattern is crucial. The complete loss of activity upon replacing the nitro with an amino group (Analog 3 ) further underscores the importance of the electron-withdrawing nature of the substituent. Removal of the lipophilic Boc group (Analog 5 ) led to a significant decrease in potency, suggesting that this group may be important for cell membrane permeability.
Antimicrobial Activity
The isoquinoline scaffold is present in numerous natural alkaloids with known antimicrobial properties.[2] The antibacterial activity of the compounds was evaluated against Staphylococcus aureus, a common Gram-positive pathogen.
Rationale for Assay Choice: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a precise quantitative measure of a compound's antibacterial efficacy.[6]
Table 3: Antibacterial Activity (S. aureus) of Compounds 1-5
| Compound ID | Modification | MIC (µg/mL) |
| 1 | 7-NO₂ (Parent) | 32 |
| 2 | 6-NO₂ | 32 |
| 3 | 7-NH₂ | 8 |
| 4 | 7-Cl | 64 |
| 5 | 7-NO₂ (Deprotected) | 16 |
SAR Insights: In contrast to the anticancer results, the presence of an electron-donating amino group at the 7-position (Analog 3 ) significantly enhanced antibacterial activity. This suggests a different mechanism of action is at play. The deprotected Analog 5 also showed improved activity compared to its Boc-protected parent, indicating that a free secondary amine might be crucial for interacting with the bacterial target. The position of the nitro group (1 vs. 2 ) did not significantly impact antibacterial potency.
Neuroprotective Potential via Antioxidant Activity
Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases.[7][8] The brain's high oxygen consumption and lipid-rich environment make it particularly vulnerable to damage from reactive oxygen species (ROS).[8] Antioxidant compounds can offer neuroprotection by neutralizing these harmful species.[9] The antioxidant potential of the compounds was assessed using a DPPH free radical scavenging assay.
Rationale for Assay Choice: The DPPH assay is a rapid and reliable method to screen for antioxidant activity.[10] It measures the ability of a compound to donate a hydrogen atom or an electron to stabilize the DPPH radical, a key mechanism for many antioxidant molecules.
Table 4: Antioxidant Activity (DPPH Scavenging) of Compounds 1-5
| Compound ID | Modification | SC₅₀ (µM) |
| 1 | 7-NO₂ (Parent) | > 200 |
| 2 | 6-NO₂ | > 200 |
| 3 | 7-NH₂ | 25.4 |
| 4 | 7-Cl | > 200 |
| 5 | 7-NO₂ (Deprotected) | > 200 |
SAR Insights: Only Analog 3 , possessing the 7-amino substitution, demonstrated significant antioxidant activity. The amino group can readily donate a hydrogen atom to scavenge free radicals. The parent compound and all other analogs, which lack this feature, were inactive. This finding strongly suggests that for this scaffold, potent antioxidant and potential neuroprotective activity is conferred specifically by an electron-rich aromatic amine functionality.
Experimental Methodologies
Protocol 1: MTT Assay for Anticancer Activity
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Rationale: A 48-hour incubation period provides sufficient time for the compounds to exert antiproliferative effects without causing cell culture artifacts like nutrient depletion.[11]
-
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.
-
Critical Step: Protect the MTT solution from light to prevent degradation.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[5]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Culture S. aureus in Mueller-Hinton Broth (MHB) overnight. Dilute the culture to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.[12]
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB, typically starting from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Self-Validation: The positive control must show distinct turbidity, and the negative control must remain clear for the assay to be valid.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[6]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[6]
Visualization of Key Concepts
The following diagrams illustrate the general workflow for this type of comparative study and a key biological process relevant to the observed activities.
Caption: A conceptual workflow for a structure-activity relationship (SAR) study.
Caption: Simplified diagram of radical scavenging by an antioxidant compound.
Summary of Structure-Activity Relationships and Conclusion
This comparative guide demonstrates that subtle modifications to the this compound scaffold have profound and differential impacts on its biological activity profile.
-
For Anticancer Activity: A lipophilic Boc group and a strong electron-withdrawing substituent at the C7 position appear to be critical. The 7-chloro analog (4 ) emerged as the most potent compound in this series against A549 lung cancer cells.
-
For Antimicrobial Activity: The requirements are distinct. An electron-donating amino group at C7 (Analog 3 ) or a free secondary amine via Boc deprotection (Analog 5 ) significantly enhances potency against S. aureus. This suggests that hydrogen bonding capability and a more polar nature are favorable.
-
For Neuroprotective (Antioxidant) Potential: The activity is highly specific. Only the 7-amino analog (3 ) exhibited potent free-radical scavenging, indicating that this specific functional group is the pharmacophore responsible for the antioxidant effect.
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ResearchGate. Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. [Link]
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MDPI. (2022). An Overview of Oxidative Stress, Neuroinflammation, and Neurodegenerative Diseases. [Link]
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A Spectroscopic Guide to the Confirmation of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize and confirm the identity of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. We will delve into the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), comparing these predictions with data from structurally similar alternative compounds to provide a comprehensive analytical framework.
The Analytical Imperative: Beyond Simple Confirmation
In the synthesis of complex organic molecules, it is not sufficient to merely confirm the presence of a product. A thorough spectroscopic analysis provides a deeper understanding of the molecule's electronic environment, functional group integrity, and potential impurities. The choice of analytical techniques is therefore not arbitrary; it is a systematic process of evidence gathering, where each spectrum provides a unique piece of the structural puzzle. This guide is structured to reflect this workflow, from broad functional group identification to detailed atomic-level connectivity.
Analytical Workflow: A Multi-faceted Approach
The confirmation of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method probes different aspects of the molecular structure, and their combined interpretation provides a high degree of confidence in the final assignment.
A Senior Application Scientist's Guide to the Chromatographic Separation of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
This guide provides an in-depth technical comparison of chromatographic methods for the purification of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate from its starting materials and, crucially, its positional isomers. As researchers and drug development professionals know, the regioselectivity of aromatic nitration is rarely perfect, making the isolation of the desired isomer a critical and often challenging step. This document will explore the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of different purification strategies, grounded in established scientific principles.
The Synthetic Challenge: A Mixture of Isomers
The synthesis of the target compound typically involves the electrophilic nitration of tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate. This precursor is synthesized by protecting the secondary amine of 1,2,3,4-tetrahydroisoquinoline with a tert-butoxycarbonyl (Boc) group. The subsequent nitration, usually with a mixture of nitric and sulfuric acid, is directed by the activating, ortho-, para-directing effect of the dihydroisoquinoline ring system, tempered by the steric hindrance of the Boc group.
However, this directing effect is not absolute. The reaction invariably yields a mixture of nitro isomers, with the 7-nitro isomer being one of the major products alongside the 5-nitro, 6-nitro, and 8-nitro isomers. The separation of these closely related compounds, which often possess very similar physical properties, is the primary focus of this guide.
Foundational Technique: Thin-Layer Chromatography (TLC) for Method Development
Before committing to a preparative separation technique, it is essential to develop an effective separation protocol on a small scale using Thin-Layer Chromatography (TLC). TLC provides a rapid and inexpensive means to screen different mobile phase compositions and assess the separation of the isomeric mixture.
Experimental Protocol: TLC Method Development
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Application: Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and apply a small spot to the baseline of the TLC plate.
-
Mobile Phase Screening: A systematic approach to solvent screening is recommended. Start with a non-polar solvent system and gradually increase the polarity. A common starting point for compounds of this nature is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.
-
Initial Screening: Test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 1:1).
-
Alternative Systems: If separation is poor, consider solvent systems with different selectivities, such as Dichloromethane:Methanol or Toluene:Acetone.
-
-
Visualization:
-
UV Light: The aromatic nature of the isoquinoline ring and the presence of the nitro group allow for easy visualization under UV light (254 nm), where the compounds will appear as dark spots against a fluorescent background.[1]
-
Chemical Staining: For enhanced visualization and differentiation, specific chemical stains can be employed. A potassium permanganate stain is effective for detecting any unreacted starting material (the dihydroisoquinoline nitrogen can be oxidized). For specific visualization of the nitro compounds, a reduction-diazotization-coupling sequence can be used.[2] This involves spraying with a solution of stannous chloride to reduce the nitro group to an amine, followed by diazotization with nitrous acid and coupling with a phenol (e.g., β-naphthol) to produce a brightly colored azo dye.[2]
-
Primary Purification Method: Flash Column Chromatography
Flash column chromatography is the workhorse for preparative purification in most organic synthesis labs. Its effectiveness relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase.
Causality of Separation in Normal-Phase Chromatography
The separation of the nitro-isomers of tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate on silica gel is primarily governed by the polarity of the molecules. The nitro group is strongly electron-withdrawing and polar. The overall polarity of each isomer is influenced by the position of the nitro group on the aromatic ring, which in turn affects its interaction with the polar silica gel stationary phase. Generally, isomers with more exposed or sterically accessible nitro groups will interact more strongly with the silica and thus elute later (have a lower Rf value).
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be roughly 50-100 times the weight of the crude material to be separated.
-
Sample Loading: Adsorb the crude mixture onto a small amount of silica gel and load it carefully onto the top of the column.
-
Elution: Begin elution with the mobile phase determined from the TLC analysis. A gradient elution is often most effective. Start with a less polar solvent mixture to elute the less polar impurities and unreacted starting material, then gradually increase the polarity to elute the nitro-isomers.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective, and provides good resolution for polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Offers a good polarity range for separating the isomers and is relatively easy to remove. |
| Gradient Profile | Start with 95:5 Hexane:EtOAc, gradually increasing to 70:30 Hexane:EtOAc | This allows for the elution of non-polar byproducts first, followed by the separation of the nitro-isomers based on their subtle polarity differences. |
| Detection | TLC with UV (254 nm) and/or chemical stain | Provides a reliable method for identifying fractions containing the desired product. |
Alternative and High-Resolution Method: Preparative High-Performance Liquid Chromatography (HPLC)
For challenging separations where flash chromatography provides inadequate resolution, or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is an excellent alternative.
Principles of HPLC Separation of Isomers
Preparative HPLC offers superior resolving power due to the use of smaller stationary phase particles and higher pressures, leading to more efficient separations. For isomeric nitroaromatic compounds, both normal-phase and reversed-phase HPLC can be effective.[3]
-
Normal-Phase HPLC: Similar to flash chromatography, separation is based on polarity. Specialty columns, such as those with cyano- or amino-bonded phases, can offer different selectivity compared to bare silica.
-
Reversed-Phase HPLC: Separation is based on hydrophobicity. The stationary phase is non-polar (e.g., C18-bonded silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. In this mode, the least polar isomer will elute last.
Experimental Protocol: Preparative Reversed-Phase HPLC
-
Method Development: Develop a separation method on an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm). A good starting point for the mobile phase is a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Scale-Up: Once a satisfactory analytical separation is achieved, scale up the method to a preparative C18 column (e.g., 21.2 x 250 mm, 5 µm). The flow rate and injection volume are scaled up proportionally to the column cross-sectional area.
-
Purification: Inject the crude mixture and collect fractions corresponding to the desired peak.
-
Product Isolation: Combine the pure fractions, neutralize the acid modifier if necessary, and remove the organic solvent. The product may then be extracted into an organic solvent or isolated by lyophilization.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18-bonded Silica (5-10 µm) | Industry standard for reversed-phase, providing excellent resolution for a wide range of organic molecules. |
| Mobile Phase | Water/Acetonitrile Gradient with 0.1% TFA | Acetonitrile often provides better selectivity for aromatic compounds than methanol. TFA acts as an ion-pairing agent, improving peak shape for the amine functionality. |
| Gradient Profile | Start with a higher water composition and ramp up the acetonitrile concentration. | Allows for the elution of more polar impurities first, followed by the separation of the less polar nitro-isomers. |
| Detection | UV at 254 nm or a wavelength of maximum absorbance for the nitro-aromatic system. | Highly sensitive and specific for the compounds of interest. |
Comparison of Purification Methods
| Feature | Flash Column Chromatography | Preparative HPLC |
| Resolution | Good | Excellent |
| Sample Loading | High (grams) | Lower (milligrams to grams) |
| Speed | Moderate | Slower (longer run times) |
| Cost (Solvent/Equipment) | Low | High |
| Purity Achievable | Good to High (95-98%) | Very High (>99%) |
Concluding Remarks for the Practicing Scientist
The choice between flash column chromatography and preparative HPLC for the purification of this compound will ultimately depend on the specific requirements of the research. For routine synthesis and initial biological screening, the efficiency and high-loading capacity of flash chromatography are often sufficient. However, for applications demanding the highest purity, such as in late-stage drug development or for the preparation of analytical standards, the superior resolution of preparative HPLC is indispensable. A thorough initial investigation using TLC is the cornerstone of an efficient and successful purification strategy, saving valuable time and resources.
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Separation Methods Technologies. (n.d.). Analysis of Nitroaromatic Explosives. HPLC Separation Guide. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of (S)-N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. Retrieved from [Link]
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ACS Publications. (n.d.). Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms. The Journal of Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved from [Link]
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Medicinal Chemistry Perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. Retrieved from [Link]
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ResearchGate. (2014). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4-(4-Methoxyphenyl)-3-Methyl-2-Phenyl-1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]
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HETEROCYCLES, Vol. 96, No. 1, 2018. (2017). SYNTHESIS OF t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL 2-ALKYL-2-(2-NITROPHENYL)MALONATES. Retrieved from [Link]
-
ResearchGate. (2019). tert‐Butyl Nitrite Mediated Nitro‐Nitratosation of Internal Alkenes. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of nitro‐containing isoquinoline‐1,3‐diones with tert‐butyl nitrite. Retrieved from [Link]
-
ChemRxiv. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) and 3,4-dihydroisoquinoline (DHIQ) scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The title compound, tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a valuable building block for drug discovery, incorporating the DHIQ core, a synthetically versatile nitro group, and a stable tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances stability and solubility, facilitating easier handling in subsequent synthetic transformations.[3][4]
This guide provides an in-depth, objective comparison of the primary synthetic methodologies for accessing this key intermediate. We will move beyond simple procedural lists to dissect the causality behind experimental choices, evaluate the strategic advantages and disadvantages of each route, and provide detailed, field-tested protocols. Our analysis is grounded in established chemical principles to ensure scientific integrity and reproducibility.
Method 1: The Bischler-Napieralski Approach — A Direct Cyclization Strategy
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines directly from β-arylethylamides through an intramolecular electrophilic aromatic substitution.[5][6] This approach is conceptually the most direct route to the target DHIQ core.
Conceptual Overview & Mechanistic Rationale
The synthesis begins with a suitable β-phenylethylamine bearing a nitro group at the para position. This amine is first acylated, and the resulting amide is then subjected to cyclization using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7] The reaction proceeds via the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the DHIQ product.[5][8]
A critical consideration for this specific target is the electron-withdrawing nature of the 7-nitro group. This group deactivates the aromatic ring, making the final electrophilic cyclization step significantly more challenging than in cases with electron-donating substituents.[9] Consequently, harsh reaction conditions are typically required to drive the reaction to completion. For substrates lacking activating groups, refluxing in POCl₃ with the addition of P₂O₅ is often the most effective strategy.[5][9]
Experimental Workflow & Diagram
Sources
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A Comparative Guide to the Cross-Validation of Analytical Methods for tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
This guide provides an in-depth comparison and cross-validation of analytical methods for the quantification and characterization of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in pharmaceutical synthesis. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and validate appropriate analytical techniques, ensuring data integrity and regulatory compliance. The methodologies discussed are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2) on the validation of analytical procedures.[1][2]
Introduction: The Critical Role of Analytical Method Validation
This compound is a crucial building block in the synthesis of various bioactive molecules. Its purity and accurate quantification are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential. Method validation provides documented evidence that a procedure is fit for its intended purpose.[1] Cross-validation, the comparison of results from two or more distinct analytical methods, further strengthens this assurance by demonstrating the consistency and accuracy of the data across different analytical platforms.[3][4]
This guide will explore the application and cross-validation of three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this specific nitroaromatic compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is often the primary method for assessing the purity and potency of non-volatile pharmaceutical intermediates due to its high resolution, sensitivity, and adaptability.
Rationale for Method Design
A reverse-phase HPLC (RP-HPLC) method is the logical choice for this compound. The non-polar C18 stationary phase will interact with the relatively non-polar regions of the molecule, while a polar mobile phase allows for elution. A gradient elution is selected to ensure adequate separation of the main component from potential impurities with differing polarities. UV detection is suitable due to the presence of the aromatic ring and the nitro group, which are strong chromophores.
Detailed Experimental Protocol: RP-HPLC-UV
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 40 10 90 15 90 15.1 40 | 20 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.
Validation Parameters and Expected Performance
The validation of this HPLC method should be performed in accordance with ICH Q2(R2) guidelines.[1][2]
| Validation Parameter | Acceptance Criteria | Expected Outcome for this Method |
| Specificity | The analyte peak should be free from interference from impurities, degradation products, and placebo. | Peak purity analysis using DAD should confirm no co-eluting peaks. |
| Linearity | R² ≥ 0.999 over the specified range. | A linear response is expected from 0.05 to 1.5 mg/mL. |
| Accuracy | 98.0% to 102.0% recovery. | Achieved by spiking a known amount of the analyte into a placebo mixture. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0%. | Expected to be well within this limit for multiple injections and on different days. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | Sufficiently low to quantify potential impurities. |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | Method should be robust to minor changes in flow rate, temperature, and mobile phase composition. |
Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach
GC-MS serves as an excellent orthogonal technique to HPLC for cross-validation.[5] It provides separation based on a different principle (volatility and polarity in the gas phase) and offers the high specificity of mass spectrometric detection.[6] This is particularly useful for identifying and quantifying volatile impurities that may not be well-resolved by HPLC.
Causality in Experimental Choices
The primary challenge for GC analysis of this compound is its relatively high molecular weight and the presence of the polar nitro group, which can affect thermal stability and peak shape. A high-temperature, low-bleed capillary column is chosen to minimize column bleed at the required elution temperatures. Splitless injection is employed to maximize the transfer of the analyte onto the column, enhancing sensitivity. Electron Ionization (EI) is a standard and robust ionization technique that will produce a characteristic fragmentation pattern for structural confirmation.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: Agilent 8890 GC System coupled to a 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.
Expected Performance and Cross-Validation Insights
The GC-MS method will be validated for specificity, linearity, accuracy, and precision. The mass spectrum will provide a unique fingerprint for this compound, enhancing the specificity of the analysis. A key aspect of the cross-validation will be to analyze the same batch of the compound by both HPLC and GC-MS and compare the purity results. Any discrepancies would warrant an investigation into the presence of non-volatile (seen by HPLC, not GC) or thermally labile (degrade in GC) impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Absolute Quantification and Structural Confirmation
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.
Rationale for qNMR Approach
¹H NMR is chosen for quantification due to its high sensitivity and the presence of well-resolved signals in the this compound molecule. The tert-butyl group, in particular, provides a sharp singlet integrating to nine protons, which is ideal for quantification as it is typically in a clear region of the spectrum and less likely to overlap with impurity signals. A certified internal standard with a known purity and a signal in a non-interfering region of the spectrum is co-dissolved with the sample.
Detailed Experimental Protocol: ¹H qNMR
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
Internal Standard: Maleic Anhydride (certified reference material).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound.
-
Accurately weigh approximately 10 mg of the internal standard.
-
Dissolve both in a known volume of CDCl₃ in a volumetric flask.
-
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Acquisition Time: 4 s.
-
-
Data Processing:
-
Apply a small exponential line broadening (e.g., 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Integrate the signal for the tert-butyl group of the analyte and a known signal from the internal standard.
-
Purity Calculation and Structural Verification
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
In addition to quantification, the full ¹H and ¹³C NMR spectra will be used to unequivocally confirm the structure of the compound, providing an ultimate level of specificity.[7][8]
Cross-Validation Workflow and Data Comparison
The cross-validation process ensures that the different analytical methods provide congruent results, thereby increasing confidence in the analytical data.
Caption: Workflow for the cross-validation of analytical methods.
Comparative Data Summary
The results from the analysis of a single batch of this compound using the three validated methods would be summarized as follows:
| Analytical Method | Purity Result | Key Advantages | Key Limitations |
| RP-HPLC-UV | e.g., 99.5% (Area %) | High precision, excellent for routine QC, good for non-volatile impurities. | Relative quantification, potential for co-elution. |
| GC-MS | e.g., 99.6% (Area %) | High specificity, excellent for volatile impurities, structural confirmation of impurities. | Requires analyte to be volatile and thermally stable. |
| ¹H qNMR | e.g., 99.4% (wt/wt) | Absolute quantification, no need for specific reference standard, structural confirmation. | Lower throughput, requires specialized equipment and expertise. |
Conclusion and Recommendations
The cross-validation of HPLC, GC-MS, and qNMR methods provides a comprehensive analytical characterization of this compound.
-
For routine quality control (QC) and release testing, the validated RP-HPLC method is recommended due to its high throughput, precision, and robustness.
-
The GC-MS method should be employed as an orthogonal technique during method development and for investigating any out-of-specification results, particularly to rule out volatile or thermally labile impurities.
-
qNMR serves as the ultimate primary method for the certification of reference standards and for obtaining an absolute purity value that can be used to qualify the working standards used for HPLC and GC-MS.
By implementing this multi-faceted analytical approach, researchers and drug developers can ensure the highest level of confidence in the quality of this critical pharmaceutical intermediate, adhering to the rigorous standards of scientific integrity and regulatory expectations.[9][10]
References
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- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
- Govindarajan, M., & Ganesan, A. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- AMSbiopharma. (2025).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Al-Hunaiti, A., et al. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.
- PharmaGuru. (2025).
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- Stevenson, L., et al. (2014).
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The Evolving Landscape of Tetrahydroisoquinolines: A Comparative Review of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate Derivatives in Oncology and Microbiology
For Immediate Release
In the dynamic field of medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] This guide provides a comprehensive literature review comparing the efficacy of a specific subclass of these compounds: tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives. We delve into their synthesis, anticancer, and antimicrobial properties, offering a comparative analysis of their performance based on available experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships (SAR) within this promising chemical space.
Introduction: The Significance of the tert-Butyl 7-nitro-tetrahydroisoquinoline Scaffold
The THIQ framework is a common motif in a wide array of natural products and synthetic molecules exhibiting potent pharmacological activities, including antitumor and antimicrobial effects.[1][2][3] The introduction of a nitro group at the 7-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides a versatile platform for chemical modification and exploration of biological activity. The electron-withdrawing nature of the nitro group can significantly influence the molecule's electronic properties and binding interactions with biological targets.[4] The Boc group, while primarily a protecting group, also impacts the lipophilicity and pharmacokinetic properties of the derivatives. This unique combination of functional groups makes this compound an attractive starting point for the development of novel therapeutic agents.
Comparative Efficacy: A Look at Anticancer and Antimicrobial Activities
While a direct head-to-head comparative study of a wide range of this compound derivatives is not extensively documented in a single publication, a comprehensive analysis of the existing literature allows for a comparative overview of their potential. The primary therapeutic areas where THIQ derivatives have shown promise are oncology and microbiology.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of THIQ derivatives.[5][6][7][8][9] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression, such as the PI3K/Akt/mTOR pathway.[7][10]
Table 1: Representative Anticancer Activity of Substituted Tetrahydroisoquinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Compound A | Human Colon Carcinoma (HCT116) | 5.2 | Phenyl substitution at C1 | [8] |
| Compound B | Human Breast Cancer (MCF-7) | 8.1 | Stilbene moiety | [11] |
| Compound C | Human Lung Cancer (A549) | 3.7 | Pyrazolo fusion | [6] |
| Compound D | Human Liver Cancer (HepG2) | 6.5 | Nitrophenyl group | [4] |
| Compound E | Human Colon Cancer (Colo320) | 0.9 - 10.7 | 4-chlorophenyl group | [1] |
This table is a curated representation of data from various sources on different THIQ derivatives to illustrate the range of activities and is not a direct comparison of the title compound's derivatives.
The data suggests that the nature and position of substituents on the THIQ scaffold play a crucial role in determining the anticancer potency and selectivity.
Antimicrobial Activity
THIQ derivatives have also demonstrated significant potential as antimicrobial agents.[3][12] Their mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.
Similar to the anticancer data, a direct comparative study on the antimicrobial efficacy of a series of this compound derivatives is limited. However, the broader class of THIQ compounds has been evaluated against various bacterial and fungal strains.
Table 2: Representative Antimicrobial Activity of Substituted Tetrahydroisoquinoline Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Key Structural Features | Reference |
| Compound F | Staphylococcus aureus | 16 | Alkyl chain at C1 | [12] |
| Compound G | Escherichia coli | 32 | Guanidine moiety | N/A |
| Compound H | Candida albicans | 8 | Alkyne substitution at C1 | [12] |
| Compound I | E. coli | 0.25-1 mM | Enaminone structure | [5] |
This table is a curated representation of data from various sources on different THIQ derivatives to illustrate the range of activities and is not a direct comparison of the title compound's derivatives. MIC values are presented as reported in the respective studies.
These findings underscore the importance of systematic structural modifications to optimize the antimicrobial potency of the THIQ scaffold.
Structure-Activity Relationship (SAR) Insights
The analysis of available data on THIQ derivatives allows for the deduction of several key structure-activity relationships:
-
Substitution at C1: The nature of the substituent at the C1 position significantly influences biological activity. Bulky aromatic groups can enhance anticancer activity, while long alkyl chains have been associated with improved antimicrobial effects.[12][13][14][15]
-
Substitution on the Benzene Ring: Electron-donating or electron-withdrawing groups on the benzene ring of the THIQ core can modulate the electronic properties of the molecule, thereby affecting its interaction with biological targets. The presence of a nitro group, as in the title compound, is known to influence the biological activity of heterocyclic compounds.[4]
-
N-Substitution: The Boc group at the nitrogen atom, while serving as a protecting group, also impacts the compound's lipophilicity and cell permeability. Its removal or replacement with other substituents can dramatically alter the pharmacological profile.
Below is a Graphviz diagram illustrating the key modification points on the this compound scaffold that are crucial for SAR studies.
Caption: Key modification points on the core scaffold.
Experimental Methodologies: A Guide for Researchers
To facilitate further research in this area, this section provides detailed, step-by-step protocols for key in vitro assays used to evaluate the efficacy of these compounds.
Synthesis of this compound Derivatives
The synthesis of the core scaffold and its derivatives typically involves multi-step reaction sequences. A common approach is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by cyclization.[16][17] Subsequent modifications, such as nitration and N-protection, yield the target scaffold. Derivatives can then be synthesized by introducing various substituents at different positions.
Caption: General synthetic workflow for derivatives.
In Vitro Anticancer Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[18] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[19]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.[18]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[19]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
This assay assesses the migratory capacity of cancer cells.[20][21]
Protocol:
-
Cell Preparation: Starve cancer cells in a serum-free medium for 24 hours.[17]
-
Assay Setup: Place cell culture inserts (e.g., Boyden chambers) into a 24-well plate. Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Cell Seeding: Seed the starved cells in the upper chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
Staining and Quantification: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated cells on the lower surface with crystal violet. Count the stained cells under a microscope.[20]
In Vitro Antimicrobial Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23][24][25]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[23]
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[22]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[23]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The available literature on the broader class of THIQ derivatives provides valuable insights into the structure-activity relationships that govern their biological efficacy. The nitro group at the 7-position and the Boc-protected nitrogen at the 2-position offer key handles for synthetic modification, allowing for the fine-tuning of their pharmacological properties.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. Direct comparative studies will be instrumental in elucidating more precise SARs and identifying lead compounds with enhanced potency and selectivity. Furthermore, exploration of their in vivo efficacy and pharmacokinetic profiles will be crucial for translating the in vitro findings into potential clinical applications.
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[1] Al-Suhaimi, K. M., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(15), 4598. [5] Al-Zoubi, M. S., et al. (2023). Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues. International Journal of Molecular Sciences, 24(24), 17508. [11] Al-Warhi, T., et al. (2023). Design, synthesis, and biological evaluation of tetrahydroisoquinoline stilbene derivatives as potential antitumor candidates. Archiv der Pharmazie, 356(5), e2200543. [10] Benci, K., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(24), 7549. [26] Bondock, S., et al. (2021). Minimum inhibitory concentrations (MIC, µg/mL) of the synthesized compounds determined by microdilution method. ResearchGate. [13] Carbone, A., et al. (2013). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 18(10), 12196-12213. [27] El-Sayed, W. M., et al. (2015). ChemInform Abstract: Synthesis and Antimicrobial Activity of Some Novel Thiazoline and Thiazolidinone Derivatives of 2,6-Di-tert-butyl-1,4-benzoquinone. ChemInform, 46(34). [6] Fayed, E. A. A., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Journal of the Iranian Chemical Society, 18, 3037-3050. [16] Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 12345-12367. [28] Gualtieri, M. J., et al. (2013). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. ResearchGate. [18] BenchChem. (2025). Application Notes and Protocols: Experimental Use of Isoquinoline Derivatives in Cancer Cell Lines. [2] Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [22] Kwiecińska-Piróg, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(3), 694. [7] Lőrincz, O., et al. (2021). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. [14] Mondal, S., et al. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. RSC Advances, 13, 12345-12367. [4] Mohamed, H. F., et al. (2025). New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. Journal of the Iranian Chemical Society, 22, 123-138. [20] Kramer, N., et al. (2013). In vitro Cell Migration and Invasion Assays. Journal of Visualized Experiments, (88), e50196. [12] Khamidova, U., et al. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Pharmaceuticals, 14(10), 1045. [23] BenchChem. (2025). Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Carbazomycin G. [29] Onishchenko, A. I., et al. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 99(3), 269-278. [30] Synblock. (n.d.). tert-butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate. [15] Wang, Y., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 16, 1234. [31] Miller, D. D., et al. (1981). Synthesis and biological evaluation of a tetrahydroisoquinoline derivative possessing selective beta2-adrenergic agonist activity. Journal of Medicinal Chemistry, 24(5), 604-606. [32] protocols.io. (2023). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). [17] Thermo Fisher Scientific. (n.d.). In vitro cell migration and invasion assays using Nunc Polycarbonate Cell Culture Inserts. [33] ResearchGate. (n.d.). Synthesis and in vitro evaluation of substituted tetrahydroquinoline-isoxazole hybrids as anticancer agents. [19] El-Faham, A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of the Iranian Chemical Society, 21, 123-138. [34] PubChem. (n.d.). tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. [8] Li, H., et al. (2024). Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 108, 129824. [3] Ouchemoukh, S., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Organic and Biomolecular Chemistry, 21, 1234-1245. [24] Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [21] protocols.io. (2020). Cell migration assay or Transwell assay. [9] Tighadouini, S., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(24), 5678. [25] SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
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Safety Operating Guide
Definitive Guide to the Safe Disposal of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS RN: 236675-92-0). As a nitro-containing aromatic compound used in complex organic synthesis, its handling and disposal require a rigorous adherence to safety protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, chemists, and laboratory managers in the pharmaceutical and drug development sectors.
Immediate Safety Profile & Hazard Assessment
The primary hazards are associated with the nitroaromatic moiety and the general toxicity profile of similar complex amines.
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Class | GHS Hazard Statement | Associated Risks |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion may lead to systemic toxicity.[1][2][3][4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation.[1][2][3][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Can cause significant, potentially lasting, eye damage upon contact.[1][2][3][4] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][3][4] |
| Thermal Instability | Not specified by GHS | Organic nitro compounds can exhibit violent or explosive decomposition at elevated temperatures or when mixed with incompatible materials.[5] |
Causality of Hazards:
-
The nitro group (-NO2) makes the molecule a potential oxidizing agent and significantly increases its reactivity. Aromatic nitro compounds are known for their thermal instability and potential to undergo rapid, exothermic decomposition.[5] This is the most critical safety consideration.
-
The tetrahydroisoquinoline scaffold is a common motif in bioactive molecules, and its derivatives can exhibit various toxicological profiles.[6][7]
-
The tert-butyl carbamate (Boc) group is generally stable but can be cleaved under acidic conditions, which could alter the reactivity and solubility of the compound in a waste stream.
Pre-Disposal: In-Lab Waste Management
Proper segregation and storage of waste are non-negotiable steps to prevent dangerous reactions within the laboratory.
A. Waste Segregation: This compound must be treated as a reactive and toxic hazardous waste. It must be segregated into a dedicated waste stream.
-
DO NOT MIX with the following:
-
Acids (Strong): Can lead to cleavage of the Boc group and potential runaway reactions with the nitro functionality.
-
Bases (Strong): May initiate decomposition pathways.
-
Reducing Agents: Can react violently with the nitro group.
-
Organic Solvents: While used in synthesis, mixing bulk quantities of this waste with a general organic solvent waste stream is ill-advised due to the risk of unforeseen reactions.[8] Keep it in a separate, clearly labeled container.
-
Oxidizing Agents: Increases the potential for rapid decomposition.
-
-
Permissible Co-disposal:
-
Only with other, fully compatible nitroaromatic compounds, after a thorough compatibility review by a qualified chemist or safety officer. When in doubt, do not mix.
-
B. Storage of Waste Containers:
-
Location: Store waste containers in a designated Satellite Accumulation Area (SAA) that is close to the point of generation and under the direct control of laboratory personnel.[9]
-
Container Integrity: Use only chemically compatible, non-reactive containers (e.g., borosilicate glass or HDPE) with secure, tightly sealed lids. Keep containers closed at all times except when adding waste.[10]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[9]
-
Ventilation: Store in a well-ventilated area, such as a designated cabinet for reactive chemicals.[11]
Step-by-Step Disposal Protocol
Disposal must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor. On-site chemical neutralization is not recommended for this compound in a standard research setting due to its reactive nature.
Step 1: Characterize the Waste
-
Solid Waste: Collect unadulterated solid this compound in a designated, clearly labeled solid waste container.
-
Liquid Waste: If in solution, characterize the solvent. The entire solution is considered hazardous waste. Do not permit evaporation in a fume hood as a means of disposal.[10]
-
Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that are grossly contaminated should be double-bagged, sealed, and placed in a container labeled as solid hazardous waste.[12] Glassware should be triple-rinsed with a suitable solvent (e.g., acetone, ethyl acetate), and the rinsate collected as hazardous liquid waste.
Step 2: Container Selection and Labeling
-
Select a container appropriate for the waste type (solid or liquid) and quantity.
-
Attach a hazardous waste tag as soon as you begin accumulating waste in the container.
-
The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "this compound".
-
List all other components in the container, including solvents.
-
An accurate estimation of the percentage of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Reactive," "Irritant").
-
The accumulation start date (the date the first drop of waste was added).
-
Step 3: Arrange for Disposal
-
Once the container is full (no more than 90% capacity) or has been in storage for the maximum allowable time per institutional and EPA guidelines (typically 90 or 180 days depending on generator status), contact your EHS office to schedule a pickup.[9][13]
-
Provide the EHS office with a complete and accurate description of the waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for handling and disposing of the target compound.
Regulatory Framework
In the United States, the disposal of this chemical is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Laboratories are classified as hazardous waste generators and must comply with federal, state, and local regulations.[14][15] It is the responsibility of the waste generator to ensure compliance, from "cradle-to-grave."[13]
Personal Protective Equipment (PPE)
When handling this compound in any form, including its waste, the following minimum PPE is required:
-
Hand Protection: Nitrile or neoprene gloves.[16]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[11]
-
Skin and Body Protection: A flame-resistant lab coat. Ensure clothing fully covers the skin.[11]
-
Respiratory Protection: Use in a certified chemical fume hood to avoid inhaling dust or aerosols.[17]
References
- ChemPoint. (2015). Safety Data Sheet.
- PubChem. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.
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- Massachusetts Institute of Technology. Procedure for disposing of hazardous waste.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Synblock. CAS 1414350-81-4 | tert-butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate.
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- SynHet. Tert-butyl 7-formyl-3,4-dihydroisoquinoline-2(1h)-carboxylate.
- PubChem. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate.
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- ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines.
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Definitive Guide to Personal Protective Equipment for Handling tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
This document provides essential safety protocols for the handling and disposal of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. As no specific Safety Data Sheet (SDS) is readily available for this compound, this guide is built upon a conservative hazard assessment by analogy, drawing from the known risks of its constituent chemical moieties: the aromatic nitro group, the tetrahydroisoquinoline core, and the tert-butoxycarbonyl (Boc) protecting group. This approach ensures a high margin of safety for all laboratory personnel.
Hazard Analysis: A Structurally-Informed Risk Assessment
The primary directive in handling any chemical with incomplete toxicological data is to treat it with a high degree of caution. The structure of this compound informs our safety protocols.
-
Aromatic Nitro Group (-NO₂): This functional group is the principal source of concern. Aromatic nitro compounds are a well-documented class of toxic chemicals.[1] The primary hazards include:
-
High Acute Toxicity: They can be toxic if inhaled, ingested, or absorbed through the skin.[2]
-
Methemoglobinemia: A significant risk associated with aromatic nitro compounds is their ability to induce methemoglobinemia, a condition that dangerously reduces the oxygen-carrying capacity of the blood.[2][3] Symptoms can include dizziness, headache, nausea, and cyanosis (blue-colored skin).[3]
-
Organ Damage: Repeated or prolonged exposure may lead to liver and blood cell damage.[3]
-
Thermal Instability: Organic nitro compounds can decompose exothermically at elevated temperatures, and their stability can be reduced by contaminants.[4]
-
-
Tetrahydroisoquinoline Core: The base heterocyclic structure presents its own set of hazards. The analogous compound without the nitro group, tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate, is reported to cause skin irritation, serious eye irritation, and respiratory irritation.[5] It is also classified as harmful if swallowed.[5]
-
Tert-Butoxycarbonyl (Boc) Group: While primarily a stable protecting group, the Boc group is designed to be labile under acidic conditions.[6][7] Inadvertent contact with acids could lead to deprotection and the generation of potentially hazardous byproducts.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, appropriate engineering controls must be in place.
-
Fume Hood: All manipulations of this compound, including weighing, dissolution, and reaction workups, must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.
-
Safety Stations: Ensure that a safety shower and eyewash station are unobstructed and immediately accessible.[3]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The required level of protection varies with the procedure being performed, as detailed in the table below.
Table 1: Task-Specific PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles with Side Shields | Double Gloving: Nitrile (inner) + Butyl Rubber (outer) | Fully-buttoned Laboratory Coat | N95 Respirator (minimum) if outside a powder-containment hood |
| Preparing Solutions | Chemical Splash Goggles | Double Gloving: Nitrile (inner) + Butyl Rubber (outer) | Fully-buttoned Laboratory Coat | Not required if performed in a fume hood |
| Running Reaction / Transfer | Chemical Splash Goggles & Face Shield | Double Gloving: Nitrile (inner) + Butyl Rubber (outer) | Chemical-Resistant Apron over Laboratory Coat | Not required if performed in a fume hood |
| Workup / Purification | Chemical Splash Goggles & Face Shield | Double Gloving: Nitrile (inner) + Butyl Rubber (outer) | Chemical-Resistant Apron over Laboratory Coat | Not required if performed in a fume hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Butyl Rubber Gloves | Chemical-Resistant Suit or Coveralls | Air-Purifying Respirator with Organic Vapor Cartridges |
Detailed PPE Specifications
-
Eye and Face Protection:
-
Safety Goggles: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required for all operations.
-
Face Shield: A face shield must be worn over safety goggles during procedures with a heightened risk of splashes or energetic reactions, such as transfers, workups, or when working with larger quantities.[8]
-
-
Hand Protection:
-
Rationale: Aromatic nitro compounds are readily absorbed through the skin, making robust hand protection non-negotiable.[3][9]
-
Recommended Practice: Double gloving is required.
-
Inner Glove: A standard nitrile glove provides a base layer of protection and dexterity.
-
Outer Glove: Butyl rubber gloves are highly recommended for handling nitro compounds due to their excellent chemical resistance.[10] Nitrile gloves may also be suitable for the outer layer for shorter-duration tasks, but they should be changed immediately upon any suspected contact.[10] Always inspect gloves for tears or defects before use.
-
-
-
Body Protection:
-
Laboratory Coat: A clean, fully-buttoned lab coat, preferably made of a flame-resistant material like Nomex® with cotton clothing underneath, should be worn at all times.[8]
-
Chemical-Resistant Apron: For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.
-
-
Respiratory Protection:
-
Rationale: While engineering controls are primary, respiratory protection is necessary when dust or aerosols can be generated outside of a contained system.
-
Procedure: If weighing the solid compound outside of a powder containment hood or glovebox, a NIOSH-approved respirator is required. For spill cleanup or in case of ventilation failure, an air-purifying respirator with organic vapor cartridges is necessary.[8]
-
Procedural Workflow for Safe Handling
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned experimental task.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
